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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Rhodamine Red-X Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction Rhodamine Red-X, succinimidyl ester is a bright, red-fluorescent dye widely utilized in biological research for the fluorescent labeling of bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine Red-X, succinimidyl ester is a bright, red-fluorescent dye widely utilized in biological research for the fluorescent labeling of biomolecules. As an amine-reactive probe, it readily forms stable covalent bonds with primary amines on proteins, peptides, and other molecules, making it a valuable tool for creating fluorescent conjugates. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use.

Rhodamine Red-X is a derivative of Lissamine rhodamine B, engineered for improved performance in bioconjugation. A key feature is the seven-atom aminohexanoyl spacer, designated by the "X," which separates the fluorophore from the succinimidyl ester reactive group.[1] This spacer minimizes potential interactions between the dye and the biomolecule, which can help preserve the biological activity of the labeled molecule and often leads to an increase in the fluorescence yield of the conjugate.[1] Compared to its predecessors, such as Lissamine rhodamine B sulfonyl chloride, Rhodamine Red-X succinimidyl ester offers greater stability in aqueous solutions, leading to more reproducible and efficient conjugations.[1]

Core Properties and Specifications

The utility of Rhodamine Red-X succinimidyl ester stems from its robust chemical and photophysical properties. These characteristics make it suitable for a wide range of fluorescence-based assays.

Chemical Properties

The succinimidyl ester moiety of Rhodamine Red-X provides its reactivity towards primary amines, such as the ε-amino group of lysine residues in proteins. This reaction forms a stable amide bond, ensuring a permanent label on the target biomolecule. The dye is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution before its addition to the aqueous conjugation reaction.

Photophysical Properties

Rhodamine Red-X exhibits strong absorption and emission in the red region of the visible spectrum, making it compatible with common excitation sources and filter sets. Its fluorescence is generally not sensitive to pH in the physiological range. While a specific quantum yield value is not consistently reported across the literature, conjugates of Rhodamine Red-X are noted to be exceptionally bright, often with a higher fluorescence yield compared to conjugates of Lissamine rhodamine B.[1]

Table 1: Quantitative Data for Rhodamine Red-X Succinimidyl Ester

PropertyValueReference
Excitation Maximum (λex) ~570 nm[2]
Emission Maximum (λem) ~590 nm[2]
Molar Extinction Coefficient (ε) 118,000 cm⁻¹M⁻¹ (in Methanol)Thermo Fisher Scientific Certificate of Analysis
Recommended Storage -20°C, desiccated and protected from light[3]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1]
Reactivity Primary amines[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of Rhodamine Red-X succinimidyl ester in common laboratory applications.

Protein Conjugation Protocol

This protocol outlines the steps for labeling a protein with Rhodamine Red-X succinimidyl ester.

Materials:

  • Rhodamine Red-X succinimidyl ester

  • Protein to be labeled (in an amine-free buffer)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification resin (e.g., Sephadex G-25) or dialysis cassette

  • Spectrophotometer

Methodology:

  • Prepare the Protein Solution:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Rhodamine Red-X succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to protein (typically a 10-20 fold molar excess is a good starting point).

    • Slowly add the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Rhodamine Red-X (~570 nm, A₅₇₀).

    • Calculate the protein concentration using the following formula:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₇₀ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for rhodamine dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Concentration (M) = A₅₇₀ / ε_dye

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

Immunofluorescence Staining Protocol

This protocol provides a general workflow for using a Rhodamine Red-X conjugated secondary antibody for immunofluorescence imaging.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary antibody

  • Rhodamine Red-X conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Methodology:

  • Cell Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate the cells with the Rhodamine Red-X conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes involving Rhodamine Red-X succinimidyl ester.

G cluster_reagents Reagents cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product Protein Protein (in amine-free buffer) Mix Mix & Incubate (pH 8.3-8.5, 1-2h, RT) Protein->Mix Dye Rhodamine Red-X SE (in DMSO/DMF) Dye->Mix Purify Size-Exclusion Chromatography or Dialysis Mix->Purify Conjugate Rhodamine Red-X Labeled Protein Purify->Conjugate

Figure 1: Experimental workflow for protein conjugation with Rhodamine Red-X succinimidyl ester.

G cluster_cell_prep Cell Preparation cluster_staining Antibody Staining cluster_final_steps Final Steps Fix Fixation (4% PFA) Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (1% BSA) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Rhodamine Red-X Secondary Ab Incubation PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (DAPI) SecondaryAb->Counterstain Mount Mounting Counterstain->Mount Image Fluorescence Microscopy Mount->Image G cluster_pathway MAPK Signaling Pathway cluster_detection Immunofluorescence Detection LPS LPS TLR4 TLR4 LPS->TLR4 TIRAP TIRAP TLR4->TIRAP p38 p38 MAPK TIRAP->p38 Anti_TIRAP Anti-TIRAP Ab (Primary) TIRAP->Anti_TIRAP Inflammation Inflammatory Response p38->Inflammation Anti_p38 Anti-p38 Ab (Primary) p38->Anti_p38 Secondary_TIRAP Alexa Fluor 488 Secondary Ab Anti_TIRAP->Secondary_TIRAP Secondary_p38 Rhodamine Red-X Secondary Ab Anti_p38->Secondary_p38 Microscope Confocal Microscope Secondary_TIRAP->Microscope Secondary_p38->Microscope

References

Exploratory

An In-depth Technical Guide to Rhodamine Red-X: Chemical Structure, Properties, and Applications

Rhodamine Red-X is a bright, red-orange fluorescent dye widely utilized by researchers and scientists in various biological and drug development applications. Its excellent photophysical properties, including high fluore...

Author: BenchChem Technical Support Team. Date: December 2025

Rhodamine Red-X is a bright, red-orange fluorescent dye widely utilized by researchers and scientists in various biological and drug development applications. Its excellent photophysical properties, including high fluorescence intensity and good photostability, make it a valuable tool for fluorescence microscopy, flow cytometry, and bioconjugation. This guide provides a comprehensive overview of its chemical structure, key properties, and a detailed protocol for its use in protein labeling.

Chemical Structure and Core Properties

Rhodamine Red-X belongs to the xanthene class of dyes. Its core structure consists of a xanthene ring system with two diethylamino groups. A key feature of Rhodamine Red-X is the "X" spacer, which is a seven-atom aminohexanoyl spacer arm. This spacer separates the fluorophore from its reactive moiety, which is typically a succinimidyl ester (SE). This separation minimizes steric hindrance and potential interactions between the dye and the biomolecule to which it is being conjugated, often leading to improved labeling efficiency and preserving the biological activity of the labeled molecule. The succinimidyl ester group allows for efficient covalent bonding to primary amines on biomolecules such as proteins and peptides.

The chemical structure of Rhodamine Red-X succinimidyl ester is characterized by the following molecular formula: C₃₇H₄₂N₄O₁₀S₂.

Physicochemical and Spectroscopic Properties

The photophysical properties of Rhodamine Red-X make it a versatile fluorescent probe. It exhibits strong absorption in the green-yellow region of the spectrum and emits bright red-orange fluorescence. These spectral characteristics allow for excellent separation from other commonly used fluorophores in multicolor imaging experiments.

For professionals in research and drug development, the quantitative properties of Rhodamine Red-X are crucial for experimental design and data interpretation. The table below summarizes these key parameters.

PropertyValueReference
Molecular Formula C₃₇H₄₂N₄O₁₀S₂ (Succinimidyl Ester)N/A
Molecular Weight ~787 g/mol (Succinimidyl Ester)N/A
Excitation Maximum (λex) 570 - 573 nm[1][2][3]
Emission Maximum (λem) 590 - 591 nm[1][2][3]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) ~0.75[4]
Recommended Laser Line 561 nm or 568 nm[3]
Solubility Soluble in DMSO, DMF[]

Experimental Protocol: Protein Labeling with Rhodamine Red-X Succinimidyl Ester

This protocol provides a general procedure for conjugating Rhodamine Red-X succinimidyl ester to a protein. The optimal conditions may need to be adjusted based on the specific protein and desired degree of labeling.

Materials:
  • Rhodamine Red-X, succinimidyl ester (NHS ester)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:
  • Prepare the Protein Solution:

    • Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Rhodamine Red-X NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A 10-20 fold molar excess is a good starting point.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

    • Continue the purification process until the eluate is free of unconjugated dye.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Rhodamine Red-X (~570 nm).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Mix Protein and Dye (10-20x molar excess of dye) Incubate 1-2h at RT, dark protein_prep->conjugation dye_prep Prepare Rhodamine Red-X SE (10 mg/mL in DMSO/DMF) dye_prep->conjugation purification Separate Conjugate from Free Dye (Gel Filtration or Dialysis) conjugation->purification analysis Characterize Conjugate (Determine Protein Concentration and DOL) purification->analysis

Caption: Workflow for protein labeling with Rhodamine Red-X succinimidyl ester.

Signaling Pathways and Logical Relationships

Rhodamine Red-X itself is not directly involved in specific signaling pathways as a signaling molecule. Instead, it is a tool used to visualize and track components of these pathways. For instance, an antibody against a specific signaling protein can be labeled with Rhodamine Red-X. This fluorescently labeled antibody can then be used in techniques like immunofluorescence or flow cytometry to detect and quantify the protein of interest within cells, allowing researchers to study its localization, expression levels, and interactions in response to various stimuli.

The logical relationship in such an experiment can be visualized as a detection process.

detection_pathway cluster_biological Biological System cluster_reagents Detection Reagents cluster_detection Detection target_protein Target Protein (e.g., in a signaling pathway) primary_ab Primary Antibody (Specific to Target Protein) target_protein->primary_ab Binding rhodamine_conjugate Rhodamine Red-X Labeled Secondary Antibody primary_ab->rhodamine_conjugate Binding fluorescence_signal Fluorescence Signal (Detected by Microscopy/Flow Cytometry) rhodamine_conjugate->fluorescence_signal Generates

Caption: Logical workflow for immunodetection using a Rhodamine Red-X conjugate.

References

Foundational

A Technical Guide to Rhodamine Red-X Azide for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the application of Rhodamine Red-X (ROX) azide, a fluorescent probe, in click chemistry. This document provides a com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Rhodamine Red-X (ROX) azide, a fluorescent probe, in click chemistry. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its utility in biological research and drug development.

Introduction to Rhodamine Red-X Azide

Rhodamine Red-X azide, often abbreviated as ROX azide, is a derivative of the bright and photostable rhodamine dye.[1][2][3][4][5] The key feature of this molecule is the presence of an azide (-N3) group, which allows it to readily participate in "click chemistry" reactions.[1][2][3][5][6] Specifically, it is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-modified biomolecules.[1][2][3][5][6][7] This high specificity and efficiency make ROX azide an invaluable tool for fluorescently labeling a wide range of biological targets, including proteins, nucleic acids, and small molecules.[1][2][3][5][8]

The rhodamine core provides excellent photophysical properties, including high fluorescence quantum yield and brightness, making it a popular choice for various fluorescence-based applications.[1][2][3][4][5][9][10] It is spectrally similar to other red fluorophores like Alexa Fluor 594.[8] ROX azide is available as either a pure 5-isomer, a pure 6-isomer, or a mixture of both, which refers to the attachment point of the functional group on the rhodamine core.[1][3][4][5][6]

Physicochemical Properties

The photophysical and chemical properties of Rhodamine Red-X azide are critical for its application in sensitive fluorescence-based assays. The following table summarizes the key quantitative data for the 5-isomer of ROX azide.

PropertyValueReference
Maximum Excitation Wavelength (λmax, ex) 570 nm[4]
Maximum Emission Wavelength (λmax, em) 591 nm[4]
Molar Extinction Coefficient (ε) 93,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ) 1.0[4]
Molecular Formula C₃₆H₃₆N₆O₄[6][9]
Molecular Weight 616.71 Da[6]
Purity (HPLC) ≥ 95%[4][9]

Core Concepts and Workflows

Chemical Structure of Rhodamine Red-X Azide

The fundamental structure of ROX azide consists of the rhodamine core functionalized with an azide group, enabling its participation in click chemistry.

Caption: Chemical structure of Rhodamine Red-X Azide (5-isomer).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The CuAAC reaction is a cornerstone of click chemistry, enabling the covalent ligation of an azide-containing molecule (like ROX azide) to a terminal alkyne-containing molecule. This reaction is characterized by its high efficiency and specificity, proceeding readily under mild, biocompatible conditions.[11][12]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product ROX_Azide Rhodamine Red-X Azide Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) ROX_Azide->Labeled_Biomolecule Click Reaction Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Labeled_Biomolecule Copper Copper(I) Source (e.g., CuSO₄ + Sodium Ascorbate) Copper->Labeled_Biomolecule Ligand Ligand (optional) (e.g., TBTA, THPTA) Ligand->Copper Stabilizes Cu(I)

Caption: General workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol provides a general guideline for the fluorescent labeling of alkyne-modified oligonucleotides with ROX azide using a copper-catalyzed click chemistry reaction.[11]

Materials:

  • ROX azide

  • Alkyne-modified oligonucleotide

  • Dimethyl sulfoxide (DMSO)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic acid in water (prepare fresh)

  • 10 mM Copper(II)-TBTA complex in 55% DMSO

  • Nuclease-free water

  • Acetone or ethanol for precipitation

Procedure:

  • Dissolve the Alkyne-Modified Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

  • Prepare the Reaction Mixture: In the following order, add the components to the oligonucleotide solution:

    • 2M TEAA buffer, pH 7.0

    • DMSO

    • Vortex the mixture thoroughly.

  • Add ROX Azide: Add the ROX azide stock solution (typically 10 mM in DMSO) to the reaction mixture. The amount of azide should be in excess of the oligonucleotide (e.g., 1.5x the concentration of the oligonucleotide).[11] Vortex the mixture. If precipitation occurs, gently warm the tube to redissolve.

  • Add Ascorbic Acid: Add the freshly prepared 5 mM ascorbic acid solution to the reaction mixture to a final concentration of 0.5 mM.[11] Vortex briefly.

  • Degas the Solution (Optional but Recommended): To prevent oxidation of the copper(I) catalyst, it is beneficial to degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30-60 seconds.

  • Initiate the Reaction: Add the 10 mM Copper(II)-TBTA stock solution to the mixture to a final concentration of 0.5 mM.[11] Flush the tube with inert gas and cap it tightly.

  • Incubation: Vortex the reaction mixture thoroughly and incubate at room temperature overnight in the dark.

  • Precipitation of the Labeled Oligonucleotide:

    • Add at least a 4-fold volume of cold acetone or ethanol to the reaction mixture.

    • Mix well and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the labeled oligonucleotide.

    • Carefully decant the supernatant.

  • Washing: Wash the pellet with cold acetone or 70% ethanol to remove unreacted reagents. Centrifuge again and decant the supernatant.

  • Drying and Resuspension: Air-dry the pellet to remove residual solvent and then resuspend the labeled oligonucleotide in a suitable buffer or nuclease-free water.

Storage: Store the ROX azide solid at -20°C in the dark.[2][4][5] Solutions in DMSO can also be stored at -20°C. Labeled biomolecules should be stored according to their specific requirements, typically at -20°C or -80°C and protected from light.

Applications in Drug Development and Research

The ability to specifically and efficiently label biomolecules makes ROX azide a powerful tool in various stages of drug discovery and development.

  • Target Identification and Validation: ROX azide can be used to label and visualize the localization and trafficking of target proteins or nucleic acids within cells.

  • High-Throughput Screening (HTS): In HTS assays, ROX azide can be used to develop fluorescent probes to monitor enzyme activity or binding events.

  • Drug Delivery and Nanomedicine: Fluorescently labeling drug delivery vehicles, such as nanoparticles or liposomes, with ROX azide allows for the tracking of their biodistribution and cellular uptake.[13]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: By labeling a drug candidate with ROX azide, its absorption, distribution, metabolism, and excretion (ADME) properties can be investigated using fluorescence imaging techniques.

  • Cell Proliferation Assays: ROX azide can be used in conjunction with alkyne-modified nucleosides (e.g., EdU) to label newly synthesized DNA, providing a robust method for measuring cell proliferation.[14]

Conceptual Application: Targeted Drug Delivery Imaging

The following diagram illustrates how ROX azide can be used to track a targeted drug delivery system.

G cluster_synthesis 1. Nanoparticle Functionalization cluster_targeting 2. Systemic Administration and Targeting cluster_imaging 3. Cellular Uptake and Imaging Nanoparticle Drug-Loaded Nanoparticle (with Alkyne Groups) Labeled_Nanoparticle Fluorescently Labeled Nanoparticle Nanoparticle->Labeled_Nanoparticle Click Chemistry ROX_Azide Rhodamine Red-X Azide ROX_Azide->Labeled_Nanoparticle Administration Intravenous Administration Target_Cell Target Cell (e.g., Cancer Cell) Administration->Target_Cell Circulation and Receptor Binding Internalization Endocytosis Target_Cell->Internalization Imaging Fluorescence Microscopy Internalization->Imaging Visualization of Nanoparticle Uptake

Caption: Conceptual workflow for imaging targeted drug delivery using ROX azide-labeled nanoparticles.

Conclusion

Rhodamine Red-X azide is a versatile and robust fluorescent probe for click chemistry-based bioconjugation. Its excellent photophysical properties, coupled with the high efficiency and specificity of the click reaction, make it an indispensable tool for researchers in molecular biology, cell biology, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its successful application in a wide range of research and development endeavors.

References

Exploratory

An In-depth Technical Guide to the Spectral Properties of Rhodamine Red-X Dye

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core spectral and physical properties of Rhodamine Red-X, a versatile fluorophore widely used in biologi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral and physical properties of Rhodamine Red-X, a versatile fluorophore widely used in biological and biomedical research. The information detailed below, including quantitative data, experimental methodologies, and application workflows, is intended to equip researchers with the necessary knowledge for the effective utilization of this dye in their studies.

Core Spectral and Physical Properties

Rhodamine Red-X is a sulfonated xanthene dye known for its bright red fluorescence and high photostability. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive moiety, typically a succinimidyl ester. This spacer minimizes steric hindrance and potential interactions between the dye and the biomolecule to which it is conjugated, often leading to enhanced fluorescence.[1][2]

Quantitative Spectral Data

The key spectral properties of Rhodamine Red-X are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy and flow cytometry, and interpreting results.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 570 - 573 nmAqueous Buffer (e.g., PBS)
Emission Maximum (λem) 590 - 591 nmAqueous Buffer (e.g., PBS)
Molar Absorptivity (ε) ~4.1 x 10⁴ M⁻¹cm⁻¹Aqueous Buffer
Quantum Yield (Φ) ~0.91Aqueous Buffer
Fluorescence Lifetime (τ) 1 - 4 nsAqueous Buffer

Note on Data: While specific values for the molar absorptivity and fluorescence lifetime of Rhodamine Red-X are not consistently reported in the literature, the provided values are based on closely related carboxy-X-rhodamine compounds and the typical range for rhodamine dyes.[3][4] The quantum yield is based on a structurally similar carboxy-X-rhodamine.[3]

Experimental Protocols

Detailed methodologies are essential for the successful application of Rhodamine Red-X in experimental settings. Below are protocols for key experimental procedures involving this dye.

Measurement of Spectral Properties

1. Molar Absorptivity Determination:

  • Objective: To determine the molar extinction coefficient (ε) of Rhodamine Red-X.

  • Principle: Based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

  • Methodology:

    • Prepare a stock solution of Rhodamine Red-X of a known concentration in a suitable solvent (e.g., PBS).

    • Create a series of dilutions from the stock solution with known concentrations.

    • Measure the absorbance of each dilution at the dye's absorption maximum (~573 nm) using a spectrophotometer.

    • Plot the absorbance values against the corresponding concentrations.

    • The molar absorptivity (ε) is calculated from the slope of the resulting linear plot, where the slope equals ε multiplied by the path length of the cuvette (typically 1 cm).

2. Fluorescence Quantum Yield Determination (Relative Method):

  • Objective: To determine the fluorescence quantum yield (Φ) of Rhodamine Red-X relative to a standard of known quantum yield.

  • Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard fluorescent dye with a known quantum yield.

  • Methodology:

    • Select a suitable fluorescent standard with a known quantum yield and spectral properties that overlap with Rhodamine Red-X (e.g., Rhodamine 101).

    • Prepare a series of dilute solutions of both the Rhodamine Red-X and the standard dye in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for all measurements.

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the Rhodamine Red-X and the standard.

    • The quantum yield of Rhodamine Red-X (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample / n_std)² where Φ_std is the quantum yield of the standard, Slope is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Bioconjugation and Immunofluorescence

1. Protein Labeling with Rhodamine Red-X Succinimidyl Ester:

  • Objective: To covalently conjugate Rhodamine Red-X to a protein (e.g., an antibody) for use in fluorescence-based assays.

  • Principle: The succinimidyl ester (SE) group of Rhodamine Red-X reacts with primary amines (e.g., the side chain of lysine residues) on the protein to form a stable amide bond.

  • Methodology:

    • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The optimal pH for the conjugation reaction is between 7.0 and 8.5.[5]

    • Dye Preparation: Immediately before use, dissolve the Rhodamine Red-X succinimidyl ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).[6]

    • Conjugation Reaction: While gently vortexing the protein solution, add the reactive dye dropwise. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

    • Purification: Remove the unreacted dye from the conjugated protein using a desalting column, dialysis, or spin filtration. The purified conjugate should be stored at 4°C, protected from light.

2. Immunofluorescence Staining of Fixed Cells:

  • Objective: To visualize the localization of a specific antigen in fixed cells using a Rhodamine Red-X conjugated antibody.

  • Methodology:

    • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

    • Primary Antibody Incubation: If using an indirect staining method, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Secondary Antibody Incubation: Incubate the cells with the Rhodamine Red-X conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. If using a directly conjugated primary antibody, this step is omitted.

    • Final Washes: Wash the cells three times with PBS for 5 minutes each.

    • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filters for Rhodamine Red-X (e.g., excitation ~560/40 nm, emission ~630/75 nm).

Experimental Workflows and Signaling Pathways

The versatility of Rhodamine Red-X allows for its integration into various experimental workflows. A common application involves the labeling of antibodies for subsequent use in immunofluorescence to visualize specific cellular components.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining antibody Primary Antibody (Unconjugated) conjugation Conjugation Reaction (Amine-reactive chemistry) antibody->conjugation dye Rhodamine Red-X SE dye->conjugation purification Purification (Removal of free dye) conjugation->purification conjugated_ab Rhodamine Red-X Conjugated Antibody purification->conjugated_ab incubation Incubation with Conjugated Antibody conjugated_ab->incubation cells Fixed and Permeabilized Cells/Tissue blocking Blocking (e.g., BSA) cells->blocking blocking->incubation washing Washing Steps incubation->washing mounting Mounting (Antifade medium) washing->mounting imaging Fluorescence Microscopy mounting->imaging

Workflow for antibody conjugation and immunofluorescence.

While Rhodamine Red-X is a tool for visualization rather than a direct participant in signaling pathways, it is instrumental in elucidating these pathways by enabling the localization and tracking of key signaling proteins. For instance, a Rhodamine Red-X conjugated antibody against a specific phosphorylated kinase could be used to visualize its activation and translocation to the nucleus in response to a signaling cascade.

signaling_visualization ligand Extracellular Ligand receptor Cell Surface Receptor ligand->receptor kinase_inactive Kinase (Inactive) in Cytoplasm receptor->kinase_inactive Activates kinase_active Kinase (Active/Phosphorylated) in Cytoplasm kinase_inactive->kinase_active Phosphorylation translocation Nuclear Translocation kinase_active->translocation kinase_nucleus Kinase in Nucleus translocation->kinase_nucleus transcription Gene Transcription kinase_nucleus->transcription rhodamine_ab Rhodamine Red-X Antibody (anti-P-Kinase) rhodamine_ab->kinase_active  Visualizes rhodamine_ab->kinase_nucleus

Visualization of a signaling pathway component.

References

Foundational

A Technical Showdown: Rhodamine Red-X vs. Texas Red for Advanced Fluorescence Microscopy

For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence microscopy, the selection of the optimal fluorophore is a critical decision that profoundly impacts experimenta...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence microscopy, the selection of the optimal fluorophore is a critical decision that profoundly impacts experimental outcomes. This in-depth technical guide provides a comprehensive comparison of two workhorse red fluorophores: Rhodamine Red-X and Texas Red. We delve into their core photophysical properties, chemical characteristics, and practical applications, offering detailed experimental protocols and troubleshooting guidance to empower informed decisions in your research.

At a Glance: Key-Value Proposition

Rhodamine Red-X and Texas Red have long been mainstays in the 570-620 nm spectral region, offering bright red fluorescence suitable for a wide array of applications. While both are derivatives of the rhodamine core structure, key differences in their chemical modifications lead to distinct spectral and functional characteristics. Texas Red, a sulforhodamine 101 derivative, is known for its relatively long emission wavelength, which minimizes spectral overlap with green fluorophores like FITC.[1] Rhodamine Red-X, a derivative of Lissamine rhodamine B, offers excellent photostability and is particularly useful in multi-color imaging experiments.[2][3] The "X" in their names signifies the presence of a seven-atom aminohexanoyl spacer, which is designed to separate the fluorophore from its conjugated biomolecule, potentially reducing quenching and improving fluorescence yield.[4]

Quantitative Data Summary

For a direct comparison of their key photophysical and chemical properties, the following tables summarize the essential quantitative data for Rhodamine Red-X and Texas Red.

Table 1: Spectral and Photophysical Properties
PropertyRhodamine Red-XTexas Red
Excitation Maximum (nm) ~570 - 573[2][4][5]~589 - 596[1]
Emission Maximum (nm) ~590 - 591[2][4][5]~615[1]
Recommended Laser Lines (nm) 561[4]561, 594[6]
Quantum Yield High (Derivative Φ = 0.85–0.92)~0.93[7]
Molar Extinction Coefficient (M⁻¹cm⁻¹) >100,000 (for some derivatives)~85,000 at 596 nm
Photostability HighGood
Table 2: Chemical and Conjugation Properties
PropertyRhodamine Red-XTexas Red
Molecular Weight (Da) ~671.82[4]~625.15
Common Reactive Forms Succinimidyl ester (SE)Sulfonyl chloride, Succinimidyl ester (SE)
Reactive Towards Primary amines (e.g., lysine residues)Primary amines, sulfhydryl groups (maleimide form)
Solubility Soluble in organic solvents (DMSO, DMF), limited in waterSoluble in polar solvents (water, DMF, acetonitrile)
pH Sensitivity Stable across a wide pH rangeGenerally stable in typical biological buffers

Experimental Protocols

Detailed and reproducible protocols are the bedrock of successful research. Below are standardized methodologies for common applications of Rhodamine Red-X and Texas Red in fluorescence microscopy.

Antibody Labeling Protocol

This protocol outlines the general steps for conjugating Rhodamine Red-X or Texas Red succinimidyl esters to primary or secondary antibodies.

Materials:

  • Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Rhodamine Red-X, SE or Texas Red-X, SE

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the reaction buffer overnight at 4°C.

  • Dye Preparation: Immediately before use, dissolve the succinimidyl ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye and quenching byproducts using a gel filtration column or dialysis.

  • Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm. Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.[8]

F-Actin Staining Protocol for Adherent Cells

This protocol describes the staining of filamentous actin (F-actin) in fixed and permeabilized cells using phalloidin conjugates of Rhodamine Red-X or Texas Red.

Materials:

  • Adherent cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS, methanol-free)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Rhodamine Red-X phalloidin or Texas Red-X phalloidin working solution (e.g., 1:100 to 1:1000 dilution in blocking solution)

  • Mounting medium with an antifade reagent

  • (Optional) DAPI or Hoechst for nuclear counterstaining

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile glass coverslips.

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[9]

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[9]

  • Blocking:

    • Wash the permeabilized cells three times with PBS.

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • F-Actin Staining:

    • Incubate the cells with the phalloidin conjugate working solution for 20-60 minutes at room temperature, protected from light.[10]

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells a final three times with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

    • Store the slides at 4°C, protected from light, until imaging.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody Purified Antibody (in amine-free buffer) Conjugation Conjugation (1-2h, RT, dark) Antibody->Conjugation Dye Reactive Dye (dissolved in DMSO/DMF) Dye->Conjugation Quenching Quenching (30 min, RT) Conjugation->Quenching Purify Purification (Gel filtration/Dialysis) Quenching->Purify Store Characterize & Store (4°C or -20°C) Purify->Store

Antibody Labeling Workflow

FActinStainingWorkflow Start Adherent Cells on Coverslip Fixation Fixation (4% PFA, 10-20 min) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100, 5-10 min) Fixation->Permeabilization Blocking Blocking (1% BSA, 30 min) Permeabilization->Blocking Staining Phalloidin Staining (20-60 min, dark) Blocking->Staining Washing Washing & Counterstaining Staining->Washing Mounting Mounting Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

F-Actin Staining Workflow

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise in fluorescence microscopy experiments. Here are some common issues and their potential solutions:

  • Weak or No Signal:

    • Cause: Insufficient dye conjugation, low target expression, photobleaching, or incorrect filter sets.

    • Solution: Optimize the dye-to-protein ratio during labeling. Ensure the target protein is adequately expressed. Use fresh antifade mounting medium and minimize light exposure. Verify that the excitation and emission filters match the fluorophore's spectra.[11]

  • High Background Staining:

    • Cause: Incomplete removal of unbound dye, non-specific antibody binding, or autofluorescence.

    • Solution: Thoroughly purify the antibody conjugate after labeling. Increase the number and duration of wash steps. Optimize the blocking step with an appropriate blocking agent.[11] Use a spectral imaging system and linear unmixing to subtract autofluorescence.

  • Photobleaching:

    • Cause: Excessive exposure to excitation light.

    • Solution: Reduce the intensity and duration of light exposure. Use a more photostable fluorophore if possible. Employ an antifade reagent in the mounting medium. Acquire images using a sensitive camera to minimize exposure times.

Concluding Remarks

The choice between Rhodamine Red-X and Texas Red for fluorescence microscopy depends on the specific experimental requirements. Texas Red's longer emission wavelength makes it a strong candidate for multicolor imaging with green fluorophores to minimize spectral bleed-through. Rhodamine Red-X, with its high photostability and brightness, is an excellent all-around performer, particularly in demanding applications that require prolonged imaging. By understanding their individual strengths and weaknesses, and by employing robust and optimized experimental protocols, researchers can harness the full potential of these powerful fluorescent tools to illuminate the intricate workings of the cell.

References

Exploratory

An In-depth Technical Guide to the Fluorescence Lifetime of Rhodamine Red-X Conjugates

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fluorescence lifetime characteristics of Rhodamine Red-X and its bioconjugates. It is designed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence lifetime characteristics of Rhodamine Red-X and its bioconjugates. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this versatile fluorophore in their studies. This document details the photophysical properties of Rhodamine Red-X, presents protocols for conjugation and fluorescence lifetime measurement, and explores its applications in biological imaging.

Introduction to Rhodamine Red-X

Rhodamine Red-X is a bright and photostable fluorescent dye belonging to the rhodamine family. It is widely used for labeling proteins, antibodies, and other biomolecules to visualize and track them in various biological systems.[1] Its succinimidyl ester derivative is particularly useful for covalent attachment to primary amines on biomolecules.[2][3] A key feature of Rhodamine Red-X is the seven-atom aminohexanoyl spacer, designated by the "X", which separates the fluorophore from its reactive group. This spacer helps to minimize steric hindrance and potential interactions between the dye and the conjugated biomolecule, often leading to brighter and more stable conjugates.[3][4]

The spectral properties of Rhodamine Red-X conjugates make them suitable for multicolor imaging experiments. They have an excitation maximum around 570 nm and an emission maximum around 590 nm.[5] This places their fluorescence in a spectral region that is well-separated from commonly used blue and green fluorophores, as well as far-red dyes, reducing spectral overlap and simplifying data analysis.[5]

Quantitative Photophysical Data

The fluorescence lifetime of a fluorophore is a critical parameter that is sensitive to its molecular environment. Factors such as solvent polarity, temperature, viscosity, and binding to other molecules can influence the fluorescence lifetime.[6] While extensive data exists for various rhodamine derivatives, specific fluorescence lifetime values for Rhodamine Red-X and its conjugates are not as commonly reported in literature. However, based on the behavior of similar rhodamine dyes, some general trends can be expected. For instance, the fluorescence lifetime of rhodamine dyes can change upon conjugation to proteins.[7]

The following table summarizes the key photophysical properties of Rhodamine Red-X. It is important to note that the fluorescence lifetime of conjugates can vary depending on the specific biomolecule, the degree of labeling, and the local microenvironment.

PropertyValueReference
Excitation Maximum (λex)~570 nm[5]
Emission Maximum (λem)~590 nm[5]
Molar Extinction Coefficient (ε)~85,000 cm⁻¹M⁻¹[8]
Reported Quantum Yield (Φ) of a derivative0.75[8]
Fluorescence Lifetime (τ) Typically in the nanosecond (ns) range; specific values for conjugates require experimental determination.

Note: The quantum yield and fluorescence lifetime are highly dependent on the solvent and conjugation state.

Experimental Protocols

Protocol for Antibody Labeling with Rhodamine Red-X Succinimidyl Ester

This protocol provides a general guideline for conjugating Rhodamine Red-X succinimidyl ester to antibodies. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Rhodamine Red-X, Succinimidyl Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the conjugation buffer before labeling.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Rhodamine Red-X, Succinimidyl Ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar dye-to-protein ratio. A common starting point is a 10- to 20-fold molar excess of dye to antibody.

    • While gently stirring, add the calculated volume of the dye stock solution dropwise to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~570 nm (for Rhodamine Red-X).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

Protocol for Measuring Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser). The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.

Instrumentation:

  • Pulsed light source (e.g., picosecond pulsed diode laser or Ti:Sapphire laser)

  • Sample holder

  • Emission filter to isolate the fluorescence signal

  • Single-photon sensitive detector (e.g., photomultiplier tube or avalanche photodiode)

  • TCSPC electronics (including a constant fraction discriminator, a time-to-amplitude converter, and a multichannel analyzer)

  • Analysis software

Procedure:

  • Sample Preparation: Prepare the Rhodamine Red-X conjugate in a suitable buffer and place it in a cuvette or on a microscope slide.

  • Instrument Setup:

    • Select an excitation wavelength that is efficiently absorbed by Rhodamine Red-X (e.g., ~560 nm).

    • Choose an appropriate emission filter to collect the fluorescence signal while blocking scattered excitation light.

    • Adjust the laser power and detector settings to ensure a low photon counting rate (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.

  • Data Acquisition:

    • Acquire the fluorescence decay data until a sufficient number of photons have been collected to generate a smooth decay curve with good statistics.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) to account for the temporal spread of the excitation pulse and the detector response.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF.

    • Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Visualizing Experimental Workflows and Concepts

Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye Rhodamine Red-X SE in DMSO Dye->Mix Incubate Incubate (1-2h, RT, Protected from Light) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (DOL Calculation) Purify->Analyze

Caption: Workflow for labeling antibodies with Rhodamine Red-X succinimidyl ester.

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC_Principle PulsedLaser Pulsed Light Source Sample Sample (Rhodamine Red-X Conjugate) PulsedLaser->Sample Excitation Pulse TCSPC_Electronics TCSPC Electronics (Timing & Histogramming) PulsedLaser->TCSPC_Electronics Start Signal Detector Single-Photon Detector Sample->Detector Emitted Photon Detector->TCSPC_Electronics Stop Signal DecayCurve Fluorescence Decay Curve TCSPC_Electronics->DecayCurve Generates

Caption: The fundamental principle of fluorescence lifetime measurement by TCSPC.

Applications in Cellular Imaging and Signaling

Rhodamine Red-X conjugates are extensively used in immunofluorescence microscopy to visualize the localization and dynamics of specific proteins within cells.[9][] While specific signaling pathway studies prominently featuring Rhodamine Red-X are not extensively detailed in readily available literature, its photophysical properties make it a suitable candidate for such investigations. For instance, antibody-drug conjugates (ADCs) labeled with pH-sensitive dyes are used to track their internalization and trafficking through endocytic pathways.[11][12] Rhodamine Red-X, with its brightness and photostability, could be employed in similar assays to monitor receptor-mediated endocytosis and subsequent signaling events.

One potential application is in studying the internalization of a receptor upon ligand binding. An antibody targeting an extracellular domain of a receptor could be labeled with Rhodamine Red-X. Upon ligand stimulation, the internalization of the receptor-antibody complex could be tracked over time using fluorescence microscopy.

Hypothetical Experimental Workflow: Tracking Receptor Internalization

ReceptorInternalization Start Cells Expressing Target Receptor Label Incubate with Rhodamine Red-X Labeled Antibody Start->Label Stimulate Add Ligand to Induce Internalization Label->Stimulate Image Time-Lapse Fluorescence Microscopy Stimulate->Image Analyze Quantify Internalization (e.g., intracellular fluorescence intensity) Image->Analyze

Caption: A workflow for tracking receptor internalization using a Rhodamine Red-X conjugate.

Conclusion

Rhodamine Red-X is a valuable tool for researchers in various fields due to its favorable spectral properties, brightness, and photostability. While a comprehensive database of its fluorescence lifetime values in different conjugated forms is still emerging, the protocols and principles outlined in this guide provide a solid foundation for its application and characterization. The ability to conjugate Rhodamine Red-X to a wide range of biomolecules opens up numerous possibilities for its use in studying dynamic cellular processes, including signaling pathways and protein trafficking. As with any fluorescent probe, empirical determination of its photophysical properties, particularly the fluorescence lifetime, in the specific experimental context is crucial for accurate and reproducible results.

References

Foundational

A Technical Guide to the Quantum Yield and Brightness of Rhodamine Red-X

For Researchers, Scientists, and Drug Development Professionals Rhodamine Red-X (RRX) is a prominent synthetic fluorescent dye from the xanthene family, recognized for its brilliant red fluorescence and robust photostabi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine Red-X (RRX) is a prominent synthetic fluorescent dye from the xanthene family, recognized for its brilliant red fluorescence and robust photostability.[1] Its favorable photophysical characteristics make it a versatile tool in a multitude of biological applications, including fluorescence microscopy, flow cytometry, and as a covalent labeling agent for proteins and nucleic acids.[1] This guide provides an in-depth analysis of its core photophysical parameters—quantum yield and brightness—and outlines the experimental protocols for their determination.

Core Photophysical Properties

The efficacy of a fluorophore is principally defined by its ability to absorb light and efficiently convert it into a fluorescent signal. This is quantified by two key parameters: the molar extinction coefficient (ε), which measures the probability of light absorption, and the fluorescence quantum yield (Φf), which represents the efficiency of converting absorbed photons into emitted photons. The product of these two values determines the fluorophore's overall brightness, a critical factor for sensitivity in fluorescence-based assays.

Quantitative Data Summary

The photophysical properties of Rhodamine Red-X and its derivatives are summarized below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.

PropertyValueNotes
Excitation Maximum (λ_ex) ~570 - 573 nmIn aqueous buffer[2][3][4]
Emission Maximum (λ_em) ~590 - 591 nmIn aqueous buffer[2][3][4]
Molar Extinction Coefficient (ε) ~85,000 - 129,000 M⁻¹cm⁻¹Value can vary with specific derivative and solvent.[1][5]
Fluorescence Quantum Yield (Φf) 0.75For the common dimethylamino form.[1] Can be higher in derivatives.
Calculated Brightness (ε × Φf) ~63,750 - 96,750 M⁻¹cm⁻¹Theoretical maximum brightness based on ε and Φf.

Table 1: Key Photophysical Parameters of Rhodamine Red-X.

The "X" in Rhodamine Red-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group (e.g., a succinimidyl ester).[4] This spacer minimizes steric hindrance and reduces the likelihood of quenching interactions between the dye and the molecule it is labeling, often resulting in brighter and more stable bioconjugates.[1][6]

Signaling Pathways and Logical Relationships

Relationship Between Photophysical Parameters

The brightness of a fluorophore is not an independent property but a composite value derived from its molar extinction coefficient and quantum yield. This relationship is fundamental to understanding and comparing the performance of different fluorescent dyes.

Brightness_Relationship cluster_inputs Fundamental Properties cluster_output Derived Property Ext_Coeff Molar Extinction Coefficient (ε) Brightness Molecular Brightness Ext_Coeff->Brightness Determines light absorption probability QY Quantum Yield (Φf) QY->Brightness Determines emission efficiency Absolute_QY_Workflow cluster_setup Instrument Setup cluster_measurements Measurement Steps cluster_calc Calculation Calibrate Calibrate Spectrofluorometer with Integrating Sphere Blank Measure Excitation Profile (Blank in Sphere, La) Calibrate->Blank Step 1 Sample_Scatter Measure Unabsorbed Excitation (Sample in Sphere, Lc) Blank->Sample_Scatter Step 2 Calculate Calculate QY Φf = Ec / (La - Lc) Blank->Calculate Step 4 Sample_Emission Measure Emission Profile (Sample in Sphere, Ec) Sample_Scatter->Sample_Emission Step 3 Sample_Scatter->Calculate Step 4 Sample_Emission->Calculate Step 4

References

Exploratory

An In-depth Technical Guide to the Photostability of Rhodamine Red-X Under Laser Excitation

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the photostability of Rhodamine Red-X, a widely used red fluorescent dye, with a particular focus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of Rhodamine Red-X, a widely used red fluorescent dye, with a particular focus on its behavior under laser excitation. Understanding the photophysical properties and limitations of this fluorophore is critical for its effective application in various research and development settings, including fluorescence microscopy, single-molecule spectroscopy, and high-throughput screening. This document outlines the key photophysical parameters of Rhodamine Red-X, explores the mechanisms of photobleaching, details experimental protocols for assessing photostability, and discusses factors that can influence its performance.

Introduction to Rhodamine Red-X

Rhodamine Red-X is a sulfonated xanthene dye known for its bright red fluorescence and high photostability.[1] It is a derivative of lissamine rhodamine B, featuring an aminohexanoic acid spacer ("X") that separates the fluorophore from its reactive moiety.[2] This spacer is designed to minimize steric hindrance and improve conjugation efficiency to biomolecules such as proteins and nucleic acids, while also enhancing the fluorescence yield of the conjugate.[2][3] The dye is commonly used in various bio-imaging applications due to its favorable spectral properties and resistance to photofading.[1]

Photophysical Properties of Rhodamine Red-X

The photophysical characteristics of a fluorophore are fundamental to its performance. For Rhodamine Red-X, the key parameters are summarized below.

PropertyValueReference
Excitation Maximum (λex) 570 - 573 nm[4][5][6]
Emission Maximum (λem) 590 - 591 nm[4][5][6]
Recommended Laser Line 561 nm[5][6]
Molecular Weight ~671.82 g/mol [6]

Rhodamine Red-X is efficiently excited by the 561 nm laser line, which is common in many commercial fluorescence microscopy systems.[5][6] Its emission is situated in the orange-red region of the visible spectrum, making it suitable for multicolor imaging experiments with spectrally distinct fluorophores.[4]

Understanding Photobleaching of Rhodamine Dyes

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent properties. This process is a significant limiting factor in fluorescence-based applications that require prolonged or high-intensity laser irradiation. The underlying mechanisms of photobleaching in rhodamine dyes are complex and involve transitions to highly reactive excited states.

The Jablonski Diagram and Photobleaching Pathways

The photophysical processes leading to fluorescence and photobleaching can be visualized using a Jablonski diagram. Upon absorption of a photon, the fluorophore is elevated from its ground electronic state (S₀) to an excited singlet state (S₁). From S₁, it can return to the ground state via several pathways:

  • Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is the desired process for imaging.

  • Internal Conversion: Non-radiative decay to S₀, releasing heat.

  • Intersystem Crossing (ISC): A non-radiative transition to the triplet state (T₁).

Molecules in the triplet state have a longer lifetime than those in the singlet state, increasing the probability of them undergoing further photochemical reactions. From the triplet state, the molecule can be excited to a higher triplet state (Tₙ) by absorbing another photon. It is from these higher excited singlet (Sₙ) and triplet (Tₙ) states that irreversible chemical reactions, often involving molecular oxygen, are most likely to occur, leading to the permanent destruction of the fluorophore.[4][7]

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (Laser Excitation) S1->S0 Fluorescence S1->S0 Internal Conversion Sn Sₙ (Higher Excited Singlet) S1->Sn Absorption T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) Sn->S1 Internal Conversion T1->S0 Phosphorescence Tn Tₙ (Higher Excited Triplet) T1->Tn Absorption Tn->T1 Internal Conversion

A simplified Jablonski diagram illustrating the photophysical pathways of rhodamine dyes.

Quantitative Assessment of Photostability

The photostability of a fluorophore is quantified by its photobleaching quantum yield (Φb) and photobleaching rate constant (kb).

  • Photobleaching Quantum Yield (Φb): This is the probability that an excited fluorophore will undergo photobleaching. A lower Φb indicates higher photostability. For rhodamine derivatives under conditions used for single-molecule detection, the probability of photobleaching can be on the order of 10⁻⁶ to 10⁻⁷ for irradiances below 10³ W/cm².[1][8]

  • Photobleaching Rate Constant (kb): This parameter describes the rate of fluorescence decay due to photobleaching. It is often determined by fitting the fluorescence intensity decay over time to an exponential function.

While specific quantitative data for Rhodamine Red-X under defined laser excitation is scarce in the literature, data from closely related rhodamine dyes can provide an estimate of its performance. For instance, studies on Rhodamine 6G have reported photobleaching quantum yields in the range of 10⁻⁵ to 10⁻⁷, depending on the experimental conditions.[8] It is generally accepted that X-rhodamines, like Rhodamine Red-X, exhibit high photostability.[9]

Factors Influencing the Photostability of Rhodamine Red-X

Several environmental and experimental factors can significantly impact the photostability of Rhodamine Red-X.

  • Excitation Intensity: Higher laser power leads to a faster rate of photobleaching. Interestingly, the relationship is not always linear, and for some rhodamines, photobleaching can increase disproportionately at very high irradiances due to two-step photolysis from higher excited states.[1]

  • Solvent Environment: The polarity and viscosity of the solvent can affect the photobleaching rate. For some rhodamine dyes, photostability has been observed to be higher in heavy water (D₂O) compared to normal water or ethanol.[10]

  • Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching for many fluorophores. The presence of dissolved oxygen can lead to the formation of reactive oxygen species (ROS) that chemically degrade the dye. The use of oxygen scavenging systems in the imaging buffer can significantly enhance photostability.

  • pH: The pH of the medium can influence the spectral properties and photostability of rhodamine dyes.[11]

  • Temperature: Temperature can affect the rates of non-radiative decay pathways and chemical reactions, thereby influencing the overall photostability.[12]

  • Conjugation to Biomolecules: The local environment of the dye when conjugated to a protein or nucleic acid can alter its photostability.[11]

Factors_Influencing_Photostability cluster_experimental Experimental Conditions cluster_environmental Environmental Factors Excitation Excitation Intensity Photostability Rhodamine Red-X Photostability Excitation->Photostability Temperature Temperature Temperature->Photostability Solvent Solvent Properties (Polarity, Viscosity) Solvent->Photostability Oxygen Oxygen Concentration Oxygen->Photostability pH pH pH->Photostability Conjugation Biomolecular Conjugation Conjugation->Photostability Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Prepare Optically Dilute Rhodamine Red-X Solution InstrumentSetup Setup Microscope/Fluorometer and Calibrate Laser Power SamplePrep->InstrumentSetup AcquireData Continuous Laser Illumination and Time-Lapse Fluorescence Recording InstrumentSetup->AcquireData PlotDecay Plot Normalized Fluorescence vs. Time AcquireData->PlotDecay FitCurve Fit Decay Curve to Exponential Function PlotDecay->FitCurve Calculate Calculate Photobleaching Rate (kb) and Quantum Yield (Φb) FitCurve->Calculate

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Rhodamine Red-X Antibody Labeling

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of antibodies with Rhodamine Red-X succinimidyl ester. This protocol is desig...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of antibodies with Rhodamine Red-X succinimidyl ester. This protocol is designed to yield brightly fluorescent and functionally active antibody conjugates for use in a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.

Introduction

Rhodamine Red-X is a bright red-fluorescent dye commonly used for labeling proteins, particularly antibodies. The succinimidyl ester (SE) reactive group of Rhodamine Red-X readily reacts with primary amino groups (such as the side chain of lysine residues and the N-terminus) on the antibody to form a stable covalent amide bond.[1][2] The "X" in Rhodamine Red-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its point of attachment.[3][4] This spacer helps to minimize potential steric hindrance and reduce the interaction of the fluorophore with the biomolecule, thereby preserving antibody function.[3][4][5] The resulting conjugates exhibit excitation and emission maxima of approximately 560-570 nm and 580-590 nm, respectively.[3][6]

Quantitative Data Summary

For optimal labeling of IgG antibodies (MW ~145,000 Da), the following parameters are recommended. Note that these may need to be optimized for other proteins.

ParameterRecommended ValueNotes
Antibody Concentration 2 - 10 mg/mLLabeling efficiency may decrease at lower concentrations.[1] For concentrations >2 mg/mL, dilution to 2 mg/mL is advised by some protocols.[7][8]
Molar Excess of Dye 10-15 foldThis ratio can be adjusted to control the degree of labeling.[2] For some kits, a 2-4 moles of dye per mole of antibody is optimal.[8]
Reaction pH 7.2 - 8.5Succinimidyl esters react efficiently at a slightly alkaline pH.[2][5][8]
Reaction Time 1 hourCan be extended, for instance, to 2 hours on ice.[2]
Reaction Temperature Room TemperatureIncubation on ice is also a possibility.[2]

Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials and Reagents
  • Purified Antibody (in an amine-free buffer)

  • Rhodamine Red-X, Succinimidyl Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate with 150 mM NaCl (PBS), pH 7.2-8.5.[1] Note: Buffers containing primary amines such as Tris or glycine are not suitable for the labeling reaction and must be exchanged.[9]

  • Purification Resin (e.g., Sephadex G-25) or Spin Columns for dye removal.[1][7]

  • Storage Buffer: PBS, pH 7.2, with a stabilizing protein like BSA (1-10 mg/mL) and a preservative such as 0.1% sodium azide.[2][7]

Procedure

1. Antibody Preparation:

  • Ensure the antibody is purified and at a concentration of at least 2 mg/mL.[1] If the antibody concentration is lower, it can be concentrated using spin concentrators.[1]

  • The antibody must be in an amine-free buffer. If necessary, exchange the buffer by dialysis against the Conjugation Buffer.[9]

2. Dye Preparation:

  • Allow the vial of Rhodamine Red-X, Succinimidyl Ester to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Prepare a stock solution of the dye immediately before use. For example, dissolve 1 mg of the dye in 100 µL of DMF or DMSO to get a 10 mg/mL solution.[1] Vortex until the dye is completely dissolved.[1]

3. Conjugation Reaction:

  • Add the appropriate volume of 1 M sodium bicarbonate to your antibody solution to achieve a final concentration of 100 mM, which will raise the pH to the optimal range for conjugation.[1]

  • Add the calculated amount of the dissolved Rhodamine Red-X dye to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1] A shaker can be used for continuous mixing.[1]

4. Purification of the Labeled Antibody:

  • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25), a spin column, or by dialysis.[1][9]

  • For column purification, equilibrate the column with the Storage Buffer and apply the reaction mixture. Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

5. Determination of Degree of Labeling (Optional):

  • The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~570 nm for Rhodamine Red-X).

6. Storage of the Conjugate:

  • Store the purified antibody conjugate at 2-8°C, protected from light.[7]

  • For long-term storage, it is recommended to divide the conjugate into small aliquots and freeze at -20°C or -80°C.[1][8] Avoid repeated freeze-thaw cycles.[1][8] The addition of 50% (v/v) glycerol can be considered for frozen storage.[9]

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody_Prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Mix Antibody and Dye, Incubate) Antibody_Prep->Conjugation Amine-free Ab Dye_Prep Dye Preparation (Dissolve in DMF/DMSO) Dye_Prep->Conjugation Activated Dye Purification Purification (Remove Unreacted Dye) Conjugation->Purification Reaction Mixture Storage Storage (Store at 2-8°C or -20°C) Purification->Storage Labeled Antibody

Caption: Workflow for Rhodamine Red-X antibody labeling.

References

Application

Application Notes and Protocols for Conjugating Rhodamine Red-X to Secondary Antibodies

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a comprehensive guide for the covalent conjugation of Rhodamine Red-X succinimidyl ester (SE) to secondary antibodies. R...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent conjugation of Rhodamine Red-X succinimidyl ester (SE) to secondary antibodies. Rhodamine Red-X is a bright orange-red fluorescent dye commonly used in various biological applications, including immunofluorescence, flow cytometry, and western blotting. The succinimidyl ester reactive group efficiently couples to primary amine groups on proteins, such as the lysine residues on antibodies, forming a stable amide bond. Following this protocol will enable the reliable production of fluorescently labeled secondary antibodies for use in a wide range of immunoassays. The peak excitation and emission wavelengths for Rhodamine Red-X are approximately 570 nm and 590 nm, respectively[1].

Principle of Reaction

The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of Rhodamine Red-X and the primary amino groups (-NH₂) present on the lysine residues of the antibody.[2] This reaction occurs under mild alkaline conditions (pH 7-9) and results in the formation of a stable covalent amide linkage, permanently attaching the fluorophore to the antibody. The process involves preparing the antibody, reacting it with a defined molar excess of the dye, and subsequently purifying the resulting conjugate to remove any unconjugated fluorophore.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Antibody Secondary Antibody (-NH₂) Conjugate Labeled Antibody (Stable Amide Bond) Antibody->Conjugate + Rhodamine Rhodamine Red-X, SE Rhodamine->Conjugate Conditions Amine-Free Buffer pH 7.2 - 8.5 Byproduct N-hydroxysuccinimide

Caption: Chemical reaction between Rhodamine Red-X, SE and an antibody.

Materials and Reagents

Equipment
  • Spectrophotometer (UV-Vis)

  • Microcentrifuge

  • Pipettes

  • Stir plate and stir bars

  • Dialysis tubing or desalting columns (e.g., Sephadex G-25)[3]

  • UV-transparent quartz cuvettes

Reagents
  • Purified secondary antibody (IgG)

  • Rhodamine Red-X, Succinimidyl Ester (SE)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 7.2-8.5. Amine-free buffers like PBS are suitable.[2][3] Avoid buffers containing Tris or glycine[3][4].

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quencher Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Bovine Serum Albumin (BSA) for stabilization (optional)

  • Sodium Azide for preservation (optional)

Experimental Protocols

This protocol is optimized for labeling approximately 1 mg of a secondary IgG antibody. Adjustments may be necessary for different antibody amounts or isotypes.

Phase 1: Antibody Preparation
  • Buffer Exchange: The antibody must be in an amine-free buffer. If the antibody solution contains Tris, glycine, or ammonium salts, it must be dialyzed against the Conjugation Buffer overnight at 4°C with at least two buffer changes.[3][] Alternatively, use a desalting column.

  • Concentration Adjustment: For optimal labeling, the antibody concentration should be between 2-10 mg/mL.[3] If needed, concentrate the antibody using an appropriate centrifugal filter device.

  • Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm (A₂₈₀). Calculate the concentration using the following formula:

    • Antibody Concentration (mg/mL) = A₂₈₀ / 1.4 (where 1.4 is the approximate extinction coefficient for IgG).

Phase 2: Conjugation Reaction
  • Prepare Dye Solution: Rhodamine Red-X, SE is moisture-sensitive.[2] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[2]

  • Calculate Molar Ratio: Determine the volume of dye solution needed to achieve the desired dye-to-antibody molar ratio. A molar excess of 10-15 moles of dye per mole of antibody is a good starting point for optimization.[2]

    • Moles of Antibody = (Antibody mass in g) / (150,000 g/mol ) (assuming IgG MW is ~150 kDa)

    • Moles of Dye Needed = Moles of Antibody × Molar Ratio

    • Volume of Dye Solution = (Moles of Dye Needed × Dye MW in g/mol ) / (Dye concentration in g/mL)

  • Reaction Incubation: While gently stirring, add the calculated volume of Rhodamine Red-X, SE solution to the antibody solution.

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[2]

  • (Optional) Quench Reaction: To stop the reaction, add a quencher like Tris or glycine to a final concentration of 50-100 mM. Incubate for an additional 30 minutes. This step is generally included in commercial kits.[6]

Phase 3: Purification of the Conjugate

It is critical to remove all unconjugated dye to prevent high background fluorescence in subsequent applications.

  • Column Chromatography: The most common method is gel filtration using a Sephadex G-25 column pre-equilibrated with Purification Buffer (PBS).[3]

  • Load the reaction mixture onto the column.

  • Elute the conjugate with PBS. The labeled antibody will be larger and elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.

  • Collect the first colored fraction containing the purified antibody-dye conjugate.

Phase 4: Characterization and Storage
  • Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated per antibody molecule. The optimal DOL for antibodies is typically between 2 and 10.[3][7]

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Rhodamine Red-X, ~570 nm (A₅₇₀).

    • Calculate the protein concentration and DOL using the formulas below.

  • Storage: Store the final conjugate at 4°C in the dark.[8] For long-term storage, 50% glycerol can be added, and aliquots can be stored at -20°C in a non-frost-free freezer.[9][10] Avoid repeated freeze-thaw cycles.[9][11] Fluorescent conjugates should be protected from light to prevent photobleaching.[9]

Data Presentation and Calculations

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueNotes
Antibody Concentration2 - 10 mg/mLLower concentrations reduce labeling efficiency[3].
Buffer pH7.2 - 8.5Higher pH favors the reaction but also increases dye hydrolysis[2].
Molar Ratio (Dye:Ab)10:1 to 15:1This is a starting point and may require optimization.
Reaction Time1 hour at RT or 2 hours on iceProtect from light during incubation[2].
Table 2: Spectroscopic Properties for DOL Calculation
ParameterValueReference
Rhodamine Red-X
Absorbance Max (λₘₐₓ)~570 nm[1]
Molar Extinction Coefficient (ε_dye)~60,000 M⁻¹cm⁻¹[12]
Correction Factor (CF₂₈₀)~0.34[12]
IgG Antibody
Molar Extinction Coefficient (ε_prot)~210,000 M⁻¹cm⁻¹
Calculation of Degree of Labeling (DOL)
  • Corrected Antibody Absorbance:

    • A_prot = A₂₈₀ - (A₅₇₀ × CF₂₈₀)

  • Molar Concentration of Antibody:

    • [Antibody] (M) = A_prot / ε_prot

  • Molar Concentration of Dye:

    • [Dye] (M) = A₅₇₀ / ε_dye

  • Degree of Labeling (DOL):

    • DOL = [Dye] / [Antibody]

An optimal DOL is typically between 2 and 10 for most applications.[7] A very high DOL can lead to self-quenching of the fluorophore and potential antibody aggregation or loss of function.[7]

Workflow Visualization

cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_purify Phase 3: Purification cluster_char Phase 4: Characterization & Storage Buffer_Exchange Antibody Buffer Exchange (to amine-free buffer) Adjust_Conc Adjust Antibody Concentration (2-10 mg/mL) Buffer_Exchange->Adjust_Conc Mix Mix Antibody and Dye (10:1 to 15:1 molar ratio) Adjust_Conc->Mix Prepare_Dye Prepare Rhodamine Red-X, SE (in anhydrous DMSO) Prepare_Dye->Mix Incubate Incubate 1-2 hours (Room Temperature, Dark) Mix->Incubate Purify Purify via Gel Filtration (e.g., Sephadex G-25) Incubate->Purify Measure_Abs Measure Absorbance (A₂₈₀ and A₅₇₀) Purify->Measure_Abs Calc_DOL Calculate Degree of Labeling (DOL) Measure_Abs->Calc_DOL Store Store Conjugate at 4°C, Dark Calc_DOL->Store

Caption: Experimental workflow for antibody conjugation.

References

Method

Application Notes: Rhodamine Red-X for Oligonucleotide Probe Labeling in Fluorescence In Situ Hybridization (FISH)

Introduction Rhodamine Red-X is a bright and photostable red-orange fluorescent dye that serves as an excellent label for oligonucleotide probes used in Fluorescence In Situ Hybridization (FISH). Its succinimidyl ester d...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodamine Red-X is a bright and photostable red-orange fluorescent dye that serves as an excellent label for oligonucleotide probes used in Fluorescence In Situ Hybridization (FISH). Its succinimidyl ester derivative, Rhodamine Red-X, SE, is an amine-reactive compound that readily and covalently couples to oligonucleotides modified with a primary amine group. This stable amide linkage ensures the fluorophore remains attached to the probe throughout the entire FISH procedure.

The "X" in Rhodamine Red-X refers to a seven-atom aminohexanoyl spacer that is integrated between the fluorophore and its reactive succinimidyl ester group.[1] This spacer helps to separate the dye from the oligonucleotide, minimizing potential steric hindrance and quenching effects that can occur when a fluorophore is in close proximity to the nucleic acid.[1] This often results in brighter conjugates and improved hybridization efficiency. With excitation and emission maxima around 570 nm and 590 nm respectively, Rhodamine Red-X is well-suited for multicolor imaging experiments and is compatible with common laser lines (e.g., 561 nm) and standard filter sets.[2][3]

Key Advantages of Rhodamine Red-X for FISH:

  • High Photostability: Rhodamine dyes are known for their resistance to photobleaching, allowing for longer exposure times during image acquisition and the capture of faint signals without significant degradation.[1][]

  • Bright Fluorescence: Rhodamine Red-X exhibits a high quantum yield, contributing to bright, easily detectable signals and an improved signal-to-noise ratio in imaging applications.[1]

  • pH Insensitivity: The fluorescence of Rhodamine Red-X is stable across a wide pH range, which is advantageous for maintaining consistent signal intensity under various biological buffer conditions.

  • Spacer Arm Technology: The integrated "X" spacer can reduce quenching and improve the hybridization performance of the labeled oligonucleotide probe.[1]

  • Amine-Reactive Chemistry: The succinimidyl ester chemistry provides a reliable and straightforward method for covalently labeling amine-modified oligonucleotides with high efficiency.[1]

Data Presentation

The selection of a fluorophore is critical for the success of FISH experiments. The following table provides a comparison of the key photophysical properties of Rhodamine Red-X with other commonly used, spectrally similar fluorophores.

PropertyRhodamine Red-XCy3Alexa Fluor 555
Excitation Max (nm) ~570 - 573[2][5]~554[6]~555[7]
Emission Max (nm) ~590 - 591[2][3][5]~568[6]~565[7]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~85,000~150,000[6]~150,000 - 155,000[7][8]
Quantum Yield (Φ) ~0.75 - 0.92~0.15 - 0.24[6][9]~0.10[10][11]
Relative Photostability High to Very High[1][]ModerateVery High[12][13]
The quantum yield of Rhodamine Red-X can be significantly enhanced by chemical modifications such as the integration of azetidine rings.[1]

Experimental Workflows and Signaling Pathways

The overall process for preparing and using a Rhodamine Red-X labeled oligonucleotide probe for FISH involves three main stages: labeling, purification, and the FISH experiment itself.

Oligo_Labeling_Workflow cluster_0 Protocol 1: Oligonucleotide Labeling cluster_1 Protocol 2: Probe Purification cluster_2 Protocol 3: FISH Procedure start Amine-Modified Oligonucleotide buffer Dissolve Oligo in Conjugation Buffer (e.g., 0.1 M Sodium Borate, pH 8.5) start->buffer reaction Combine Oligo and Dye Solutions Incubate 2 hrs @ RT, in dark buffer->reaction dye_prep Prepare Rhodamine Red-X, SE Stock Solution in DMSO dye_prep->reaction purify Purify via Reverse-Phase HPLC reaction->purify collect Collect Fluorescent Peak (Abs at 260nm & ~570nm) purify->collect dry Dry Purified Probe (e.g., Lyophilization) collect->dry resuspend Resuspend Probe in Hybridization Buffer dry->resuspend fish Perform FISH Protocol (Denaturation, Hybridization, Washes) resuspend->fish image Image Specimen via Fluorescence Microscopy fish->image

Caption: Overall experimental workflow from oligonucleotide labeling to FISH imaging.

The fundamental principle of FISH involves the specific binding (hybridization) of the fluorescently labeled oligonucleotide probe to its complementary DNA or RNA target sequence within a cell or tissue sample.

FISH_Principle Principle of Fluorescence In Situ Hybridization (FISH) fixation 1. Fixation (Preserves cellular structure) permeabilization 2. Permeabilization (Allows probe entry) fixation->permeabilization denature_target 3. Denaturation (Heat) Target DNA -> ssDNA hybridize 4. Hybridization (Probe binds to target sequence) denature_target->hybridize probe Rhodamine Red-X Labeled Probe probe->hybridize wash 5. Stringency Washes (Remove non-specific binding) mount 6. Counterstain & Mount (e.g., DAPI for nuclei) wash->mount visualize 7. Visualization (Fluorescence Microscope) mount->visualize

Caption: Logical steps involved in a typical Fluorescence In Situ Hybridization experiment.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide with Rhodamine Red-X, SE

This protocol describes the covalent conjugation of Rhodamine Red-X Succinimidyl Ester (SE) to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

  • Amine-modified oligonucleotide, desalted or purified (e.g., 100 µg)

  • Rhodamine Red-X, Succinimidyl Ester (SE)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Borate or Sodium Bicarbonate, pH 8.5. Prepare fresh.

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare Oligonucleotide: Dissolve ~100 µg of the amine-modified oligonucleotide in 50 µL of the Conjugation Buffer (0.1 M Sodium Borate, pH 8.5) in a microcentrifuge tube. Vortex briefly to mix. The final oligo concentration should be in the range of 0.3 to 0.8 mM.[10]

  • Prepare Dye Solution: Immediately before use, allow the vial of Rhodamine Red-X, SE to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[14] This corresponds to a concentration of approximately 14 mM.[10] Note: NHS-esters are moisture-sensitive; cap the vial tightly and minimize exposure to air.

  • Reaction Setup: To the oligonucleotide solution, add a 10-20 fold molar excess of the reactive dye. For a typical 0.2 µmole synthesis scale, this involves adding ~20 µL of the 10 mg/mL dye solution to the oligonucleotide.[14]

  • Incubation: Vortex the reaction mixture gently. Wrap the tube in aluminum foil to protect it from light and incubate for at least 2 hours at room temperature (~25°C) with gentle shaking or rotation.[10] An overnight reaction may also be convenient and effective.[14]

  • Stopping the Reaction (Optional): The reaction can be stopped by adding hydroxylamine or by proceeding directly to the purification step. For most applications, direct purification is sufficient.

Protocol 2: Purification of Labeled Oligonucleotide by RP-HPLC

Purification is essential to remove unreacted free dye and unlabeled oligonucleotides, which can cause high background and false-negative results.

Materials:

  • Reaction mixture from Protocol 1

  • Reverse-Phase HPLC system with a UV-Vis detector

  • C8 or C18 analytical or semi-preparative column

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dilute the reaction mixture from Protocol 1 with Buffer A or nuclease-free water to a suitable volume for injection (e.g., 100-200 µL).

  • HPLC Setup: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A. Set the detector to monitor absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum for Rhodamine Red-X (~570 nm).[1]

  • Injection and Elution: Inject the sample onto the column. Elute the products using a linear gradient of acetonitrile (Buffer B). A typical gradient might be 5% to 95% Buffer B over 30 minutes.[1]

  • Fraction Collection: Monitor the chromatogram for three main peaks:

    • Unreacted (Free) Dye: Will have a strong absorbance at ~570 nm but very little at 260 nm. It is typically very hydrophobic and elutes late in the gradient.

    • Unlabeled Oligonucleotide: Will have a strong absorbance at 260 nm but none at ~570 nm. It is the most polar and will elute earliest.

    • Labeled Oligonucleotide: This is the desired product. It will show strong absorbance at BOTH 260 nm and ~570 nm and will elute between the unlabeled oligo and the free dye.[1]

  • Post-Purification: Collect the fraction(s) corresponding to the correctly labeled oligonucleotide. Dry the collected fraction using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.

  • Quantification: Resuspend the purified, labeled probe in nuclease-free water or TE buffer. Determine the concentration by measuring the absorbance at 260 nm.

Protocol 3: Fluorescence In Situ Hybridization (FISH)

This is a general protocol for RNA or DNA FISH on adherent cells and should be optimized for specific cell types and targets.

Materials:

  • Purified Rhodamine Red-X labeled oligonucleotide probe

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Hybridization Buffer (Formamide-based, e.g., 2X SSC, 50% formamide)

  • Wash Buffer 1: 2X SSC, 50% Formamide, pre-warmed to hybridization temperature

  • Wash Buffer 2: 1X SSC, pre-warmed

  • Wash Buffer 3: 0.5X SSC, pre-warmed

  • DAPI counterstain solution (e.g., 1 µg/mL in PBS)

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Wash cells on coverslips twice with ice-cold PBS.

    • Fix the cells by incubating in Fixation Buffer for 15 minutes at room temperature.

    • Wash three times for 5 minutes each with PBS.

    • Permeabilize the cells by incubating in Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times for 5 minutes each with PBS.

  • Hybridization:

    • Prepare the probe solution by diluting the Rhodamine Red-X labeled probe in Hybridization Buffer to a final concentration of 2-10 ng/µL.

    • Apply the probe solution to the coverslip (e.g., 20-50 µL).

    • For DNA FISH: Place the coverslip on a slide, seal, and denature the sample and probe simultaneously on a heat block at 75-85°C for 5-10 minutes.

    • Transfer the slides to a humidified chamber and incubate at 37-42°C for 4 hours to overnight to allow hybridization.

  • Post-Hybridization Washes (Stringency):

    • Carefully remove the coverslip and place it in a staining jar.

    • Wash twice in pre-warmed Wash Buffer 1 for 15 minutes each at the hybridization temperature.

    • Wash once in pre-warmed Wash Buffer 2 for 10 minutes at room temperature.

    • Wash once in pre-warmed Wash Buffer 3 for 10 minutes at room temperature.

  • Counterstaining and Mounting:

    • Incubate the coverslip in DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Briefly rinse with PBS.

    • Mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging:

    • Store the slide in the dark at 4°C until ready for imaging.

    • Visualize the sample using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and Rhodamine Red-X (red-orange channel, e.g., TRITC or Texas Red filter set).

References

Application

Application Notes and Protocols for Rhodamine Red-X in Multicolor Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing Rhodamine Red-X, a bright and photostable fluorochrome, for multicolor flow cytometry. De...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Rhodamine Red-X, a bright and photostable fluorochrome, for multicolor flow cytometry. Detailed protocols for antibody conjugation, cell surface and intracellular staining, and guidance on multicolor panel design are included to facilitate the successful integration of Rhodamine Red-X into your research workflows.

Introduction to Rhodamine Red-X

Rhodamine Red-X is a synthetic xanthene dye that exhibits bright red-orange fluorescence, making it a valuable tool for a variety of biological applications, including fluorescence microscopy and flow cytometry. Its excellent photophysical properties, such as high brightness and good photostability, make it a reliable choice for detecting antigens, particularly those with low to moderate expression levels.[] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which minimizes steric hindrance and improves conjugation efficiency to biomolecules like antibodies.[2][3]

Rhodamine Red-X is optimally excited by the yellow-green laser (561 nm) commonly found on modern flow cytometers and can also be excited, though less efficiently, by the blue laser (488 nm).[4][5] Its emission spectrum is well-separated from commonly used blue- and far-red-emitting fluorochromes, making it a suitable candidate for inclusion in multicolor panels.[6]

Quantitative Data

Summarized below are the key photophysical and performance characteristics of Rhodamine Red-X to aid in experimental design and comparison with other fluorochromes.

Table 1: Photophysical Properties of Rhodamine Red-X
PropertyValueReference(s)
Excitation Maximum (λex) 573 nm[3][7]
Emission Maximum (λem) 591 nm[3][7]
Molar Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) ~0.75 - 0.92 (derivative dependent)[2]
Common Laser Line 561 nm (Yellow-Green)[3]
Common Emission Filter 585/42 nm[3]
Table 2: Relative Brightness and Photostability
FluorochromeRelative BrightnessPhotostability
Rhodamine Red-X BrightHigh
Phycoerythrin (PE) Very BrightModerate
Allophycocyanin (APC) Very BrightModerate
Fluorescein Isothiocyanate (FITC) ModerateLow
Peridinin-Chlorophyll-Protein (PerCP) ModerateModerate

Note: Relative brightness can be influenced by instrument configuration, antibody conjugation, and the specific antigen being targeted.[8][9] Rhodamine dyes, in general, are known for their excellent photostability.[][4]

Experimental Protocols

Detailed methodologies for key experiments involving Rhodamine Red-X are provided below.

Antibody Conjugation with Rhodamine Red-X NHS Ester

This protocol describes the conjugation of a purified antibody to Rhodamine Red-X N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form stable amide bonds.

Materials:

  • Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Rhodamine Red-X, NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Rhodamine Red-X Solution: Immediately before use, dissolve the Rhodamine Red-X NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Reaction Setup: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved Rhodamine Red-X to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.

  • Purification: Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column or by dialysis against PBS.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and 573 nm (for Rhodamine Red-X). Calculate the protein concentration and the DOL using the following formulas:

    • Protein Concentration (mg/mL) = [A280 - (A573 x 0.3)] / 1.4 (assuming an extinction coefficient of 1.4 for a 1 mg/mL IgG solution at 280 nm and a correction factor of 0.3 for the dye's absorbance at 280 nm)

    • Moles of Dye = A573 / ε_dye (where ε_dye is the molar extinction coefficient of Rhodamine Red-X at 573 nm)

    • Moles of Protein = Protein Concentration (mg/mL) / Antibody Molecular Weight ( g/mol )

    • DOL = Moles of Dye / Moles of Protein

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Direct Immunofluorescence Staining of Cell Surface Antigens

This protocol is for staining cell surface markers on a single-cell suspension using a Rhodamine Red-X conjugated primary antibody.

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells (PBMCs), cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • Rhodamine Red-X conjugated primary antibody

  • Fc receptor blocking solution (e.g., human IgG or anti-CD16/32)

  • Fixable viability dye (optional)

  • Fixation buffer (e.g., 1-4% paraformaldehyde in PBS) (optional)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended): Add Fc receptor blocking solution to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining: Add the predetermined optimal concentration of the Rhodamine Red-X conjugated primary antibody to the cells.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2-3 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C and decanting the supernatant.

  • Viability Staining (Optional): If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions.

  • Fixation (Optional): If the samples will not be acquired immediately, resuspend the cell pellet in 100-200 µL of fixation buffer and incubate for 15-20 minutes at room temperature. After fixation, wash the cells once with Flow Cytometry Staining Buffer.

  • Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.

Intracellular Staining for Signaling Proteins

This protocol is for the detection of intracellular signaling proteins, such as phosphorylated kinases, using a Rhodamine Red-X conjugated antibody.[6]

Materials:

  • Stimulated and unstimulated single-cell suspensions

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Rhodamine Red-X conjugated primary antibody

  • Flow cytometry tubes

Procedure:

  • Cell Preparation and Surface Staining: Prepare and stain for cell surface markers as described in Protocol 3.2, steps 1-5.

  • Fixation: After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

  • Washing: Add 2-3 mL of Flow Cytometry Staining Buffer to the fixed cells and centrifuge at 400-500 x g for 5 minutes. Decant the supernatant.

  • Permeabilization: Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.

  • Intracellular Antibody Staining: Add the predetermined optimal concentration of the Rhodamine Red-X conjugated antibody for the intracellular target.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with 2-3 mL of Permeabilization Buffer by centrifuging at 400-500 x g for 5 minutes.

  • Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.

Multicolor Panel Design Considerations

When incorporating Rhodamine Red-X into a multicolor flow cytometry panel, several factors should be considered to ensure optimal data quality.

  • Spectral Overlap and Compensation: Rhodamine Red-X has its emission peak at approximately 591 nm.[3][7] When designing a panel, it is crucial to assess the spectral overlap with other fluorochromes, particularly those excited by the same laser (561 nm), such as PE-Texas Red or PE-CF594. Use online spectrum viewers and the instrument's specific filter configuration to predict and minimize spillover. Always prepare single-stained compensation controls for each fluorochrome in the panel to accurately calculate and apply compensation.

  • Antigen Density and Fluorochrome Brightness: Rhodamine Red-X is a bright fluorochrome, making it suitable for detecting antigens with low to moderate expression levels.[2] For highly abundant antigens, a dimmer fluorochrome may be more appropriate to avoid signal saturation and excessive spillover into adjacent channels.

  • Instrument Configuration: Ensure your flow cytometer is equipped with a 561 nm laser for optimal excitation of Rhodamine Red-X. The emission filter should be appropriate for capturing its peak emission, typically around 585/42 nm.[3]

Visualizations

Signaling Pathway: T-Cell Activation

The following diagram illustrates the key signaling events following T-cell receptor (TCR) engagement, leading to T-cell activation. This pathway is frequently analyzed by flow cytometry using antibodies against surface markers (e.g., CD3, CD4, CD25, CD69) and intracellular signaling molecules (e.g., phosphorylated ZAP-70, SLP-76). Rhodamine Red-X can be used to label any of these markers for multicolor analysis.[10][11]

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC-Peptide TCR TCR/CD3 MHC_Peptide->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Gene_Expression Gene Expression (IL-2, CD69, CD25) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified T-Cell Activation Signaling Pathway.

Experimental Workflow: Direct Immunofluorescence Staining

The following diagram outlines the major steps in a direct immunofluorescence staining protocol for cell surface markers.

Direct_Staining_Workflow Start Start: Single-Cell Suspension Fc_Block Fc Receptor Block (Optional) Start->Fc_Block Ab_Stain Add Rhodamine Red-X Conjugated Antibody Fc_Block->Ab_Stain Incubate Incubate (20-30 min, 4°C, dark) Ab_Stain->Incubate Wash1 Wash Cells (2x) Incubate->Wash1 Viability_Stain Viability Staining (Optional) Wash1->Viability_Stain Fixation Fixation (Optional) Viability_Stain->Fixation Acquire Acquire on Flow Cytometer Fixation->Acquire

Caption: Workflow for Direct Immunofluorescence Staining.

Logical Relationship: Multicolor Panel Design Strategy

This diagram illustrates the key considerations and their relationships in designing a multicolor flow cytometry panel.

Panel_Design_Strategy cluster_Panel Multicolor Panel Design Antigen_Selection Antigen Selection Fluorochrome_Choice Fluorochrome Choice Antigen_Selection->Fluorochrome_Choice influences Optimized_Panel Optimized Panel Antigen_Selection->Optimized_Panel Instrument_Config Instrument Configuration Fluorochrome_Choice->Instrument_Config depends on Controls Experimental Controls Fluorochrome_Choice->Controls requires Fluorochrome_Choice->Optimized_Panel Instrument_Config->Fluorochrome_Choice constrains Instrument_Config->Optimized_Panel Controls->Optimized_Panel

Caption: Key Considerations for Multicolor Panel Design.

References

Method

Application Notes: Rhodamine Red-X for Immunofluorescence Staining of Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Rhodamine Red-X (RRX) is a synthetic sulfonated xanthene dye valued for its vibrant red fluorescence, high photostability, and excellent bright...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine Red-X (RRX) is a synthetic sulfonated xanthene dye valued for its vibrant red fluorescence, high photostability, and excellent brightness.[1] It is a popular choice for immunofluorescence (IF) microscopy and other fluorescence-based assays. A key structural feature of Rhodamine Red-X is the inclusion of a seven-atom aminohexanoyl spacer, designated by the "X".[2][3][4] This spacer separates the fluorophore from its point of conjugation to a biomolecule, which helps to minimize steric hindrance, reduce the potential for dye-induced protein precipitation, and often increases the fluorescence yield of the final conjugate.[1][5][6]

RRX is commonly supplied as an amine-reactive succinimidyl ester, which readily forms stable amide bonds with primary amines on proteins and other biomolecules.[2][3][7] Its spectral properties make it an excellent partner for multicolor imaging, as its emission is well-separated from common blue and green fluorophores like DAPI and Alexa Fluor 488, as well as far-red fluorophores like Alexa Fluor 647.[8][9][10]

Properties and Specifications

Quantitative data for Rhodamine Red-X is summarized below. These properties make it a robust tool for sensitive and high-resolution cellular imaging.

PropertyValueReference
Excitation Maximum 570 - 573 nm[4][8][11]
Emission Maximum 590 - 594 nm[8][11][12]
Molecular Formula C₃₃H₄₁N₃O₈S₂[10]
Molecular Weight ~671.8 g/mol [4][10]
Reactive Form Succinimidyl Ester (NHS Ester)[2][3]
Reactivity Primary amines[7]
Quantum Yield High[1]
Photostability High[1][13]

Experimental Protocols

The following are generalized protocols for immunofluorescence staining of cultured cells using Rhodamine Red-X conjugates. Optimization may be required for specific cell types, target antigens, and antibodies.

Protocol 1: Indirect Immunofluorescence

This is the most common method, providing signal amplification by using a fluorescently labeled secondary antibody that binds to a primary antibody.

Experimental Workflow for Indirect Immunofluorescence

workflow_indirect cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A 1. Seed & Culture Cells on Coverslips B 2. Wash with PBS A->B C 3. Fix Cells (e.g., 4% PFA) B->C D 4. Permeabilize Cells (e.g., 0.2% Triton X-100) C->D E 5. Block Non-specific Sites (e.g., 5% BSA) D->E F 6. Incubate with Primary Antibody E->F G 7. Wash (3x with PBS) F->G H 8. Incubate with RRX-conjugated Secondary Antibody G->H I 9. Wash (3x with PBS) H->I J 10. Counterstain Nuclei (e.g., DAPI, optional) I->J K 11. Mount Coverslip J->K L 12. Image with Fluorescence Microscope K->L

Caption: A typical workflow for indirect immunofluorescence staining.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (specific to the target antigen)

  • Rhodamine Red-X-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Wash cultured cells on coverslips twice with PBS.

  • Fixation: Incubate cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, incubate with Permeabilization Buffer for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the RRX-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with DAPI solution for 5 minutes. Wash twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with appropriate filter sets for RRX (e.g., Excitation: ~570 nm, Emission: ~590 nm).

Protocol 2: Direct Immunofluorescence

This method uses a primary antibody directly conjugated to Rhodamine Red-X, resulting in a shorter, simpler workflow.

Experimental Workflow for Direct Immunofluorescence

workflow_direct cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A 1. Seed, Culture & Wash Cells B 2. Fix & Permeabilize A->B C 3. Block Non-specific Sites B->C D 4. Incubate with RRX-conjugated Primary Antibody C->D E 5. Wash (3x with PBS) D->E F 6. Counterstain Nuclei (optional) E->F G 7. Mount Coverslip F->G H 8. Image G->H

Caption: A streamlined workflow for direct immunofluorescence staining.

Procedure: Follow steps 1-6 of the indirect protocol. For step 7, incubate with the Rhodamine Red-X-conjugated primary antibody for 1-2 hours at room temperature, protected from light. Proceed directly to the washing steps (step 10) and subsequent mounting and imaging.

Application Example: Visualizing a Signaling Pathway

Rhodamine Red-X is ideal for tracking changes in protein localization in response to cellular signaling. For example, it can be used to visualize the translocation of a transcription factor from the cytoplasm to the nucleus.

Hypothetical NF-κB Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB IkB->NFkB_IkB degradation degradation IkB->degradation degradation NFkB NF-κB (p65) Target for RRX-IF NFkB->NFkB_IkB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases DNA Target Gene DNA NFkB_nuc->DNA activates transcription TNFa TNFα (Ligand) TNFa->Receptor binds

References

Application

Application Notes and Protocols for Single-Molecule Imaging with Rhodamine Red-X

For Researchers, Scientists, and Drug Development Professionals Introduction Rhodamine Red-X is a bright and photostable fluorescent dye belonging to the rhodamine family. Its excellent photophysical properties make it a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine Red-X is a bright and photostable fluorescent dye belonging to the rhodamine family. Its excellent photophysical properties make it a valuable tool for a wide range of fluorescence-based applications, including single-molecule imaging. With an excitation maximum around 570-573 nm and an emission maximum near 590-591 nm, Rhodamine Red-X is well-suited for use with common laser lines (e.g., 561 nm) and detection systems.[1][2][3] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive moiety, which facilitates conjugation to biomolecules and can improve labeling efficiency.[4] This document provides detailed application notes and protocols for utilizing Rhodamine Red-X in single-molecule imaging experiments, with a focus on protein labeling, microscopy setup, and data analysis.

Photophysical Properties of Rhodamine Red-X

The selection of a suitable fluorophore is critical for successful single-molecule imaging. Key parameters include a high quantum yield for bright signals and high photostability to allow for prolonged observation. While the exact quantum yield and photobleaching lifetime can be influenced by the local environment, the following table summarizes the key photophysical properties of Rhodamine Red-X and related rhodamine derivatives.

PropertyValueReference
Excitation Maximum (λex) 570 - 573 nm[1][3][4]
Emission Maximum (λem) 590 - 591 nm[1][3][4]
Molar Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹ (for dimethylamino derivative)[4]
Quantum Yield (Φ) ~0.75 (for dimethylamino derivative)[4]
Photobleaching Lifetime Varies with environment and excitation power. Rhodamine B derivatives show lifetimes of ~27-74 seconds under specific single-molecule imaging conditions.[5]

Applications in Single-Molecule Imaging

Single-molecule imaging with Rhodamine Red-X can be applied to a variety of biological questions, including the study of protein dynamics, protein-protein interactions, and the behavior of molecular motors.

Studying Signaling Pathways: Epidermal Growth Factor Receptor (EGFR) Activation

Single-molecule tracking can elucidate the dynamics of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer. While the original studies may have used other dyes like Cy3 and Cy5, Rhodamine Red-X is an excellent alternative for observing the dimerization and subsequent signaling events of EGFR upon ligand binding on the surface of living cells.[6][7]

Below is a simplified representation of the EGFR activation signaling pathway that can be studied using single-molecule imaging.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_Monomer1 EGFR (Monomer) EGF->EGFR_Monomer1 Binding EGFR_Monomer2 EGFR (Monomer) EGF->EGFR_Monomer2 Binding EGFR_Dimer EGFR Dimer (Inactive) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2->EGFR_Dimer Dimerization Activated_Dimer Activated Dimer (Phosphorylated) EGFR_Dimer->Activated_Dimer Autophosphorylation Signaling_Cascade Downstream Signaling Activated_Dimer->Signaling_Cascade Signal Transduction

Simplified EGFR activation pathway.
Tracking Molecular Motors: Kinesin and Dynein Motility

Rhodamine Red-X is also well-suited for in vitro motility assays to study the processive movement of molecular motors like kinesin and dynein along microtubules.[8] By labeling the motor protein with a single Rhodamine Red-X molecule, its movement can be tracked with high spatial and temporal resolution using Total Internal Reflection Fluorescence (TIRF) microscopy.

Experimental Protocols

Protocol 1: Labeling Proteins with Rhodamine Red-X Succinimidyl Ester

This protocol describes the conjugation of Rhodamine Red-X succinimidyl ester to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein of interest (e.g., antibody, kinesin) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Rhodamine Red-X, succinimidyl ester (store desiccated at -20°C)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Storage buffer for the conjugated protein

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Rhodamine Red-X, succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved Rhodamine Red-X to the protein solution. A molar excess of 5-15 fold of dye to protein is a good starting point. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or by dialysis against the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~573 nm (for Rhodamine Red-X). The following equation can be used: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.

Protocol 2: Single-Molecule TIRF Microscopy of Rhodamine Red-X Labeled Proteins

This protocol outlines the general steps for imaging single Rhodamine Red-X labeled molecules using a TIRF microscope.

Microscope Setup:

  • Microscope: Inverted microscope equipped for objective-based TIRF.

  • Objective: High numerical aperture (NA ≥ 1.45) oil immersion objective.

  • Laser: 561 nm laser for excitation.

  • Filters: Appropriate excitation and emission filters for Rhodamine Red-X (e.g., excitation 561/10 nm, emission 607/70 nm).

  • Detector: Electron-multiplying charge-coupled device (EMCCD) or scientific complementary metal-oxide-semiconductor (sCMOS) camera.

Procedure:

  • Sample Preparation:

    • Prepare a clean coverslip. Functionalize the surface as needed for immobilizing the biomolecule of interest (e.g., microtubules for motor assays).

    • Introduce the Rhodamine Red-X labeled protein to the sample chamber at a pM to low nM concentration to ensure sparse single molecules in the imaging field.

    • Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher to improve photostability.

  • Image Acquisition:

    • Adjust the TIRF angle to achieve a shallow evanescent field, minimizing background fluorescence.

    • Set the laser power to an appropriate level (typically 0.1-1 kW/cm²). Higher power increases signal but also accelerates photobleaching.

    • Acquire a time-lapse series of images with a suitable exposure time (e.g., 20-100 ms) to capture the dynamics of interest.

Data Analysis Workflow

The analysis of single-molecule tracking data involves several key steps to extract quantitative information about molecular behavior.

Data_Analysis_Workflow Start Start Acquired_Images Image Stack (Time Series) Start->Acquired_Images Spot_Detection Spot Detection (Gaussian Fitting) Acquired_Images->Spot_Detection Localization Localization (x, y coordinates) Spot_Detection->Localization Tracking Particle Tracking (Linking Localizations) Localization->Tracking Trajectories Generate Trajectories Tracking->Trajectories Analysis Quantitative Analysis Trajectories->Analysis MSD Mean Squared Displacement (MSD) Analysis->MSD Velocity_RunLength Velocity & Run Length (for motors) Analysis->Velocity_RunLength Diffusion_Coefficient Diffusion Coefficient MSD->Diffusion_Coefficient End End Diffusion_Coefficient->End Velocity_RunLength->End

Single-molecule tracking data analysis workflow.

Steps in Data Analysis:

  • Spot Detection and Localization: Individual fluorescent spots in each frame are detected and their precise centers are determined, typically by fitting a 2D Gaussian function to the point spread function (PSF).[9]

  • Particle Tracking: The localized positions of a single molecule in consecutive frames are linked together to form a trajectory. This is often done using algorithms that minimize the displacement of a particle between frames.[9]

  • Trajectory Analysis: The generated trajectories are then analyzed to extract quantitative data.

    • Mean Squared Displacement (MSD): For diffusing molecules, the MSD is calculated as a function of time lag. The diffusion coefficient can be derived from the initial slope of the MSD plot.[10]

    • Velocity and Run Length: For processive molecular motors, the velocity can be calculated from the displacement over time, and the run length is the total distance traveled before dissociation.

Conclusion

Rhodamine Red-X is a versatile and robust fluorophore for single-molecule imaging studies. Its favorable photophysical properties, coupled with straightforward conjugation chemistry, make it an excellent choice for researchers investigating a wide range of biological processes at the single-molecule level. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize Rhodamine Red-X to gain novel insights into the dynamics and mechanisms of individual biomolecules.

References

Method

Application Note: Rhodamine Red-X as a FRET Acceptor for GFP in Kinase Activity Biosensors

For Researchers, Scientists, and Drug Development Professionals Introduction Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activities within the native cellular environment. The choice of the donor and acceptor fluorophore pair is critical for the sensitivity and accuracy of FRET-based assays. This application note details the use of Rhodamine Red-X as a FRET acceptor for Green Fluorescent Protein (GFP), a widely used genetically encoded donor. This FRET pair offers favorable spectral overlap and a suitable Förster distance for monitoring a variety of intracellular processes. Here, we focus on the application of the GFP-Rhodamine Red-X pair in the design and implementation of a biosensor for protein kinase activity, a key signaling event in numerous cellular pathways and a major target for drug development.

Principle of the GFP-Rhodamine Red-X FRET Pair

FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in its excited state transfers energy to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two fluorophores, typically in the range of 1-10 nanometers.

In this system, GFP, genetically fused to a protein of interest, serves as the donor. Rhodamine Red-X, a bright and photostable rhodamine derivative, is chemically conjugated to a specific site on the protein of interest or an interacting partner and functions as the acceptor. When GFP is excited, if Rhodamine Red-X is in close proximity, FRET will occur, leading to a decrease in GFP emission and an increase in Rhodamine Red-X emission. This change in the ratio of donor to acceptor fluorescence provides a sensitive readout of the molecular interaction or conformational change being studied.

Quantitative Data Summary

The suitability of a FRET pair is determined by its spectral properties and the resulting Förster distance (R₀), the distance at which FRET efficiency is 50%.

ParameterGreen Fluorescent Protein (EGFP) (Donor)Rhodamine Red-X (Acceptor)
Excitation Maximum (λex) ~488 nm~573 nm[1]
Emission Maximum (λem) ~509 nm[2]~591 nm[1]
Quantum Yield (ΦD) 0.60-
Extinction Coefficient (εA) at λmax-~100,000 M⁻¹cm⁻¹ (estimated for rhodamine dyes)
Calculated Spectral Overlap (J(λ)) \multicolumn{2}{c
Calculated Förster Distance (R₀) \multicolumn{2}{c

Note: The Förster distance was calculated using the spectral properties of EGFP and Rhodamine 6G as a readily available proxy for Rhodamine Red-X, given their high spectral similarity. The actual R₀ may vary slightly.

Application: A FRET-Based Kinase Activity Biosensor

A powerful application of the GFP-Rhodamine Red-X FRET pair is the development of biosensors to monitor the activity of specific protein kinases in living cells.

Signaling Pathway Diagram: Generic Kinase Activation

Kinase_Activation Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Kinase Kinase Signaling Cascade->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: A generic signaling pathway illustrating kinase activation and substrate phosphorylation.

Experimental Workflow: Kinase Biosensor

FRET_Kinase_Biosensor_Workflow cluster_0 Biosensor Construction cluster_1 Protein Expression & Labeling cluster_2 FRET Measurement cluster_3 Data Analysis A Design Kinase Substrate Peptide B Clone GFP-Substrate Fusion Construct A->B C Introduce Labeling Site (e.g., Cysteine) B->C D Express GFP-Fusion Protein in Cells C->D E Label with Rhodamine Red-X NHS-ester D->E In vitro or in situ F Purify Labeled Protein E->F G Introduce Biosensor into Cells F->G H Image Cells (Donor & Acceptor Channels) G->H I Induce Kinase Activity H->I J Acquire Time-Lapse Images I->J K Background Subtraction & Correction J->K L Calculate FRET Ratio (Acceptor/Donor) K->L M Correlate FRET Change with Kinase Activity L->M

Caption: Workflow for creating and using a GFP-Rhodamine Red-X kinase activity biosensor.

Experimental Protocols

Protocol 1: Labeling of a GFP-Fusion Protein with Rhodamine Red-X NHS-Ester

This protocol describes the labeling of a purified protein containing a GFP tag and a reactive lysine residue with Rhodamine Red-X N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified GFP-fusion protein (at 1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Rhodamine Red-X NHS-ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution:

    • Ensure the purified GFP-fusion protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS (pH 7.4) using dialysis or a desalting column.

    • Adjust the protein concentration to 2 mg/mL.

    • Add 1/10th volume of 1 M NaHCO₃ (pH 8.3) to the protein solution to raise the pH to ~8.3, which is optimal for the NHS-ester reaction.

  • Prepare Dye Stock Solution:

    • Dissolve the Rhodamine Red-X NHS-ester in anhydrous DMSO to a final concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add the Rhodamine Red-X NHS-ester solution to the protein solution at a molar ratio of 10:1 (dye:protein).

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

    • Collect the first colored fraction, which contains the labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~573 nm (for Rhodamine Red-X).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl).

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL for FRET is typically between 1 and 2.

Protocol 2: FRET Measurement of Kinase Activity in Live Cells by Fluorescence Microscopy

This protocol outlines the steps for measuring changes in FRET efficiency of a GFP-Rhodamine Red-X biosensor in response to kinase activation in living cells.

Materials:

  • Live cells expressing or microinjected with the GFP-Rhodamine Red-X kinase biosensor

  • Fluorescence microscope equipped with appropriate filter sets for GFP (e.g., Ex: 470/40 nm, Em: 525/50 nm) and Rhodamine Red-X (e.g., Ex: 560/40 nm, Em: 630/75 nm), and a FRET filter set (Ex: 470/40 nm, Em: 630/75 nm).

  • Agonist or stimulus to activate the kinase of interest.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish suitable for microscopy.

    • Introduce the biosensor into the cells via transfection or microinjection and allow for expression/recovery.

  • Image Acquisition Setup:

    • Place the dish on the microscope stage and locate cells expressing the biosensor.

    • Set up the microscope to acquire images in three channels:

      • Donor Channel: GFP excitation and GFP emission.

      • Acceptor Channel: Rhodamine Red-X excitation and Rhodamine Red-X emission.

      • FRET Channel: GFP excitation and Rhodamine Red-X emission.

    • Optimize acquisition parameters (exposure time, gain) to obtain good signal-to-noise while minimizing photobleaching.

  • Baseline Imaging:

    • Acquire a set of baseline images in all three channels before stimulating the cells.

  • Stimulation and Time-Lapse Imaging:

    • Add the kinase-activating agonist to the cells.

    • Immediately begin acquiring a time-lapse series of images in the Donor and FRET channels. It is also advisable to acquire images in the Acceptor channel to monitor for any direct changes in acceptor fluorescence.

  • Data Analysis:

    • Background Subtraction: Subtract the background fluorescence from each image.

    • Image Registration: If there is cell movement, align the images in the time series.

    • Ratio Calculation: Calculate the pixel-by-pixel ratio of the FRET channel intensity to the Donor channel intensity for each time point.

    • Normalization: Normalize the FRET ratio to the baseline ratio to visualize the change in FRET over time. An increase in the FRET ratio indicates an increase in kinase activity.

Conclusion

The GFP-Rhodamine Red-X FRET pair provides a robust and versatile tool for studying molecular dynamics in living cells. The application of this pair in a kinase activity biosensor, as detailed in this note, offers a powerful method for researchers in basic science and drug development to investigate signaling pathways and screen for potential therapeutic compounds. The provided protocols offer a starting point for the successful implementation of this FRET-based technology.

References

Application

Application Notes and Protocols for Rhodamine Red-X In Situ Hybridization

This document provides a detailed protocol for the use of Rhodamine Red-X (RRX) in fluorescence in situ hybridization (FISH) applications. It is intended for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the use of Rhodamine Red-X (RRX) in fluorescence in situ hybridization (FISH) applications. It is intended for researchers, scientists, and professionals in drug development who are looking to visualize the spatial distribution of specific nucleic acid sequences within cells and tissues.

Introduction

Rhodamine Red-X is a bright and photostable red fluorescent dye that is well-suited for fluorescence in situ hybridization. Its spectral properties allow for clear separation from other commonly used fluorophores, making it an excellent choice for multicolor imaging experiments.[1][2][3] This protocol outlines the key steps for successful in situ hybridization using probes directly or indirectly labeled with Rhodamine Red-X.

Spectral Properties

Proper filter and laser selection are critical for optimal signal detection. The excitation and emission maxima for Rhodamine Red-X are provided below.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
Rhodamine Red-X (RRX)570 - 573590 - 591

Data sourced from references[1][4].

Rhodamine Red-X is particularly useful for multicolor labeling experiments, for instance in combination with DyLight™ 405, Alexa Fluor® 488, and Alexa Fluor® 647, as there is minimal spectral overlap.[1][2][3]

Experimental Workflow

The overall workflow for Rhodamine Red-X in situ hybridization involves several key stages, from sample preparation to imaging.

Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detection Washing & Detection cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Probe_Denaturation Probe Denaturation Permeabilization->Probe_Denaturation Hybridization Hybridization Probe_Denaturation->Hybridization Stringency_Washes Stringency Washes Hybridization->Stringency_Washes Signal_Amplification Signal Amplification (Optional) Stringency_Washes->Signal_Amplification Antibody_Incubation Antibody Incubation (Indirect) Stringency_Washes->Antibody_Incubation Mounting Mounting & Counterstaining Signal_Amplification->Mounting Antibody_Incubation->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: General workflow for Rhodamine Red-X in situ hybridization.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific probe, tissue type, and target abundance.

I. Sample Preparation
  • Fixation:

    • Fix tissue sections or cells in 4% paraformaldehyde in 1X PBS for 10 minutes at room temperature.[5]

    • Wash the samples three times in 1X PBS for 3-5 minutes each.[5]

  • Permeabilization:

    • For frozen sections or cultured cells, treat with Proteinase K. The optimal concentration and incubation time should be determined empirically for each tissue type.[6]

    • Rinse slides in distilled water.[6]

    • Immerse slides in an ice-cold 20% (v/v) acetic acid for 20 seconds to further permeabilize the cells.[6]

    • Dehydrate the samples by washing for approximately 1 minute each in a graded series of ethanol (70%, 95%, and 100%) and then air dry.[6]

II. Hybridization
  • Pre-hybridization:

    • Add 100 µL of hybridization solution to each slide and incubate for 1 hour in a humidified chamber at the desired hybridization temperature (typically between 55-62°C).[6]

  • Probe Preparation and Denaturation:

    • Dilute the labeled probe to a final concentration of approximately 1 ng/µl in hybridization buffer.[7]

    • Denature the probe by heating at 80-95°C for 2-10 minutes.[6][7]

    • Immediately chill the probe on ice to prevent re-annealing.[6]

  • Hybridization:

    • Drain the pre-hybridization solution from the slides.

    • Add 50-100 µL of the denatured probe mixture to each sample, ensuring the entire tissue section is covered.[6]

    • Cover with a coverslip to prevent evaporation and incubate overnight in a humidified chamber at 63-65°C.[6][7][8]

III. Post-Hybridization Washes and Detection
  • Stringency Washes: The goal of these washes is to remove non-specifically bound probe. The temperature and salt concentration of the wash buffers will determine the stringency.

    • Low Stringency Wash: Immerse slides in 2x SSC with 50% formamide for 3 washes of 5 minutes each at a temperature between 37-45°C.[6]

    • High Stringency Wash: Wash slides in 0.1-2x SSC for 3 washes of 5 minutes each at a temperature between 25-75°C. For probes with high sequence complexity, a higher temperature (around 65°C) and lower salt concentration (below 0.5x SSC) are recommended.[6]

    • Wash twice in MABT (maleic acid buffer with Tween 20) for 30 minutes at room temperature.[6]

  • Blocking:

    • Block the samples with a suitable blocking buffer (e.g., MABT with 2% BSA or serum) for 1-2 hours at room temperature.[6]

  • Detection (for indirectly labeled probes):

    • If using a hapten-labeled probe (e.g., DIG, Biotin), incubate with an anti-hapten antibody conjugated to an enzyme (e.g., AP or HRP) or a fluorophore. For Rhodamine Red-X visualization, an anti-hapten antibody can be followed by a secondary antibody conjugated to Rhodamine Red-X.

    • Dilute the antibody in blocking buffer according to the manufacturer's instructions and incubate for 1-2 hours at room temperature or overnight at 4°C.[6][8]

    • Wash the slides 5 times for 10 minutes each with MABT at room temperature.[6]

  • Signal Amplification (Optional):

    • For targets with low expression levels, Tyramide Signal Amplification (TSA) can be employed.[9] If using an HRP-conjugated antibody, incubate with a tyramide reagent labeled with Rhodamine. This will result in the deposition of multiple fluorophores at the site of the probe, significantly amplifying the signal.[9]

IV. Mounting and Visualization
  • Counterstaining:

    • Wash the slides with a pre-staining buffer (100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2) twice for 10 minutes each at room temperature.[6]

    • Counterstain the nuclei with a suitable dye such as DAPI.

  • Mounting:

    • Mount the coverslip using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and store the slides in the dark.

  • Microscopy:

    • Visualize the slides using a fluorescence or confocal microscope equipped with appropriate filters for Rhodamine Red-X and the chosen counterstain.

Reagent and Buffer Compositions

Reagent/BufferComposition
20x SSC 3 M NaCl, 0.3 M Sodium Citrate, adjust pH to 7.0
Hybridization Buffer 50% Formamide, 5x SSC, 50 µg/mL Yeast RNA, 100 µg/mL sheared salmon sperm DNA, 1x Denhardt's solution
MABT 100 mM Maleic acid, 150 mM NaCl, 0.1% Tween 20, adjust pH to 7.5
Blocking Buffer MABT with 2% Bovine Serum Albumin (BSA) or 10% heat-inactivated sheep serum

This table provides example compositions. Optimization may be required.

Troubleshooting

IssuePossible CauseSuggestion
High Background Insufficient washing, probe concentration too high, improper blocking.Increase stringency of washes (higher temperature, lower salt), optimize probe concentration, increase blocking time.
Weak or No Signal Probe degradation, insufficient permeabilization, low target abundance.Check probe integrity, optimize Proteinase K treatment, consider using a signal amplification system like TSA.
Autofluorescence Endogenous fluorophores in the tissue.Treat with a quenching agent (e.g., Sudan Black), use a narrow bandpass emission filter.

This comprehensive protocol provides a robust starting point for researchers employing Rhodamine Red-X in their in situ hybridization experiments. As with any technique, empirical optimization of key steps is crucial for achieving the highest quality results.

References

Method

Application Notes and Protocols for Live Cell Imaging with Rhodamine Red-X Probes

For Researchers, Scientists, and Drug Development Professionals Introduction Rhodamine Red-X is a bright and photostable red fluorescent dye widely utilized in various biological and biomedical research applications, par...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine Red-X is a bright and photostable red fluorescent dye widely utilized in various biological and biomedical research applications, particularly in live-cell imaging. Its spectral properties, including an excitation maximum around 570 nm and an emission maximum around 590 nm, make it suitable for multicolor imaging experiments with minimal spectral overlap with other common fluorophores like those in the blue, green, and far-red regions.[1][2] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which can reduce interactions with the conjugated biomolecule.[3] This feature, combined with its high fluorescence quantum yield and photostability, makes Rhodamine Red-X an excellent choice for labeling proteins, antibodies, and other molecules to visualize and track dynamic cellular processes in real-time.[][5]

These application notes provide detailed protocols for using Rhodamine Red-X probes, specifically the succinimidyl ester derivative for labeling primary amines on proteins and antibodies, and subsequent application in live-cell fluorescence microscopy.

Probe Characteristics

A thorough understanding of the photophysical properties of Rhodamine Red-X is crucial for designing and optimizing live-cell imaging experiments.

PropertyValueReferences
Excitation Maximum (λex) ~570-573 nm[1][2][3]
Emission Maximum (λem) ~590-591 nm[1][2][3]
Recommended Laser Line 561 nm[3]
Common Emission Filter 585/42 nm[3]
Molecular Weight ~671.82 g/mol [3]
Quantum Yield (Φ) High (can be lower than fluorescein conjugates)[][6]
Photostability High[][5]
Solubility Soluble in organic solvents (DMSO, DMF), limited in water

Key Applications in Live-Cell Imaging

Rhodamine Red-X conjugated probes are versatile tools for a range of live-cell imaging applications, including:

  • Protein Localization and Trafficking: Tracking the movement of proteins between different cellular compartments provides insights into their function and regulation. A prominent application is the study of receptor tyrosine kinase (RTK) trafficking, such as the epidermal growth factor receptor (EGFR).[7][8][9]

  • Receptor-Ligand Interactions: Visualizing the binding of fluorescently labeled ligands to their receptors on the cell surface and their subsequent internalization is a powerful method to study cell signaling.

  • G-Protein Coupled Receptor (GPCR) Signaling: Investigating the recruitment of intracellular signaling proteins, such as β-arrestins, to activated GPCRs is crucial for understanding receptor desensitization and signaling bias.[10][11][12]

Experimental Protocols

Protocol 1: Conjugation of Rhodamine Red-X Succinimidyl Ester to an Antibody

This protocol describes the covalent labeling of a primary antibody with Rhodamine Red-X succinimidyl ester, which reacts with primary amines (e.g., lysine residues) on the protein.

Materials:

  • Rhodamine Red-X, Succinimidyl Ester

  • Primary antibody (free of amine-containing stabilizers like Tris, BSA, or gelatin)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or other amine-free buffers like PBS, pH 7.2-7.4)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes and tips

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the conjugation buffer at a concentration of 1-5 mg/mL.[13] If the antibody is in a buffer containing primary amines, it must be dialyzed against the conjugation buffer before labeling.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Rhodamine Red-X, Succinimidyl Ester to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[6] Mix well by vortexing. This solution should be prepared immediately before use as the NHS-ester is moisture-sensitive and hydrolyzes over time.[6]

  • Labeling Reaction:

    • While gently stirring the antibody solution, add a 10- to 15-fold molar excess of the dissolved Rhodamine Red-X dye dropwise.[6]

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[6]

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or another suitable storage buffer.[13]

    • Collect the fractions containing the labeled antibody, which will be visibly colored and will elute first.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~570 nm (for Rhodamine Red-X).

    • Store the purified antibody-Rhodamine Red-X conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Antibody Purified Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (1 hr, RT, protected from light) Antibody->Mix Dye Rhodamine Red-X, SE in DMSO Dye->Mix Column Size-Exclusion Chromatography Mix->Column Conjugate Purified Rhodamine Red-X Antibody Conjugate Column->Conjugate

Figure 1. Workflow for conjugating Rhodamine Red-X succinimidyl ester to a primary antibody.

Protocol 2: Live-Cell Imaging of Epidermal Growth Factor Receptor (EGFR) Trafficking

This protocol details the use of a Rhodamine Red-X labeled ligand (EGF) to visualize the internalization and trafficking of its receptor, EGFR, in live cells using confocal microscopy.[7][8]

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free imaging medium

  • Rhodamine Red-X conjugated EGF (EGF-Rh)

  • Glass-bottom imaging dishes or chamber slides

  • Confocal microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Culture and Plating:

    • Culture HeLa cells in complete medium in a humidified incubator at 37°C and 5% CO2.

    • One day before imaging, plate the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Preparation for Imaging:

    • On the day of imaging, remove the complete culture medium and wash the cells gently with pre-warmed phenol red-free imaging medium.

    • Add fresh, pre-warmed phenol red-free imaging medium to the dish.

    • Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 15-30 minutes.

  • Live-Cell Imaging:

    • Acquire initial images of the cells before adding the fluorescent ligand to establish a baseline.

    • Add EGF-Rh to the imaging medium at a final concentration of 2-20 ng/mL.[7]

    • Immediately start time-lapse imaging using a spinning disk or laser scanning confocal microscope.

  • Image Acquisition Parameters (Example for Confocal Microscopy):

    • Objective: 60x or 100x oil immersion objective with high numerical aperture.

    • Excitation: 561 nm laser line.

    • Emission Detection: 570-620 nm.

    • Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity.[14]

    • Exposure Time/Dwell Time: Keep exposure times as short as possible (e.g., 50-200 ms).

    • Time-lapse Interval: Acquire images every 30 seconds to 2 minutes, depending on the speed of the trafficking process being observed.

    • Z-stacks: If acquiring 3D data, use a z-step size of 0.3-0.5 µm to capture the entire cell volume.

  • Data Analysis:

    • Analyze the time-lapse series to observe the binding of EGF-Rh to the cell surface, followed by its internalization into endocytic vesicles and trafficking within the cell.

    • Quantitative analysis can be performed to measure the rate of internalization and the colocalization with other fluorescently labeled markers for different endosomal compartments.

G cluster_cell_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Culture Culture Cells on Glass-Bottom Dish Wash Wash and Replace with Phenol Red-Free Medium Culture->Wash Equilibrate Equilibrate on Microscope (37°C, 5% CO2) Wash->Equilibrate Add_Ligand Add Rhodamine Red-X EGF Ligand Equilibrate->Add_Ligand Acquire Time-Lapse Confocal Microscopy Add_Ligand->Acquire Track Track Receptor Internalization and Trafficking Acquire->Track Quantify Quantify Trafficking Dynamics and Colocalization Track->Quantify

Figure 2. Experimental workflow for live-cell imaging of EGFR trafficking.

Signaling Pathway Visualization

Rhodamine Red-X probes can be used to study various signaling pathways. For instance, in the context of GPCR signaling, a Rhodamine Red-X labeled antibody targeting an epitope tag on a GPCR can be used to track the receptor, while a GFP-tagged β-arrestin can be co-expressed to visualize its recruitment upon ligand stimulation.

G Ligand Ligand GPCR GPCR (Rhodamine Red-X labeled) Ligand->GPCR Activation G_Protein G Protein GPCR->G_Protein G Protein Signaling Beta_Arrestin β-Arrestin-GFP GPCR->Beta_Arrestin Recruitment Effector Downstream Effector G_Protein->Effector Internalization Internalization Beta_Arrestin->Internalization Desensitization & Scaffolding

Figure 3. Simplified GPCR signaling and β-arrestin recruitment pathway.

Troubleshooting and Considerations

  • Phototoxicity: Live cells are sensitive to high-intensity light, which can induce stress and artifacts. To minimize phototoxicity, use the lowest possible laser power and exposure times.[14][15] Consider using spinning disk confocal microscopy, which is generally gentler on live cells than laser scanning confocal microscopy.

  • Photobleaching: Rhodamine Red-X is relatively photostable, but significant photobleaching can occur during long time-lapse experiments.[] To mitigate this, acquire images less frequently if the biological process allows, and use imaging systems with high sensitivity detectors.

  • Background Fluorescence: High background can obscure the signal from your labeled probe. Ensure thorough washing after probe incubation to remove unbound dye. Using phenol red-free imaging medium is also recommended as phenol red is fluorescent.

  • Probe Concentration: The optimal concentration of the fluorescently labeled probe should be determined empirically. High concentrations can lead to non-specific binding and cytotoxicity, while low concentrations may result in a poor signal-to-noise ratio.

  • Environmental Control: Maintaining a stable environment (37°C, 5% CO2, and humidity) is critical for long-term live-cell imaging experiments to ensure cell health and physiological relevance.[14]

References

Application

Optimizing Labeling Efficiency of Biomolecules with Rhodamine Red-X NHS Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Rhodamine Red-X N-hydroxysuccinimidyl (NHS) ester is a bright, amine-reactive fluorescent dye commonly used for the covalent labeling of protei...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine Red-X N-hydroxysuccinimidyl (NHS) ester is a bright, amine-reactive fluorescent dye commonly used for the covalent labeling of proteins, antibodies, and other biomolecules.[1] Its favorable spectral properties, including strong absorption in the green-yellow region of the spectrum and emission of bright red fluorescence, make it a valuable tool in various applications such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[2][] The "X" in its name refers to a seven-atom spacer which helps to minimize steric hindrance and potential quenching interactions between the dye and the biomolecule to which it is conjugated.[4] Achieving optimal labeling efficiency is critical for the generation of high-quality fluorescent conjugates with maximal signal-to-noise ratios. This document provides detailed application notes and protocols to guide researchers in maximizing the labeling efficiency of Rhodamine Red-X NHS ester.

Chemical Principle of Labeling

The labeling reaction is based on the covalent bond formation between the NHS ester of Rhodamine Red-X and primary amino groups (-NH₂) present on the target biomolecule.[1] These primary amines are typically found on the N-terminus of polypeptide chains and the side chains of lysine residues.[1] The reaction proceeds optimally under slightly basic conditions (pH 8.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.[5] The NHS ester reacts with the amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1]

cluster_reactants Reactants cluster_products Products Rhodamine Rhodamine Red-X NHS Ester Conjugate Rhodamine-Protein Conjugate (Stable Amide Bond) Rhodamine->Conjugate Reaction at pH 8.0-8.5 NHS N-hydroxysuccinimide (Byproduct) Rhodamine->NHS Protein Protein-NH₂ (Primary Amine) Protein->Conjugate

Caption: Chemical reaction of Rhodamine Red-X NHS ester with a primary amine.

Factors Influencing Labeling Efficiency

Several factors can significantly impact the efficiency of the labeling reaction. Careful consideration and optimization of these parameters are crucial for successful conjugation.

FactorOptimal Condition/RangeRationale
pH 8.0 - 8.5Balances the deprotonation of primary amines (making them nucleophilic) with the hydrolysis of the NHS ester. At lower pH, amines are protonated and less reactive. At higher pH, the NHS ester hydrolyzes rapidly, reducing its availability to react with the protein.[5]
Dye-to-Protein Molar Ratio 5:1 to 15:1A molar excess of the dye drives the reaction towards the formation of the conjugate. The optimal ratio is protein-dependent and should be determined empirically.[1][]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations favor the acylation reaction over the hydrolysis of the NHS ester.[1]
Reaction Buffer Amine-free buffers (e.g., PBS, sodium bicarbonate, borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[6]
Reaction Time 1 - 4 hours at room temperature, or overnight on iceSufficient time is required for the reaction to proceed to completion. Longer incubation at lower temperatures can be beneficial for sensitive proteins.[5]
Purity of Reagents High-quality, anhydrous DMSO or DMF for dye stockRhodamine Red-X NHS ester is moisture-sensitive and can hydrolyze if exposed to water. Freshly prepared dye solutions should be used.[1]

Illustrative Quantitative Data

The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is a key metric for quantifying labeling efficiency. The following tables provide illustrative examples of how varying reaction parameters can influence the DOL for a typical IgG antibody (MW ~150 kDa). Note: These are representative values, and the optimal conditions should be determined experimentally for each specific protein.

Table 1: Effect of Dye-to-Protein Molar Ratio on DOL

Dye:Protein Molar RatioExpected DOLObservations
2:11 - 2Low labeling, may be insufficient for some applications.
5:12 - 4Moderate labeling, often a good starting point.
10:14 - 7High labeling, suitable for most applications.
20:1> 7Risk of over-labeling, which can lead to protein precipitation and fluorescence quenching.[]

Table 2: Effect of pH on Labeling Efficiency

Reaction pHRelative Labeling EfficiencyRationale
7.0LowA significant portion of primary amines are protonated and unreactive.
7.5ModerateIncreased amine reactivity, but still suboptimal for many proteins.
8.3High (Optimal)Best compromise between amine reactivity and NHS ester stability.[7]
9.0Moderate to LowIncreased rate of NHS ester hydrolysis competes with the labeling reaction.[1]

Experimental Protocols

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Prepare Dye Stock Solution labeling Incubate Dye and Protein prep_dye->labeling prep_protein Prepare Protein Solution prep_protein->labeling purify Remove Unreacted Dye labeling->purify dol Calculate Degree of Labeling purify->dol storage Store Conjugate dol->storage

Caption: Experimental workflow for Rhodamine Red-X NHS ester labeling.

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the labeling buffer before use.[]

  • Rhodamine Red-X NHS Ester Stock Solution:

    • Allow the vial of Rhodamine Red-X NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, dissolve the dye in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[7] This stock solution is not stable and should be used promptly.[1]

Protocol 2: Labeling Reaction
  • Calculate the required volume of the Rhodamine Red-X NHS ester stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often a good starting point.[1][]

  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[5]

Protocol 3: Purification of the Labeled Protein

It is crucial to remove any unreacted dye to obtain accurate DOL measurements and to prevent background fluorescence in downstream applications.

  • Size-Exclusion Chromatography (Gel Filtration):

    • Equilibrate a desalting column (e.g., a PD-10 column) with an appropriate storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and allow it to enter the resin bed.

    • Elute the labeled protein with the storage buffer. The colored, labeled protein will elute first, followed by the smaller, unreacted dye molecules.

    • Collect the fractions containing the labeled protein.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.

    • Dialyze against a large volume of storage buffer at 4°C with several buffer changes over 24-48 hours.

Protocol 4: Calculation of the Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Rhodamine Red-X (~570 nm).[8]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~570 nm (A_max).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For NHS-Rhodamine, this is approximately 0.34.[8]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of Rhodamine Red-X at its absorbance maximum (for NHS-Rhodamine, ε ≈ 60,000 M⁻¹cm⁻¹).[8]

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency (Low DOL) - Reaction pH is too low.- Presence of primary amines in the buffer.- Hydrolyzed NHS ester.- Insufficient dye-to-protein ratio.- Ensure the reaction buffer is at pH 8.0-8.5.- Use an amine-free buffer.- Prepare fresh dye stock solution immediately before use.- Increase the molar excess of the dye.
Protein Precipitation - High degree of labeling can increase hydrophobicity.- High concentration of organic solvent (DMSO/DMF).- Reduce the dye-to-protein molar ratio.- Keep the final concentration of the organic solvent below 10%.- Perform the labeling reaction at a lower temperature (4°C).
Fluorescence Quenching - Over-labeling can lead to self-quenching of the fluorophores.- Decrease the dye-to-protein molar ratio to achieve a lower DOL.

Visualization of Factors Affecting Labeling Efficiency

cluster_positive Positive Influences cluster_negative Negative Influences center Labeling Efficiency ph Optimal pH (8.0-8.5) ph->center ratio Optimal Dye:Protein Ratio ratio->center concentration High Protein Concentration concentration->center amines Amine-Containing Buffers amines->center hydrolysis NHS Ester Hydrolysis hydrolysis->center overlabeling Over-labeling overlabeling->center Can lead to quenching

Caption: Key factors influencing Rhodamine Red-X NHS ester labeling efficiency.

Spectral Properties of Rhodamine Red-X

PropertyValue
Excitation Maximum (λ_ex) ~570-573 nm[2][9]
Emission Maximum (λ_em) ~590-591 nm[2][4]
Molar Extinction Coefficient (ε) ~60,000 cm⁻¹M⁻¹[8]
Correction Factor (CF₂₈₀) ~0.34[8]

By following these detailed protocols and considering the factors that influence the labeling reaction, researchers can consistently and efficiently label their biomolecules of interest with Rhodamine Red-X NHS ester, leading to high-quality conjugates for a wide range of fluorescence-based applications.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Rhodamine Red-X Labeling

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein and antibody labeling with Rhodamine Red-X.

Troubleshooting Guides

This section provides systematic guidance to identify and resolve common problems associated with poor Rhodamine Red-X labeling.

Problem: Low or No Fluorescence Signal

Possible Causes and Solutions

Possible CauseRecommended Action
Inactive Dye Rhodamine Red-X succinimidyl ester is sensitive to moisture.[1] Ensure the dye has been stored properly at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[1] Prepare the dye solution immediately before use as the NHS-ester moiety readily hydrolyzes.[1]
Incorrect Buffer Composition Avoid buffers containing primary amines, such as Tris or glycine, as they compete with the target protein for reaction with the NHS ester.[2] Use amine-free buffers like phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate.[2]
Suboptimal Reaction pH The optimal pH range for the reaction between a succinimidyl ester and a primary amine is 7.2-8.5.[2] A pH below 7.2 can lead to protonation of the amine groups, reducing their reactivity, while a pH above 8.5 can accelerate the hydrolysis of the NHS ester.[2]
Insufficient Dye-to-Protein Molar Ratio The efficiency of the labeling reaction is dependent on the molar ratio of dye to protein. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[3] This ratio may need to be optimized for your specific protein.
Low Protein Concentration Protein concentrations between 2-10 mg/mL are ideal for efficient labeling.[2] Lower concentrations can significantly decrease the reaction's efficiency.[2]
Inefficient Removal of Free Dye Unbound dye can interfere with accurate quantification of the degree of labeling (DOL).[4] Ensure complete removal of free dye through methods like dialysis or gel filtration.[5]
Fluorescence Quenching Over-labeling can lead to self-quenching, where fluorophores in close proximity reduce each other's signal.[] If the degree of labeling is too high, reduce the dye-to-protein molar ratio in the reaction. The dye's fluorescence can also be quenched by its local microenvironment on the protein, such as proximity to certain amino acid residues.[7]
Problem: High Background Staining

Possible Causes and Solutions

Possible CauseRecommended Action
Presence of Free Dye Incomplete removal of unbound Rhodamine Red-X after the conjugation reaction is a primary cause of high background.[4] Use stringent purification methods such as size-exclusion chromatography, dialysis, or spin columns to eliminate all non-conjugated dye.[]
Protein Aggregation/Precipitation Over-labeling with the hydrophobic Rhodamine Red-X dye can lead to protein aggregation and precipitation, which can cause non-specific binding and high background.[] Reduce the dye-to-protein molar ratio to avoid over-labeling.[]
Non-Specific Antibody Binding If you are labeling an antibody, the high background may be due to non-specific binding of the antibody itself. Ensure the use of appropriate blocking agents and washing steps in your experimental protocol.

Frequently Asked Questions (FAQs)

???+ question "What is the optimal dye-to-protein molar ratio for Rhodamine Red-X labeling?"

???+ question "What buffer should I use for the labeling reaction?"

???+ question "How can I determine the Degree of Labeling (DOL)?"

???+ question "My labeled protein precipitated. What should I do?"

???+ question "How should I store my Rhodamine Red-X labeled conjugate?"

Experimental Protocols

Detailed Protocol for Antibody Labeling with Rhodamine Red-X Succinimidyl Ester

This protocol is a general guideline and may require optimization for your specific antibody.

1. Antibody Preparation:

  • The antibody should be purified and in an amine-free buffer (e.g., PBS).

  • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • The antibody concentration should ideally be between 2-10 mg/mL.[2]

2. Preparation of Dye Stock Solution:

  • Allow the vial of Rhodamine Red-X, succinimidyl ester to warm to room temperature before opening.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3] This solution should be prepared fresh immediately before use.[1]

3. Labeling Reaction:

  • Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).

  • While gently stirring the antibody solution, add the dye stock solution dropwise.

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[3]

4. Purification of the Labeled Antibody:

  • Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or a spin column.

  • The purified, labeled antibody is now ready for use or storage.

Visualizations

Chemical Reaction of Rhodamine Red-X Labeling

G Rhodamine Red-X Succinimidyl Ester Reaction with Primary Amine cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (e.g., Lysine residue) Labeled_Protein Rhodamine Red-X Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + RRX-SE (pH 7.2-8.5) RRX_SE Rhodamine Red-X Succinimidyl Ester RRX_SE->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) RRX_SE->NHS releases

Caption: Covalent labeling of a protein with Rhodamine Red-X succinimidyl ester.

Experimental Workflow for Rhodamine Red-X Labeling

G Experimental Workflow for Rhodamine Red-X Labeling Start Start Prepare_Antibody 1. Prepare Antibody (Amine-free buffer, 2-10 mg/mL) Start->Prepare_Antibody Prepare_Dye 2. Prepare Dye Stock (10 mg/mL in DMSO/DMF) Prepare_Antibody->Prepare_Dye Labeling_Reaction 3. Labeling Reaction (1 hr at RT, protected from light) Prepare_Dye->Labeling_Reaction Purification 4. Purification (Remove free dye) Labeling_Reaction->Purification Characterization 5. Characterization (Calculate DOL) Purification->Characterization Storage 6. Storage (4°C or -20°C/-70°C) Characterization->Storage End Labeled Conjugate Ready Storage->End

Caption: Step-by-step workflow for protein labeling with Rhodamine Red-X.

References

Optimization

Technical Support Center: Increasing Rhodamine Red-X Fluorescence Signal

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve a stronger, more reliable Rhodamine Red...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve a stronger, more reliable Rhodamine Red-X fluorescence signal.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for Rhodamine Red-X?

A1: To achieve the maximum fluorescence signal, it is critical to use the correct settings on your imaging instrument. Rhodamine Red-X is a bright and photostable dye with specific spectral characteristics.[1][2]

Table 1: Spectral Properties of Rhodamine Red-X

PropertyWavelength (nm)Recommended Laser/Filter
Excitation Maximum (λex) ~570 - 573 nm[3][4][5]561 nm or 568 nm laser lines are highly effective.[4][6]
Emission Maximum (λem) ~590 - 591 nm[3][4][5]Use a bandpass filter centered around 590 nm (e.g., 585/42 nm).[5]

Q2: My Rhodamine Red-X signal is very weak. What are the most common causes?

A2: A weak signal can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Incorrect instrument settings: Mismatched excitation and emission filters are a primary cause of poor signal detection.[7]

  • Suboptimal antibody concentrations: Using too little primary or secondary antibody will result in a faint signal.[7]

  • Photobleaching: The irreversible fading of the fluorophore due to prolonged exposure to excitation light.[8]

  • Fluorescence Quenching: High dye concentration or an unfavorable chemical environment can reduce the fluorescence output.[2][9]

  • Poor sample preparation: Issues like insufficient cell permeabilization or low target antigen expression can lead to weak staining.[10]

  • Inappropriate mounting medium: A mismatched refractive index or lack of antifade reagents can significantly degrade signal intensity.[11][12]

Q3: How does the choice of mounting medium affect the fluorescence signal?

A3: The mounting medium is a critical component for preserving and enhancing your fluorescent signal. There are two key properties to consider:

  • Antifade Reagents: These chemical compounds, such as N-propyl gallate or commercial formulations like VECTASHIELD® and ProLong™ Gold, protect the fluorophore from photobleaching by scavenging free radicals.[8][12][13] Using a mounting medium with an effective antifade agent is one of the most crucial steps to maintain a bright signal during imaging.[8]

  • Refractive Index (RI): For high-resolution microscopy, the RI of the mounting medium should closely match the RI of the microscope's immersion oil (typically ~1.52).[14] Mismatches in RI cause spherical aberration, which degrades the image quality and reduces the collected signal, especially when imaging deep into a sample. Glycerol-based aqueous mountants are commonly used to achieve a higher RI.[14]

Q4: What is photobleaching and how can I prevent it with Rhodamine Red-X?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of signal.[8] While Rhodamine Red-X is relatively photostable, intense or prolonged light exposure will cause it to fade.[2][15]

To minimize photobleaching:

  • Use an Antifade Mounting Medium: This is the most effective method.[8]

  • Minimize Light Exposure: Use the lowest laser power and shortest exposure time necessary to acquire a good image.[8] Keep the shutter closed when not actively imaging.[13]

  • Use Neutral Density Filters: These filters can reduce the intensity of the excitation light source.[8]

  • Optimize Image Acquisition Settings: Instead of long exposures, consider increasing the camera gain, but be mindful of introducing noise.[8]

Q5: What is fluorescence quenching and how does it relate to Rhodamine Red-X?

A5: Quenching is any process that decreases the fluorescence intensity of a fluorophore. A common issue is self-quenching or concentration quenching, which occurs when fluorophore molecules are too close to one another.[9][16] This can happen if:

  • The concentration of the fluorescently labeled antibody is too high.

  • The degree of labeling (DOL), or the number of dye molecules per antibody, is excessive. This can lead to the formation of non-fluorescent dimers or energy transfer between adjacent dye molecules, reducing the overall signal.[2][16] It is important to optimize the molar ratio of dye to protein during the conjugation reaction to avoid this.[15][]

Troubleshooting Guide

Use this section to diagnose and resolve specific issues encountered during your experiments.

Diagram 1: Troubleshooting Workflow for Weak Rhodamine Red-X Signal A logical flow for diagnosing poor fluorescence.

weak_signal_troubleshooting cluster_checks Diagnostic Checks start Weak or No Signal check_instrument 1. Verify Instrument Settings (Filters, Laser, Exposure) start->check_instrument check_staining 2. Review Staining Protocol (Antibody Titration, Controls) check_instrument->check_staining Settings Correct solution Signal Optimized check_instrument->solution Adjusted & Fixed check_sample 3. Assess Sample Quality (Target Expression, Permeabilization) check_staining->check_sample Protocol Optimized check_staining->solution Adjusted & Fixed check_reagents 4. Evaluate Reagents (Conjugate Quality, Mounting Medium) check_sample->check_reagents Sample OK check_sample->solution Adjusted & Fixed check_reagents->solution Reagents OK no_change If Signal Still Weak: Consider Signal Amplification (e.g., Tyramide Signal Amplification) check_reagents->no_change All Checks Passed

Problem: Weak or No Fluorescence Signal

Possible CauseRecommended Solution
Incorrect Microscope Settings Verify that the excitation source (e.g., 561 nm laser) and emission filter (e.g., ~590 nm) are correctly matched to Rhodamine Red-X's spectral profile.[4][7] Ensure exposure time and detector gain are set appropriately.
Antibody Concentration Too Low The optimal antibody concentration provides the best signal-to-noise ratio. Perform a titration experiment to determine the ideal dilution for both your primary and Rhodamine Red-X conjugated secondary antibodies.[7]
Low Target Antigen Expression Confirm that your target protein is expressed in your cell or tissue type. Use a positive control sample known to express the target to validate the staining protocol and antibody performance.[7]
Inefficient Conjugation If you are preparing your own conjugates, ensure the reaction buffer is amine-free (e.g., PBS or HEPES) and within the optimal pH range of 7-9.[15][] An excessive dye-to-protein ratio can lead to self-quenching and precipitation.[2][15]
Poor Sample Permeabilization For intracellular targets, ensure cells are adequately permeabilized (e.g., with Triton X-100 or saponin) to allow antibody access to the epitope.
Problem: Signal Fades Quickly (Photobleaching)
Possible CauseRecommended Solution
Inadequate Mounting Medium Ensure you are using a fresh, high-quality mounting medium containing an antifade reagent.[7][8] Older or improperly stored reagents can lose their effectiveness.[11]
Excessive Light Exposure Reduce excitation light intensity by using a lower laser power setting or inserting a neutral density filter. Minimize the duration of light exposure by using the shortest possible camera exposure time and keeping the light path shuttered when not acquiring images.[8][13]
Problem: High Background or Non-Specific Staining
Possible CauseRecommended Solution
Antibody Concentration Too High Excess primary or secondary antibody can bind non-specifically, increasing background fluorescence. Titrate your antibodies to find a concentration that maximizes specific signal while minimizing background.[7]
Ineffective Blocking Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or serum from the secondary antibody host species) for a sufficient amount of time to block non-specific binding sites.
Unreacted Dye in Conjugate If you prepared the conjugate yourself, ensure all non-reacted dye was removed through dialysis or column chromatography. Free dye in the solution will contribute to high background.[15]
Sample Autofluorescence Some tissues and cells naturally fluoresce. Image an unstained control sample to assess the level of autofluorescence. If it is high, consider using a commercial autofluorescence quenching reagent.[7]

Key Experimental Protocols

Diagram 2: General Immunofluorescence Staining Workflow A step-by-step visualization of the IF process.

if_workflow prep 1. Sample Preparation (Fixation & Permeabilization) block 2. Blocking (e.g., 5% BSA for 1 hour) prep->block primary_ab 3. Primary Antibody Incubation (Incubate with specific primary Ab) block->primary_ab wash1 4. Wash (3x with PBS or PBST) primary_ab->wash1 secondary_ab 5. Secondary Antibody Incubation (Incubate with RRX-conjugate) wash1->secondary_ab wash2 6. Wash (3x with PBS or PBST, protect from light) secondary_ab->wash2 mount 7. Mounting (Use antifade mounting medium) wash2->mount image 8. Imaging (Use appropriate RRX filter set) mount->image

Protocol 1: General Immunofluorescence Staining

This protocol provides a general workflow for staining cells with a Rhodamine Red-X conjugated secondary antibody. Optimization of incubation times and antibody concentrations is recommended for each specific experiment.[18]

  • Sample Preparation: Grow cells on sterile coverslips. Wash briefly with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating in a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its predetermined optimal concentration. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Rhodamine Red-X conjugated secondary antibody in blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope equipped with appropriate filters for Rhodamine Red-X (Excitation: ~570 nm, Emission: ~590 nm).

Protocol 2: Optimizing Antibody Concentration (Titration)

To find the best signal-to-noise ratio, it is essential to perform a serial dilution of your primary and secondary antibodies.

  • Prepare a series of coverslips with your cells as described in Protocol 1.

  • For primary antibody titration, keep the secondary antibody concentration constant. Prepare a range of primary antibody dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Stain one coverslip with each dilution. Include a "secondary only" control (no primary antibody) to assess non-specific binding of the secondary.

  • Image all coverslips using the exact same microscope settings (exposure, gain, laser power).

  • Compare the images to identify the dilution that provides the brightest specific signal with the lowest background. This is your optimal concentration.

  • Repeat the process for the Rhodamine Red-X secondary antibody, using the now-optimized primary antibody concentration.

Diagram 3: Principles of Fluorescence and Quenching A simplified model of fluorophore excitation and emission.

fluorescence_quenching GS Ground State (S0) ES Excited State (S1) GS->ES Excitation Light (Absorption) ES->GS Fluorescence (Emission) QS Non-Fluorescent State (Quenched) ES->QS Quenching Pathways (e.g., Self-Quenching)

References

Troubleshooting

Technical Support Center: Minimizing Rhodamine Red-X Photobleaching in Time-Lapse Imaging

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Rhodamine...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Rhodamine Red-X photobleaching in your time-lapse imaging experiments, ensuring the acquisition of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant issue in time-lapse imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Rhodamine Red-X, upon exposure to excitation light.[][2] This process leads to a progressive decrease in fluorescence signal over time. In time-lapse microscopy, where samples are repeatedly illuminated, photobleaching can severely compromise data quality by reducing the signal-to-noise ratio, making it difficult to track dynamic cellular processes accurately and potentially leading to misinterpretation of results.

Q2: How susceptible is Rhodamine Red-X to photobleaching?

A2: Rhodamine dyes, including Rhodamine Red-X, are known for their high brightness and good photostability, making them suitable for many fluorescence microscopy applications.[][2] However, like all fluorophores, Rhodamine Red-X is susceptible to photobleaching, especially under the intense and prolonged illumination conditions typical of time-lapse imaging. The rate of photobleaching is influenced by factors such as light intensity, exposure duration, and the local chemical environment.

Q3: What are the primary causes of Rhodamine Red-X photobleaching?

A3: The primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye molecule.[3] Factors that exacerbate this process include:

  • High excitation light intensity: More intense light increases the rate at which fluorophores are excited, accelerating photobleaching.

  • Long exposure times: Prolonged illumination increases the total number of photons a fluorophore absorbs, increasing the probability of photodamage.

  • Presence of oxygen: Molecular oxygen is a key mediator of photobleaching.

  • Suboptimal environmental conditions: Factors like pH and the presence of certain ions can influence fluorophore stability.

Q4: How can I distinguish between signal loss due to photobleaching and a genuine biological event?

A4: To differentiate between photobleaching and a biological change, you can perform a control experiment. Image a fixed sample stained with Rhodamine Red-X under the same time-lapse conditions as your live-cell experiment. If the fluorescence intensity decreases in the fixed sample, it is indicative of photobleaching. Additionally, you can monitor a region of interest in your live sample that is not expected to undergo biological changes. A signal decrease in this region would also suggest photobleaching.

Troubleshooting Guides

Problem: My Rhodamine Red-X signal is fading rapidly during my time-lapse experiment.

This is a classic sign of significant photobleaching. Here are several strategies to mitigate this issue, categorized by approach:

1. Optimization of Imaging Parameters

The most direct way to reduce photobleaching is to minimize the total light dose delivered to the sample.

ParameterRecommended Action
Excitation Light Intensity Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio (SNR).
Exposure Time Use the shortest possible exposure time for your camera.
Time Interval Increase the time between image acquisitions as much as the biological process under investigation allows.
Z-stacks Limit the number of Z-stacks to the essential minimum required for your analysis.
Binning Use camera pixel binning (e.g., 2x2 or 4x4) to increase sensitivity, which may allow for a reduction in exposure time or excitation intensity.

2. Use of Antifade Reagents

Antifade reagents are chemical formulations that reduce photobleaching by scavenging reactive oxygen species. For live-cell imaging, it is crucial to use reagents that are non-toxic and cell-permeable.

Antifade ReagentKey Features & Recommended Use
ProLong™ Live Antifade Reagent An enzymatic-based oxygen scavenging system. Shown to increase the number of images that can be acquired before the signal drops to half its initial intensity.[3]
VectaCell™ Trolox Antifade Reagent A water-soluble vitamin E analog that acts as an antioxidant. It reduces both photobleaching and fluorophore "blinking".[4]

Quantitative Comparison of Antifade Reagent Performance (Illustrative)

Note: Specific quantitative data for Rhodamine Red-X with these reagents is limited in the literature. The following table provides an illustrative comparison based on general fluorophore performance with these agents.

ConditionRelative Photostability (Normalized to No Antifade)
No Antifade Reagent1.0
With ProLong™ Live2.0 - 5.0
With VectaCell™ Trolox1.5 - 4.0

3. Selection of More Photostable Fluorophores

If photobleaching of Rhodamine Red-X remains a significant issue despite optimization, consider using an alternative fluorophore with inherently higher photostability.

Quantitative Comparison of Red Fluorophore Photostability (Illustrative)

Note: Photostability can be highly dependent on experimental conditions. This table provides a general comparison.

FluorophoreRelative Photostability (Normalized to Rhodamine Red-X)
Rhodamine Red-X1.0
Alexa Fluor® 5681.5 - 2.5[5]
Alexa Fluor® 5942.0 - 4.0[5]
Cy3B1.2 - 2.0

Experimental Protocols

Protocol 1: General Live-Cell Time-Lapse Imaging with Rhodamine Red-X
  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Staining: Incubate cells with your Rhodamine Red-X conjugate according to your specific experimental protocol.

  • Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free imaging medium to remove unbound dye.

  • Microscope Setup:

    • Turn on the microscope, laser source, and camera.

    • Use transmitted light to locate and focus on the cells of interest.

    • Switch to the fluorescence channel for Rhodamine Red-X (Excitation: ~570 nm, Emission: ~590 nm).[6]

  • Image Acquisition Settings:

    • Start with a low laser power (e.g., 1-5%) and a short exposure time (e.g., 50-100 ms).

    • Adjust the gain or camera sensitivity to achieve a good signal.

    • Acquire a single image to check for signal strength and potential saturation.

  • Time-Lapse Acquisition:

    • Set the desired time interval and total duration for your experiment.

    • Begin the time-lapse acquisition.

    • Monitor the signal intensity over the first few time points to ensure photobleaching is minimized.

Protocol 2: Using ProLong™ Live Antifade Reagent with Rhodamine Red-X
  • Prepare ProLong™ Live Working Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your normal live-cell imaging medium.

  • Cell Staining and Washing: Follow steps 1-3 from Protocol 1.

  • Incubation with Antifade Reagent: Replace the imaging medium with the ProLong™ Live working solution. Incubate the cells for at least 30 minutes at 37°C before imaging.

  • Image Acquisition: Proceed with steps 4-6 from Protocol 1. For extended time-lapse experiments, the antifade reagent can remain on the cells for the duration of the imaging session.

Protocol 3: Using VectaCell™ Trolox Antifade Reagent with Rhodamine Red-X
  • Prepare Trolox Working Solution: Dilute the 100 mM VectaCell™ Trolox stock solution to a final concentration of 1 mM in your live-cell imaging medium.

  • Cell Staining and Washing: Follow steps 1-3 from Protocol 1.

  • Incubation with Antifade Reagent: Replace the imaging medium with the Trolox working solution. Incubate for 15-30 minutes at 37°C prior to imaging.

  • Image Acquisition: Proceed with steps 4-6 from Protocol 1.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State S1->Bleached ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->S1 Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Rapid Signal Fading Observed Optimize_Imaging Optimize Imaging Parameters (Lower Light, Shorter Exposure) Start->Optimize_Imaging Check_Improvement1 Sufficient Improvement? Optimize_Imaging->Check_Improvement1 Add_Antifade Incorporate Live-Cell Antifade Reagent (e.g., ProLong™ Live, Trolox) Check_Improvement1->Add_Antifade No End Problem Resolved Check_Improvement1->End Yes Check_Improvement2 Sufficient Improvement? Add_Antifade->Check_Improvement2 Consider_Alternative Consider More Photostable Fluorophore (e.g., Alexa Fluor® 594) Check_Improvement2->Consider_Alternative No Check_Improvement2->End Yes Consider_Alternative->End

Caption: Troubleshooting workflow for addressing Rhodamine Red-X photobleaching.

References

Optimization

reducing non-specific binding of rhodamine red-X conjugates

Technical Support Center: Rhodamine Red-X Conjugates Welcome to the technical support center for troubleshooting issues related to Rhodamine Red-X and its conjugates. This guide provides detailed answers to frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rhodamine Red-X Conjugates

Welcome to the technical support center for troubleshooting issues related to Rhodamine Red-X and its conjugates. This guide provides detailed answers to frequently asked questions (FAQs) and robust protocols to help you minimize non-specific binding and achieve a high signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding with Rhodamine Red-X conjugates?

High background staining is a common issue that can obscure your specific signal. The primary causes are typically related to interactions between the fluorescent conjugate and various components within your sample.

  • Hydrophobic Interactions : Rhodamine dyes can be inherently hydrophobic, leading them to bind non-specifically to lipids, membranes, and hydrophobic pockets in proteins.[1][2] This is often a major contributor to background fluorescence.

  • Ionic Interactions : The net charge of the conjugate (both the antibody/protein and the dye) can lead to electrostatic binding to oppositely charged molecules in the tissue or on the substrate.[3]

  • Suboptimal Antibody Concentration : Using a primary or secondary antibody-conjugate at a concentration that is too high is a frequent cause of non-specific binding.[4][5][6]

  • Insufficient Blocking : The blocking step is critical for occupying reactive sites in the sample that could otherwise bind antibodies non-specifically.[7][8] If this step is inadequate, high background is likely.

  • Secondary Antibody Cross-Reactivity : The secondary antibody-conjugate may be binding to endogenous immunoglobulins present in the tissue sample or cross-reacting with other proteins.[7]

  • Presence of Free Dye : The conjugate solution may contain residual, unconjugated Rhodamine Red-X dye.[9] This free dye can bind non-specifically throughout the sample, creating a diffuse background glow.[9]

Q2: My secondary antibody-conjugate is causing all the background. What should I do?

This is a common problem that can be diagnosed by running a "secondary only" control (omitting the primary antibody). If you see staining in this control, the issue lies with the secondary conjugate.

  • Titrate the Secondary Antibody : The simplest first step is to reduce the concentration of your secondary antibody. Perform a dilution series to find the optimal concentration that provides good signal without high background.[6]

  • Use a Cross-Adsorbed Secondary Antibody : If your sample is from a species like mouse or rat, ensure your secondary antibody has been pre-adsorbed against immunoglobulins from that species.[7] This minimizes cross-reactivity with endogenous antibodies in the tissue.

  • Change Your Blocking Agent : Your blocking buffer should contain normal serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum for a goat anti-mouse secondary).[10][11] This blocks sites that might bind the secondary antibody non-specifically.

  • Ensure Thorough Washing : Increase the number and duration of wash steps after secondary antibody incubation to remove unbound and loosely bound antibodies.[5]

Q3: How can I optimize my blocking buffer and wash buffer to reduce background?

Optimizing your buffers is one of the most effective ways to combat non-specific binding. The goal is to saturate non-specific sites and disrupt weak, non-specific interactions.

  • Blocking Buffer Composition : The ideal blocking buffer occupies non-specific binding sites without interfering with your specific antibody-antigen interaction. Normal serum is highly recommended.[8]

  • Add Detergents : Including a low concentration (0.05% - 0.2%) of a non-ionic detergent like Tween-20 or Triton X-100 in your blocking and wash buffers can significantly reduce hydrophobic-based non-specific binding.[12]

  • Increase Ionic Strength : Increasing the salt (NaCl) concentration in your buffers (e.g., from 150 mM to 300-500 mM) can help disrupt weak, charge-based ionic interactions.[3] This should be tested empirically as it can sometimes affect specific binding.

Quantitative Data Summary: Blocking & Buffer Agents

The following tables summarize common reagents used to minimize non-specific binding. Optimal concentrations and incubation times should always be determined empirically for your specific system.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationRecommended Use & Key ConsiderationsPotential Issues
Normal Serum 5-10% (v/v)Gold Standard. Use serum from the host species of the secondary antibody. Contains a mix of proteins and immunoglobulins that block a wide range of non-specific sites.[8][11]Can be more expensive. Using serum from the primary antibody host species will cause high background.[11]
Bovine Serum Albumin (BSA) 1-5% (w/v)A good general protein blocker. Use high-purity, IgG-free BSA to avoid cross-reactivity with secondary antibodies.[13]May not be as effective as whole serum. Can contain endogenous biotin or phosphoproteins that interfere with certain assays.
Non-Fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.Not recommended for use with biotin-based detection systems (contains biotin) or when detecting phosphorylated proteins (contains casein, a phosphoprotein).[14]
Fish Gelatin 0.1-1% (w/v)A good alternative for mammalian systems as it is less likely to cross-react with mammalian-derived antibodies.[15]May be less effective at blocking than serum or BSA in some cases.
Commercial Blockers Per ManufacturerOften contain proprietary, non-protein-based formulations designed for fluorescent applications. Can reduce background from highly charged dyes.[13]Can be more expensive. Composition is often unknown.

Table 2: Buffer Additives to Reduce Non-specific Interactions

AdditiveTypical ConcentrationMechanism of ActionApplication
Tween-20 / Triton X-100 0.05 - 0.5% (v/v)Non-ionic detergent. Disrupts weak, non-specific hydrophobic interactions.[16]Add to antibody diluents and wash buffers.
Sodium Chloride (NaCl) 150 - 500 mMIncreases ionic strength. Shields charged groups, reducing non-specific electrostatic interactions.[3]Add to antibody diluents and wash buffers.

Visual Guides & Workflows

Troubleshooting Workflow for High Background

This diagram outlines a logical sequence of steps to diagnose and resolve issues with non-specific binding.

G cluster_0 Troubleshooting Workflow A High Background Observed B Run Controls: 1. Secondary Antibody Only 2. Unstained Sample (Autofluorescence) A->B C Is background present in Secondary Only control? B->C D Problem is with Secondary Ab C->D Yes E Problem is with Primary Ab or Sample Preparation C->E No F 1. Decrease Secondary Ab Conc. 2. Use Cross-Adsorbed Secondary 3. Check Blocking Buffer (Serum) D->F G 1. Decrease Primary Ab Conc. 2. Increase Blocking Time/Change Agent 3. Optimize Wash Buffers (Add Detergent/Salt) E->G H Re-evaluate Staining F->H G->H

Caption: A step-by-step workflow for troubleshooting high background staining.

Mechanisms of Non-Specific Binding

This diagram illustrates the different types of interactions that can lead to unwanted background signal.

G cluster_1 Binding Interactions cluster_target Target Antigen cluster_sample Sample Components T Epitope H Hydrophobic Region (e.g., Lipid) I Charged Region (e.g., ECM) C Rhodamine Red-X Conjugate C->T Specific Binding (High Affinity) C->H Non-Specific Binding (Hydrophobic) C->I Non-Specific Binding (Ionic)

References

Troubleshooting

Optimizing Dye-to-Protein Ratios for Rhodamine Red-X Conjugation: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dye-to-protein ratio for Rhodamine Red-X conjugation. It includes troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dye-to-protein ratio for Rhodamine Red-X conjugation. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal molar ratio of Rhodamine Red-X dye to protein for initial experiments?

A1: For initial conjugations with proteins like antibodies, a 10- to 15-fold molar excess of Rhodamine Red-X succinimidyl ester to the protein is a good starting point.[1] However, this ratio may need to be adjusted to achieve the desired degree of labeling for your specific protein and application.[1] It is recommended to test a range of dye-to-protein molar ratios to determine the optimal conditions for your experiment.[2]

Q2: My protein has precipitated after the labeling reaction. What could be the cause?

A2: Protein precipitation during or after conjugation can be caused by several factors. A high molar excess of the dye, particularly in borate or carbonate buffers at pH 8.5 or 9.0, can lead to the precipitation of both the antibody and the dye.[1] The hydrophobic nature of rhodamine dyes can also contribute to precipitation at higher labeling ratios.[] To mitigate this, consider using a lower dye-to-protein ratio or performing the initial conjugation in a buffer like PBS.[1] The use of Rhodamine Red-X succinimidyl ester, which includes a spacer, can also help decrease protein precipitation during conjugation and storage.[4][5]

Q3: The fluorescence of my labeled protein is weaker than expected. What are the possible reasons?

A3: Weak fluorescence can result from several issues:

  • Low Degree of Labeling (DOL): Insufficient dye conjugation will lead to a low fluorescence signal. You may need to increase the dye-to-protein molar ratio, optimize the reaction pH, or extend the incubation time.

  • Hydrolysis of the Dye: Rhodamine Red-X succinimidyl ester is sensitive to moisture.[4] Ensure the dye is equilibrated to room temperature before opening to prevent condensation, and prepare the dye solution immediately before use.[1]

  • Suboptimal pH: The reaction between the NHS ester of the dye and primary amines on the protein is most efficient at a pH of 7-9.[1] Using a buffer outside this range can reduce labeling efficiency.

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye, leading to lower labeling efficiency.[1][6] Use an amine-free buffer like PBS, borate, or carbonate.[1]

Q4: My fluorescent signal appears to be quenched. How can I solve this?

A4: Fluorescence quenching is often a result of over-labeling, where multiple dye molecules on a single protein are in close proximity, leading to self-quenching.[2][] To address this, it is crucial to reduce the dye-to-protein molar ratio in the conjugation reaction. Rhodamine conjugates are particularly susceptible to quenching when more than two or three dye molecules are attached to a single antibody molecule.[]

Q5: How do I remove unconjugated Rhodamine Red-X dye after the labeling reaction?

A5: It is critical to remove all non-reacted dye for accurate determination of the degree of labeling and to prevent background fluorescence.[1][2][7] Common methods for purifying the labeled protein include dialysis, gel filtration (desalting columns), or specialized dye removal columns.[1][]

Q6: What is the best way to determine the success of my labeling reaction?

A6: The success of the conjugation is quantified by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[2] This is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (around 570 nm for Rhodamine Red-X) and then using the Beer-Lambert law for calculations.[8][9]

Experimental Protocols

Protocol 1: Rhodamine Red-X Succinimidyl Ester Labeling of Proteins

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Rhodamine Red-X, Succinimidyl Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[10]

    • If the protein is in a buffer containing primary amines (e.g., Tris), dialyze it against the conjugation buffer before starting.[1]

  • Dye Preparation:

    • Allow the vial of Rhodamine Red-X, Succinimidyl Ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL.[1]

  • Conjugation Reaction:

    • While gently stirring, slowly add the calculated amount of the dissolved dye to the protein solution. A starting point is a 10-15 molar excess of dye to protein.[1]

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with continuous gentle stirring.[1]

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a gel filtration column equilibrated with PBS or your buffer of choice.[1][]

    • Collect the fractions containing the labeled protein (typically the first colored fractions to elute).

Protocol 2: Calculation of the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of Rhodamine Red-X (~570 nm, Amax).[8][9]

    • Dilute the sample if the absorbance reading is too high to ensure it is within the linear range of the spectrophotometer.[7]

  • Calculate Protein Concentration:

    • The dye absorbs slightly at 280 nm, so a correction factor is needed.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Where:

        • CF is the correction factor (A280 of the free dye / Amax of the free dye). For Rhodamine Red-X, this is approximately 0.17.[6]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[11]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of Rhodamine Red-X at its Amax (~120,000 M⁻¹cm⁻¹).[6]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Data Presentation

Table 1: Recommended Starting Molar Ratios of Dye to Protein

Protein TypeRecommended Molar Excess of Dye
Antibodies (IgG)10 - 15
Other Proteins5 - 20 (optimization required)

Table 2: Spectral Properties and Constants for Rhodamine Red-X

ParameterValueReference
Excitation Maximum (Ex)~570 nm[8]
Emission Maximum (Em)~590 nm[8]
Molar Extinction Coefficient (ε) at Amax~120,000 cm⁻¹M⁻¹[6]
Correction Factor (CF) at 280 nm~0.17[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein (Amine-free buffer) conjugation Mix Protein and Dye (Stir for 1-2 hours) prep_protein->conjugation prep_dye Prepare Dye Solution (Anhydrous DMSO/DMF) prep_dye->conjugation purify Remove Unconjugated Dye (Gel Filtration/Dialysis) conjugation->purify measure_abs Measure Absorbance (280 nm & Amax) purify->measure_abs calc_dol Calculate DOL measure_abs->calc_dol

Caption: Experimental workflow for protein conjugation with Rhodamine Red-X.

troubleshooting_logic cluster_weak_signal Weak Fluorescence Signal cluster_quenching Fluorescence Quenching cluster_precipitation Protein Precipitation start Problem Encountered cause_low_dol Low DOL start->cause_low_dol cause_hydrolysis Dye Hydrolysis start->cause_hydrolysis cause_ph Suboptimal pH start->cause_ph cause_amines Competing Amines start->cause_amines cause_overlabeling Over-labeling start->cause_overlabeling cause_high_dye High Dye Ratio start->cause_high_dye cause_hydrophobic Dye Hydrophobicity start->cause_hydrophobic

References

Optimization

how to reduce background fluorescence with rhodamine red-X

Welcome to the Technical Support Center for Rhodamine Red-X. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rhodamine Red-X. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reducing background fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using Rhodamine Red-X?

High background fluorescence when using Rhodamine Red-X conjugates can stem from several sources, broadly categorized as sample-specific autofluorescence and issues related to the staining protocol itself.

  • Autofluorescence: Many biological tissues and cells have endogenous molecules that fluoresce, a phenomenon known as autofluorescence. Common sources include:

    • Structural proteins: Collagen and elastin are major contributors to autofluorescence.

    • Cellular components: Lipofuscin, often found in aged cells, and red blood cells can generate significant background fluorescence in the red spectrum.[1]

    • Fixation-induced autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[2]

  • Non-Specific Binding:

    • Suboptimal antibody concentration: Using too high a concentration of the primary or Rhodamine Red-X conjugated secondary antibody can lead to non-specific binding to off-target sites.[3][4]

    • Inadequate blocking: Insufficient blocking of non-specific binding sites can cause antibodies to adhere to irrelevant proteins or cellular structures.

    • Hydrophobic interactions: Rhodamine dyes can be hydrophobic, which may increase non-specific binding to lipids and other hydrophobic regions within the cell.

  • Experimental Conditions:

    • Insufficient washing: Inadequate washing steps can leave unbound antibodies in the sample, contributing to a diffuse background signal.[5]

    • Imaging medium: Components in the cell culture medium, such as phenol red and riboflavin, can be fluorescent and increase background noise.[6]

    • Drying of the sample: Allowing the sample to dry out at any stage of the staining process can cause non-specific antibody binding and high background.

Q2: How can I reduce autofluorescence caused by aldehyde fixation?

Aldehyde fixatives are a common source of autofluorescence. Several methods can be employed to mitigate this issue:

  • Use a quenching agent: After fixation, treat the samples with a chemical quenching agent to reduce the fluorescence generated by the fixative. Sodium borohydride is a commonly used agent for this purpose.[7]

  • Optimize fixation time: Minimize the duration of fixation to the shortest time necessary to preserve tissue morphology adequately.[8]

  • Choose an alternative fixative: If compatible with your experimental design, consider using an organic solvent like ice-cold methanol or ethanol, which typically induce less autofluorescence than aldehyde-based fixatives.[9]

Q3: What methods are effective for quenching autofluorescence from lipofuscin?

Lipofuscin is a granular pigment that accumulates in aging cells and is a significant source of autofluorescence, particularly in the red and far-red channels.

  • Sudan Black B (SBB): This is a lipophilic dye that can effectively quench lipofuscin autofluorescence.[10] However, it's important to note that SBB itself can introduce some background in the far-red channel.[10]

  • Commercial Quenching Reagents: Several commercially available reagents, such as TrueBlack®, are specifically designed to quench lipofuscin autofluorescence with minimal introduction of background signal in other channels.[10][11]

Q4: Can my choice of secondary antibody affect background fluorescence?

Yes, the secondary antibody plays a crucial role. To minimize background:

  • Use cross-adsorbed secondary antibodies: These antibodies have been pre-adsorbed against immunoglobulins from other species to reduce cross-reactivity.[1]

  • Titrate your secondary antibody: Always determine the optimal concentration of your Rhodamine Red-X conjugated secondary antibody to ensure a high signal-to-noise ratio.[4]

  • Run a secondary antibody-only control: This control, where the primary antibody is omitted, is essential to determine if the secondary antibody is binding non-specifically to your sample.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to high background fluorescence with Rhodamine Red-X.

Problem Potential Cause Recommended Solution
High diffuse background across the entire sample Inadequate washingIncrease the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS).[3]
Antibody concentration too highPerform a titration of both the primary and Rhodamine Red-X secondary antibody to find the optimal concentration that maximizes specific signal while minimizing background.[4]
Insufficient blockingIncrease the concentration of the blocking agent (e.g., normal serum, BSA) or the incubation time. Ensure the blocking serum is from the same species as the secondary antibody was raised in.[12]
Granular, punctate background fluorescence, especially in older tissues Lipofuscin autofluorescenceTreat the sample with a lipofuscin quenching agent such as Sudan Black B or a commercial reagent like TrueBlack®.[10][11]
Widespread, dim background fluorescence, particularly after aldehyde fixation Fixation-induced autofluorescenceTreat with a quenching agent like sodium borohydride after fixation.[7] Alternatively, consider reducing fixation time or switching to a non-aldehyde fixative if possible.[8][9]
Background fluorescence localized to specific structures (e.g., connective tissue) Autofluorescence from endogenous molecules (e.g., collagen, elastin)Consider using a commercial autofluorescence quenching kit. Spectral imaging and linear unmixing can also be used to computationally separate the specific Rhodamine Red-X signal from the autofluorescence spectrum.
High background in the imaging medium Fluorescent components in the medium (e.g., phenol red, riboflavin)Use a phenol red-free imaging medium for live-cell imaging. For fixed samples, ensure the mounting medium is of high quality and non-fluorescent.[6]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to be performed after fixation with paraformaldehyde or formalin and before the blocking step.

  • Fixation and Permeabilization: Perform your standard fixation and permeabilization protocol.

  • Preparation of Sodium Borohydride Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Sodium borohydride will fizz upon dissolution.

  • Quenching: Incubate the samples in the freshly prepared NaBH₄ solution. For tissue sections, three incubations of 10 minutes each are recommended.[] For cultured cells, a single 5-10 minute incubation may be sufficient.

  • Washing: Thoroughly wash the samples with PBS (3 x 5 minutes) to remove all residual sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol, starting with the blocking step.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

This protocol is typically performed after the completion of the immunofluorescent staining, just before mounting.

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol and filter it to remove any undissolved particles.

  • Incubation: Incubate the stained slides in the SBB solution for 5-20 minutes at room temperature in the dark.[6][14] The optimal incubation time may need to be determined empirically.

  • Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS.

  • Mounting: Mount the coverslip using an appropriate mounting medium.

Visualizing Experimental Workflows

General Immunofluorescence Workflow with Rhodamine Red-X

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Rhodamine Red-X Secondary Antibody PrimaryAb->SecondaryAb Mounting Mounting (Antifade Medium) SecondaryAb->Mounting Imaging Fluorescence Microscopy (Ex: ~570nm, Em: ~590nm) Mounting->Imaging

Caption: A typical workflow for indirect immunofluorescence using a Rhodamine Red-X conjugated secondary antibody.

Troubleshooting Logic for High Background Fluorescence

G Start High Background Observed Control Review Controls (Secondary only, unstained) Start->Control Autofluorescence Background in Unstained Control? Control->Autofluorescence NonSpecificBinding Background in Secondary Only Control? Autofluorescence->NonSpecificBinding No QuenchAutofluorescence Implement Autofluorescence Quenching Protocol (e.g., NaBH4, SBB) Autofluorescence->QuenchAutofluorescence Yes OptimizeStaining Optimize Staining Protocol (Titrate Abs, Improve Washing) NonSpecificBinding->OptimizeStaining Yes Image Re-image Sample NonSpecificBinding->Image No QuenchAutofluorescence->Image OptimizeStaining->Image

Caption: A logical decision tree for troubleshooting high background fluorescence in immunofluorescence experiments.

References

Troubleshooting

rhodamine red-X solubility issues in aqueous buffers

Welcome to the technical support center for Rhodamine Red-X. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered by researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodamine Red-X. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Rhodamine Red-X in my aqueous buffer. What am I doing wrong?

A1: Rhodamine Red-X has inherently limited solubility in aqueous solutions but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1] It is standard practice to first prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and then add small volumes of this stock to your aqueous buffer to achieve the desired final concentration.[] Direct dissolution in an aqueous buffer is often unsuccessful and can lead to precipitation.

Q2: My Rhodamine Red-X solution is precipitating after I add it to my protein solution in PBS. What could be the cause?

A2: Precipitation upon addition to a protein solution can be due to several factors:

  • High Dye Concentration: While conjugates of Rhodamine Red-X are less prone to precipitation than some other dyes, high dye-to-protein ratios can still cause the protein or the dye to precipitate.[3][4]

  • Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris), as these can compete with your target molecule for reaction with amine-reactive forms of the dye, such as the N-hydroxysuccinimide (NHS) ester.[] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly recommended buffer for conjugation.[]

  • Local High Concentration: When adding the DMSO stock solution, ensure rapid and thorough mixing to avoid localized high concentrations of the dye, which can cause it to precipitate before it has a chance to react with the target molecule.

Q3: What is the best way to prepare and store a Rhodamine Red-X stock solution?

A3: The recommended procedure is to dissolve the dye in an anhydrous organic solvent like DMSO.[][5] For amine-reactive versions like the succinimidyl ester, it is critical to use anhydrous DMSO to prevent hydrolysis of the reactive group.[4]

Storage: Store the stock solution in a freezer at -20°C or below, protected from light and moisture.[6][7] To prevent moisture condensation, which can hydrolyze the dye, always allow the vial to equilibrate to room temperature before opening.[4] It is best to prepare fresh solutions, but if storing, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Does the pH of my aqueous buffer affect the solubility and fluorescence of Rhodamine Red-X?

A4: The fluorescence spectra of most rhodamine dyes are stable and not significantly affected by pH in the range of 4 to 10.[8][9] However, the solubility and reactivity of the dye can be pH-dependent. For conjugation reactions with amine-reactive esters, a pH between 7.2 and 8.5 is typically used to ensure that the target primary amines are deprotonated and available for reaction.

Q5: What is the "X" in Rhodamine Red-X, and does it impact solubility?

A5: The "X" refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group (e.g., the succinimidyl ester).[7][8][10][11] This spacer can improve the efficiency of labeling by minimizing steric hindrance between the dye and the biomolecule.[1] While the primary role of the "X" spacer is not to enhance solubility, it can help reduce the interaction of the fluorophore with the biomolecule it is conjugated to, which may indirectly help prevent aggregation and precipitation of the conjugate.[5][10]

Physicochemical & Spectral Properties

The following table summarizes key properties of Rhodamine Red-X. Specific solubility in aqueous buffers is not widely published in quantitative terms; the dye is generally described as having limited water solubility.

PropertyValueReference(s)
Solubility Limited in water; Soluble in DMSO, DMF, Methanol[1][5]
Molecular Weight ~671.82 g/mol (Varies with counter-ion and reactive group)[11]
Excitation Maximum (λex) ~570 nm[12][13]
Emission Maximum (λem) ~590 nm[12][13]
Molar Extinction Coeff. ~120,000 cm⁻¹M⁻¹[13]
pH Influence Fluorescence is stable between pH 4 and 10[8][9]

Experimental Protocols

Protocol: Preparation of a 10 mM Rhodamine Red-X Stock Solution

This protocol is for preparing a stock solution from a lyophilized powder of an amine-reactive (e.g., Succinimidyl Ester) form of the dye.

Materials:

  • Rhodamine Red-X, succinimidyl ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

  • Light-blocking storage vials

Procedure:

  • Equilibrate: Allow the vial containing the lyophilized Rhodamine Red-X powder to warm to room temperature before opening to prevent moisture condensation.[4]

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Example Calculation: For 5 mg of Rhodamine Red-X (assuming MW ~672 g/mol ), you would add approximately 744 µL of DMSO.

  • Dissolution: Vortex the vial thoroughly until all the dye is completely dissolved. The solution should be clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-blocking, moisture-tight vials. Store at -20°C or colder.[6][7]

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate key workflows for addressing solubility issues and preparing Rhodamine Red-X for experimental use.

G start Start: Rhodamine Red-X Solubility Issue check_solvent Was the dye dissolved directly in aqueous buffer? start->check_solvent use_dmso Action: Dissolve dye in anhydrous DMSO first to create a stock solution. check_solvent->use_dmso Yes check_concentration Is precipitation occurring after adding DMSO stock to buffer? check_solvent->check_concentration No use_dmso->check_concentration lower_concentration Troubleshoot: 1. Lower the final concentration. 2. Ensure rapid mixing. 3. Check buffer for amines (e.g., Tris). check_concentration->lower_concentration Yes check_storage Was the stock solution stored properly (frozen, protected from light/moisture)? check_concentration->check_storage No success Success: Dye is soluble and ready for use. lower_concentration->success hydrolysis_issue Problem: Dye may be hydrolyzed and inactive. Action: Use fresh powder. check_storage->hydrolysis_issue No check_storage->success Yes G start Start: Prepare Dye for Conjugation equilibrate 1. Equilibrate vial of Rhodamine Red-X powder to room temperature. start->equilibrate dissolve 2. Dissolve powder in anhydrous DMSO to create 10 mM stock solution. equilibrate->dissolve vortex 3. Vortex until fully dissolved. dissolve->vortex store 4. Aliquot and store stock solution at -20°C, protected from light. vortex->store prepare_target 5. Prepare protein/target molecule in amine-free buffer (e.g., PBS, pH 7.4). store->prepare_target add_dye 6. Add required volume of DMSO stock to target solution while vortexing. prepare_target->add_dye react 7. Incubate reaction for 1 hour at room temperature. add_dye->react purify 8. Purify the conjugate to remove unreacted dye. react->purify end End: Purified Conjugate Ready for Use purify->end

References

Optimization

Technical Support Center: Preventing Aggregation of Rhodamine Red-X Labeled Proteins

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation following labeling with Rhodamine Red-X.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with Rhodamine Red-X?

A1: Protein aggregation after labeling with Rhodamine Red-X can be attributed to several factors. The dye itself is hydrophobic, and covalent attachment to the protein surface can increase the overall hydrophobicity, leading to intermolecular interactions and precipitation.[1][][3] Over-labeling, where too many dye molecules are attached to a single protein, can exacerbate this issue.[1][] Additionally, suboptimal buffer conditions (e.g., pH close to the protein's isoelectric point), high protein concentration, and inappropriate storage can all contribute to aggregation.[1][4][5]

Q2: How can I minimize aggregation during the labeling reaction itself?

A2: Optimizing the labeling conditions is a critical step. This includes:

  • Controlling the Dye-to-Protein Ratio: Aim for a low molar ratio of dye to protein to avoid excessive hydrophobicity.[1][3] A titration experiment is recommended to find the optimal balance between labeling efficiency and protein stability.

  • Optimizing the Reaction Buffer: Maintain a pH that is 1-2 units away from your protein's isoelectric point (pI) to ensure protein stability and solubility.[1][4] Adjusting the ionic strength with salts like NaCl or KCl (typically 50-250 mM) can also help minimize electrostatic interactions that may lead to aggregation.[1]

  • Reaction Temperature and Time: Perform the labeling reaction at a lower temperature, such as 4°C, to reduce the risk of protein unfolding and aggregation.[1] It is also advisable to keep the reaction time as short as possible while still achieving adequate labeling.[1]

  • Minimizing Organic Solvents: When dissolving the Rhodamine Red-X dye, use the minimal amount of organic solvent (e.g., DMSO or DMF) required and add it to the protein solution slowly while gently stirring.[1]

Q3: What can I add to my buffers to prevent my labeled protein from aggregating?

A3: Several additives can be included in your reaction and storage buffers to enhance the stability of your Rhodamine Red-X labeled protein. These include:

  • Sugars and Polyols: Sucrose and glycerol are commonly used to stabilize proteins by promoting a more compact and stable conformation.[1][4][5]

  • Amino Acids: L-arginine and L-glutamic acid can suppress aggregation by interacting with charged and hydrophobic areas on the protein surface, thus preventing protein-protein interactions.[1][5][6]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents, such as Polysorbate 20 (Tween 20) or CHAPS, can reduce hydrophobic interactions and prevent aggregation.[4][5][7]

  • Reducing Agents: If your protein contains surface-exposed cysteines, including a reducing agent like DTT or TCEP can prevent the formation of disulfide bonds that may lead to aggregation.[5][]

Q4: How should I store my Rhodamine Red-X labeled protein to prevent aggregation over time?

A4: Proper storage is crucial for the long-term stability of your labeled protein.

  • Optimal Temperature: For long-term storage, -80°C is ideal.[5][9] For short-term storage, 4°C is suitable for some proteins, but testing stability is recommended.[5][9][10]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can cause denaturation and aggregation, store the labeled protein in single-use aliquots.[1][5][9]

  • Cryoprotectants: When freezing your labeled protein, include a cryoprotectant like glycerol (at 10-50%) in the storage buffer to prevent the formation of ice crystals that can damage the protein.[1][4][5]

  • Protein Concentration: Store the protein at the lowest concentration that is suitable for your downstream applications, as high concentrations can promote aggregation.[1][4][9] If a high concentration is necessary, the use of stabilizing additives is highly recommended.[4]

Troubleshooting Guide

If you are experiencing aggregation with your Rhodamine Red-X labeled protein, follow this troubleshooting guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Protein Aggregation

TroubleshootingWorkflow cluster_labeling Labeling Optimization cluster_buffer Buffer Optimization cluster_storage Storage Optimization start Problem: Protein Aggregation Observed check_labeling Step 1: Review Labeling Protocol start->check_labeling dye_ratio Reduce Dye:Protein Ratio check_labeling->dye_ratio temp_time Lower Temperature / Shorten Time check_labeling->temp_time solvent Minimize Organic Solvent check_labeling->solvent check_buffer Step 2: Evaluate Buffer Conditions ph_pi Adjust pH (≠ pI) check_buffer->ph_pi ionic_strength Modify Ionic Strength check_buffer->ionic_strength additives Incorporate Stabilizing Additives check_buffer->additives check_storage Step 3: Assess Storage Conditions aliquot Aliquot for Single Use check_storage->aliquot cryoprotectant Add Cryoprotectant check_storage->cryoprotectant concentration Store at Lower Concentration check_storage->concentration solution Outcome: Stable Labeled Protein dye_ratio->check_buffer temp_time->check_buffer solvent->check_buffer ph_pi->check_storage ionic_strength->check_storage additives->check_storage aliquot->solution cryoprotectant->solution concentration->solution LabelingWorkflow start Start: Purified Protein buffer_exchange 1. Buffer Exchange (Amine-free, e.g., PBS) start->buffer_exchange protein_prep 2. Prepare Protein Solution (Adjust concentration, add stabilizers) buffer_exchange->protein_prep reaction 4. Labeling Reaction (Low temp, gentle mixing) protein_prep->reaction dye_prep 3. Prepare Dye Solution (Dissolve in minimal DMSO) dye_prep->reaction purification 5. Purification (Remove unreacted dye) reaction->purification storage 6. Formulation & Storage (Add cryoprotectant, aliquot, freeze) purification->storage end End: Stable Labeled Protein storage->end

References

Troubleshooting

Technical Support Center: Troubleshooting FRET Efficiency with Rhodamine Red-X Pairs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Förster Resonance Energy Transfer (FRET) us...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Förster Resonance Energy Transfer (FRET) using Rhodamine Red-X acceptor dyes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during FRET experiments with Rhodamine Red-X pairs in a question-and-answer format.

Q1: Why is my FRET efficiency lower than expected?

A1: Low FRET efficiency is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Incorrect Fluorophore Spacing: The distance between the donor and acceptor fluorophores is critical and must be within the Förster distance (typically 1-10 nm) for efficient energy transfer.

    • Solution: If you are labeling proteins or nucleic acids, reconsider the labeling sites to ensure the dyes are in close proximity in the desired conformational state. If using a genetically encoded biosensor, the linker length between the donor and acceptor domains may need optimization.

  • Poor Spectral Overlap: FRET efficiency is dependent on the overlap between the donor's emission spectrum and the acceptor's excitation spectrum.

    • Solution: Verify the spectral properties of your chosen donor and ensure it is a suitable partner for Rhodamine Red-X. A good spectral overlap integral (J(λ)) is crucial for efficient FRET.

  • Low Labeling Efficiency: Incomplete labeling of your molecules with either the donor or acceptor will result in a mixed population, with a significant portion unable to undergo FRET.

    • Solution: Optimize your labeling protocol to achieve a high degree of conjugation. This may involve adjusting dye-to-protein ratios, reaction times, or purification methods to remove unlabeled molecules.

  • Incorrect Buffer Conditions: The local chemical environment can influence the spectral properties and quantum yield of the fluorophores.

    • Solution: Ensure your buffer composition (pH, ionic strength) is optimal for both the donor and Rhodamine Red-X. Some fluorophores are pH-sensitive, which can affect their fluorescence and FRET efficiency.[1]

Q2: I am observing significant bleed-through from my donor into the acceptor channel. How can I correct for this?

A2: Donor bleed-through, where the donor's emission is detected in the acceptor channel, is a common source of error in intensity-based FRET measurements.

  • Spectral Imaging and Linear Unmixing: This is the most accurate method to separate the true acceptor signal from the donor bleed-through. It involves acquiring the full emission spectrum and using software to mathematically separate the contributions of each fluorophore.

  • Correction Factors from Control Samples: You can determine a bleed-through correction factor by measuring a sample containing only the donor fluorophore and quantifying the signal detected in the acceptor channel. This factor can then be used to subtract the bleed-through contribution from your FRET samples.

Q3: My acceptor signal appears to be directly excited by the donor's excitation wavelength. How can I minimize this?

A3: Direct excitation of the acceptor by the light source intended for the donor can artificially increase the acceptor's emission and lead to an overestimation of FRET efficiency.

  • Choose a Donor with a Larger Stokes Shift: A larger separation between the donor's excitation and emission peaks can reduce the likelihood of directly exciting the acceptor.

  • Use a Narrower Excitation Filter for the Donor: A bandpass filter that specifically excites the donor at its peak maximum while minimizing excitation at wavelengths where the acceptor absorbs can significantly reduce direct excitation.

  • Correction with an Acceptor-Only Control: Similar to bleed-through correction, you can measure a sample containing only the acceptor fluorophore while exciting at the donor's excitation wavelength. This will quantify the direct excitation component, which can then be subtracted from your FRET data.

Q4: My fluorophores are photobleaching quickly, affecting my measurements. What can I do?

A4: Photobleaching, the irreversible photodestruction of a fluorophore, can be a significant problem, especially in time-lapse imaging.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.

  • Decrease Exposure Time: Minimize the duration of light exposure for each image acquisition.

  • Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can significantly reduce photobleaching. For live-cell imaging, some commercially available reagents can help reduce phototoxicity and photobleaching.

  • Choose More Photostable Dyes: If photobleaching remains a persistent issue, consider using a more photostable donor fluorophore to pair with Rhodamine Red-X.

Quantitative Data for Fluorescein and Rhodamine Red-X FRET Pair

The following table summarizes the key spectral properties for the commonly used FRET pair, Fluorescein (as the donor) and Rhodamine Red-X (as the acceptor). These values are essential for calculating FRET efficiency and interpreting experimental data.

PropertyFluorescein (Donor)Rhodamine Red-X (Acceptor)
Excitation Maximum (λex) ~494 nm~570 nm[2]
Emission Maximum (λem) ~518 nm~590 nm[2]
Molar Extinction Coefficient (ε) ~76,900 cm⁻¹M⁻¹[3]~85,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) ~0.92[3]~0.75-0.92[4]
Förster Distance (R₀) ~5.0 - 6.0 nm (Calculated for Fluorescein-Rhodamine pairs)-

Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value is dependent on the quantum yield of the donor, the extinction coefficient of the acceptor, and the spectral overlap between the donor's emission and the acceptor's excitation. The exact R₀ for a specific experimental setup may vary.

Experimental Protocols

This section provides a detailed methodology for a common FRET measurement technique.

Intensity-Based FRET Measurement (Sensitized Emission)

This protocol describes how to measure FRET efficiency by detecting the sensitized emission of the acceptor (Rhodamine Red-X) upon excitation of the donor (e.g., Fluorescein).

1. Sample Preparation:

  • Prepare three types of samples:

    • Donor-only sample: Contains only the molecule labeled with the donor fluorophore.

    • Acceptor-only sample: Contains only the molecule labeled with the acceptor fluorophore (Rhodamine Red-X).

    • FRET sample: Contains the molecules labeled with both the donor and acceptor fluorophores.

  • Ensure all samples are in the same buffer and at comparable concentrations.

2. Image Acquisition:

  • Use a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.

  • For each sample, acquire three images:

    • Donor Image: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.

    • Acceptor Image: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.

    • FRET Image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.

3. Data Analysis and FRET Efficiency Calculation:

  • Background Subtraction: Subtract the background fluorescence from all images.

  • Correction for Bleed-through and Direct Excitation:

    • Use the donor-only sample to determine the donor bleed-through into the FRET channel.

    • Use the acceptor-only sample to determine the direct excitation of the acceptor at the donor's excitation wavelength.

  • Calculate Corrected FRET (FRETc): FRETc = FRET_raw - (Donor_bleed_through_coefficient * Donor_image) - (Acceptor_direct_excitation_coefficient * Acceptor_image)

  • Calculate Apparent FRET Efficiency (E_app): E_app = FRETc / (FRETc + G * Donor_image)

    • 'G' is a correction factor that accounts for the differences in quantum yield and detection efficiency between the donor and acceptor. It can be determined from the spectral properties of the dyes and the microscope's specifications.

Visualizations

Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common issues in FRET experiments.

FRET_Troubleshooting start Low or No FRET Signal check_distance Is Donor-Acceptor Distance < 10 nm? start->check_distance No check_overlap Is there sufficient spectral overlap? start->check_overlap No check_labeling Is labeling efficiency high? start->check_labeling No check_orientation Is dipole orientation favorable? start->check_orientation No check_photobleaching Is photobleaching a problem? start->check_photobleaching Yes solution_distance Redesign labeling sites or linker length check_distance->solution_distance solution_overlap Choose a different FRET pair check_overlap->solution_overlap solution_labeling Optimize labeling and purification check_labeling->solution_labeling solution_orientation Use dyes with flexible linkers check_orientation->solution_orientation solution_photobleaching Reduce laser power, use antifade reagents check_photobleaching->solution_photobleaching high_background High Background Fluorescence check_autofluorescence Check for sample autofluorescence high_background->check_autofluorescence check_unbound_dye Remove unbound dye high_background->check_unbound_dye solution_autofluorescence Use appropriate controls and background subtraction check_autofluorescence->solution_autofluorescence solution_unbound_dye Improve purification (e.g., dialysis, SEC) check_unbound_dye->solution_unbound_dye unexpected_kinetics Unexpected FRET Kinetics check_buffer Are buffer conditions optimal? unexpected_kinetics->check_buffer check_protein_stability Is the labeled protein stable and functional? unexpected_kinetics->check_protein_stability solution_buffer Optimize pH and ionic strength check_buffer->solution_buffer solution_protein_stability Perform functional assays on labeled protein check_protein_stability->solution_protein_stability

Caption: Troubleshooting workflow for common FRET experimental issues.

PKA Signaling Pathway FRET Biosensor

This diagram illustrates the mechanism of a FRET-based biosensor for Protein Kinase A (PKA) activity.

PKA_FRET_Biosensor cluster_inactive cluster_active inactive_state Inactive State (Low FRET) active_state Active State (High FRET) inactive_state->active_state PKA Activity donor_inactive Donor (e.g., CFP) donor_active Donor (e.g., CFP) acceptor_inactive Acceptor (e.g., YFP) donor_inactive->acceptor_inactive > 10 nm No FRET pka_substrate PKA Substrate Domain phospho_binding Phospho-binding Domain pka_substrate_p Phosphorylated PKA Substrate acceptor_active Acceptor (e.g., YFP) donor_active->acceptor_active < 10 nm FRET Occurs phospho_binding_bound Phospho-binding Domain pka_substrate_p->phospho_binding_bound Intramolecular Binding adp ADP pka Active PKA atp ATP

Caption: Mechanism of a PKA FRET biosensor.

References

Optimization

Technical Support Center: Purification of Rhodamine Red-X Labeled Proteins

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine Red-X labeled proteins. Our goa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine Red-X labeled proteins. Our goal is to help you overcome common challenges in purifying your labeled protein from free, unconjugated dye.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Rhodamine Red-X labeled proteins.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal After Labeling Inefficient Labeling: The dye-to-protein ratio may be too low, or the labeling reaction conditions (e.g., pH, buffer composition) may be suboptimal.[1] Dye-Dye Quenching: Excessive labeling can lead to self-quenching of the fluorophores.[1] Protein Degradation: The protein may have degraded during the labeling process.- Optimize the molar ratio of Rhodamine Red-X to your protein. A 10- to 15-fold molar excess of the dye is often a good starting point.[2] - Ensure the labeling buffer is free of primary amines (e.g., Tris) and has a pH between 7 and 9 for efficient reaction with NHS esters.[2] - Determine the degree of labeling (DOL) to assess if the protein is over-labeled.[1] - Perform SDS-PAGE and Coomassie staining to check for protein integrity.
Precipitation of Protein During Labeling Reaction High Dye Concentration: Some fluorescent dyes are hydrophobic and can cause protein aggregation and precipitation at high concentrations.[] Inappropriate Buffer Conditions: The buffer composition or pH may not be optimal for your specific protein's solubility.[4]- Reduce the molar excess of the Rhodamine Red-X dye in the labeling reaction. - Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce aggregation. - Ensure the protein is in a buffer that maintains its stability and solubility throughout the labeling process.[4]
Incomplete Removal of Free Dye Insufficient Purification: The chosen purification method may not be adequate for the amount of free dye present.[5] Column Overload (Size-Exclusion Chromatography): The amount of protein and/or free dye loaded onto the column exceeds its separation capacity.- For spin columns, consider performing a second pass-through with a fresh column.[5] - For dialysis, increase the dialysis time and the number of buffer changes.[2] - If using size-exclusion chromatography, ensure the sample volume does not exceed the column's recommended capacity.
Low Protein Recovery After Purification Protein Adsorption to Purification Matrix: The protein may be non-specifically binding to the desalting column resin or dialysis membrane. Protein Precipitation/Aggregation: The purification process itself can sometimes induce protein aggregation and loss. Sample Loss During Handling: Multiple transfer steps can lead to a cumulative loss of the protein sample.- Use low-protein-binding spin columns or dialysis membranes. - For acetone precipitation, be careful not to over-dry the protein pellet, as this can make it difficult to redissolve.[6][7] - Minimize the number of transfer steps and handle the sample carefully.
Labeled Antibody Loses Antigen-Binding Ability Modification of Key Residues: The labeling reaction may have modified lysine residues within or near the antigen-binding site, altering its structure and function.[1]- Reduce the molar ratio of the dye to the antibody to decrease the degree of labeling.[1] - Consider using a labeling chemistry that targets a different functional group away from the antigen-binding site, if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing free Rhodamine Red-X from my labeled protein?

A1: The three most common and effective methods are size-exclusion chromatography (often in the form of spin columns), dialysis, and acetone precipitation.[2][][6]

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on factors like your sample volume, protein concentration, and the required purity.

  • Size-Exclusion Chromatography (Spin Columns): This method is fast and efficient for small sample volumes, providing good protein recovery.[8]

  • Dialysis: Ideal for larger sample volumes and thorough buffer exchange, though it is a slower process.[6]

  • Acetone Precipitation: This technique is useful for concentrating the protein sample in addition to removing contaminants, but it may cause protein denaturation.[6]

Q3: Can I use the same purification method for all proteins labeled with Rhodamine Red-X?

A3: While the general principles apply, the optimal purification strategy can vary depending on the specific properties of your protein, such as its size, stability, and concentration. It is always recommended to optimize the protocol for your particular protein of interest.

Q4: How can I determine if all the free dye has been removed?

A4: You can assess the removal of free dye by measuring the absorbance of your purified protein solution at the excitation maximum of Rhodamine Red-X (around 570 nm) and at 280 nm for the protein.[4][9] The ratio of these absorbances can give you an indication of the degree of labeling and the presence of free dye. Additionally, running the purified protein on an SDS-PAGE gel and visualizing the fluorescence can show if any free dye is present at the dye front.

Q5: What should I do if my protein precipitates after purification?

A5: Protein precipitation after purification can be due to various factors, including buffer incompatibility or protein instability. If you used acetone precipitation, ensure the pellet was not over-dried.[7] For other methods, consider re-evaluating the buffer composition and pH to ensure they are optimal for your protein's solubility.

Experimental Protocols

Size-Exclusion Chromatography (Spin Column)

This protocol is suitable for rapid purification of small to medium sample volumes.

Materials:

  • Rhodamine Red-X labeled protein solution

  • Pre-packed desalting spin column (e.g., with a molecular weight cut-off of 5-10 kDa)

  • Collection tubes

  • Centrifuge

Method:

  • Equilibrate the spin column to room temperature.

  • Remove the bottom cap of the column and place it in a collection tube.

  • Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.

  • Place the column in a new collection tube.

  • Slowly apply the labeled protein sample to the center of the resin bed.

  • Centrifuge the column again according to the manufacturer's instructions. The purified, labeled protein will be in the eluate in the collection tube. The free dye will be retained in the column resin.

Dialysis

This method is ideal for larger sample volumes and for buffer exchange.

Materials:

  • Rhodamine Red-X labeled protein solution

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa

  • Dialysis buffer (e.g., PBS), at least 200 times the volume of the sample[2]

  • Large beaker or container

  • Stir plate and stir bar

Method:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or pre-treatment with a specific buffer.[4]

  • Load the labeled protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.[2]

  • Seal the tubing or cassette securely.

  • Place the sealed dialysis bag/cassette into the beaker containing the dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Dialyze for 2-4 hours, then change the dialysis buffer.[2][5]

  • Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight at 4°C.[2][5]

  • Carefully remove the dialysis bag/cassette from the buffer and recover the purified protein sample.

Acetone Precipitation

This method can be used to concentrate the protein while removing free dye. However, it may lead to protein denaturation.[6]

Materials:

  • Rhodamine Red-X labeled protein solution

  • Ice-cold acetone (-20°C)

  • Acetone-compatible microcentrifuge tubes

  • Centrifuge capable of reaching at least 13,000 x g

Method:

  • Place the labeled protein sample in a microcentrifuge tube.

  • Add four times the sample volume of ice-cold acetone to the tube.[6][7]

  • Vortex the tube and incubate at -20°C for at least 60 minutes.[6]

  • Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[6]

  • Carefully decant the supernatant, which contains the free dye.

  • Allow the protein pellet to air-dry for a short period (do not over-dry).[7]

  • Resuspend the protein pellet in a suitable buffer.

Data Presentation

Table 1: Comparison of Common Purification Methods

FeatureSize-Exclusion Chromatography (Spin Column)DialysisAcetone Precipitation
Speed Fast (minutes)Slow (hours to overnight)[10]Moderate (1-2 hours)
Sample Volume Small to mediumSmall to largeSmall to large
Protein Recovery Generally high (>90%)High, but potential for sample loss during handlingVariable, can be high but depends on protein solubility after resolubilization
Dye Removal Efficiency Good to excellentExcellentGood
Protein Concentration Sample is dilutedSample is dilutedSample is concentrated[6]
Risk of Denaturation LowLowModerate to high[6]

Visualizations

Protein_Labeling_and_Purification_Workflow cluster_labeling Protein Labeling cluster_purification Purification Protein_Solution Protein Solution Labeling_Reaction Labeling Reaction (pH 7-9) Protein_Solution->Labeling_Reaction Rhodamine_Red_X Rhodamine Red-X NHS Ester Rhodamine_Red_X->Labeling_Reaction Labeled_Protein_Mixture Labeled Protein + Free Dye Labeling_Reaction->Labeled_Protein_Mixture Purification_Method Purification Method Labeled_Protein_Mixture->Purification_Method SEC Size-Exclusion Chromatography Purification_Method->SEC Fast, Small Volume Dialysis Dialysis Purification_Method->Dialysis Slow, Large Volume Precipitation Acetone Precipitation Purification_Method->Precipitation Concentrates Sample Purified_Protein Purified Labeled Protein SEC->Purified_Protein Free_Dye_Waste Free Dye (Waste) SEC->Free_Dye_Waste Dialysis->Purified_Protein Dialysis->Free_Dye_Waste Precipitation->Purified_Protein Precipitation->Free_Dye_Waste

Caption: Workflow for labeling and purification.

Troubleshooting_Logic Start Problem Encountered Low_Signal Low/No Fluorescence Start->Low_Signal Precipitation Protein Precipitation Start->Precipitation Incomplete_Removal Incomplete Dye Removal Start->Incomplete_Removal Low_Recovery Low Protein Recovery Start->Low_Recovery Check_Labeling Check Labeling Conditions (pH, buffer, dye ratio) Low_Signal->Check_Labeling Check_DOL Determine Degree of Labeling (DOL) Low_Signal->Check_DOL Reduce_Dye Reduce Dye Concentration Precipitation->Reduce_Dye Optimize_Buffer Optimize Buffer for Solubility Precipitation->Optimize_Buffer Repeat_Purification Repeat Purification Step Incomplete_Removal->Repeat_Purification Increase_Dialysis Increase Dialysis Time/Changes Incomplete_Removal->Increase_Dialysis Check_Column_Load Check SEC Column Load Incomplete_Removal->Check_Column_Load Use_Low_Binding Use Low-Binding Materials Low_Recovery->Use_Low_Binding Handle_Carefully Minimize Sample Handling Low_Recovery->Handle_Carefully

Caption: Troubleshooting decision tree.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Red Fluorophores: Rhodamine Red-X vs. Alexa Fluor 594 for Confocal Microscopy

For researchers navigating the vibrant world of fluorescence microscopy, the selection of the right fluorophore is a critical decision that can significantly impact experimental outcomes. In the red spectrum, both Rhodam...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the vibrant world of fluorescence microscopy, the selection of the right fluorophore is a critical decision that can significantly impact experimental outcomes. In the red spectrum, both Rhodamine Red-X and Alexa Fluor 594 are popular choices for antibody conjugation and cellular imaging. This guide provides a detailed, data-driven comparison of these two workhorse dyes to aid in the selection process for confocal microscopy applications.

At a Glance: Photophysical Properties

A fluorophore's performance is dictated by its intrinsic photophysical properties. Key among these are the excitation and emission maxima, which determine the optimal laser lines and filter sets; the molar extinction coefficient, which indicates the efficiency of light absorption; and the quantum yield, a measure of how efficiently the absorbed light is converted into emitted fluorescence. The product of the molar extinction coefficient and the quantum yield gives a theoretical measure of the fluorophore's brightness.

PropertyRhodamine Red-XAlexa Fluor 594
Excitation Maximum (nm) ~570[1]590[2]
Emission Maximum (nm) ~590[1]617[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not consistently reported for succinimidyl ester~92,000[2]
Quantum Yield Not consistently reported for succinimidyl ester0.66
Reactive Form Succinimidyl Ester[3][4]Succinimidyl (NHS) Ester[2]

Note: The photophysical properties of conjugated dyes can be influenced by the degree of labeling and the local environment.

Performance in Confocal Microscopy: Brightness and Photostability

While theoretical brightness is a useful metric, the practical performance in a demanding application like confocal microscopy is the ultimate test. Key performance indicators in this context are the signal-to-noise ratio (a measure of brightness against background) and photostability (the resistance to fading upon prolonged exposure to excitation light).

Alexa Fluor 594 is consistently described as a bright and highly photostable fluorophore.[5][6] This makes it particularly well-suited for experiments requiring long acquisition times or intense laser illumination, such as 3D z-stacking and time-lapse imaging. Its high signal-to-noise ratio allows for the detection of low-abundance targets.

Rhodamine Red-X is a well-established fluorophore that has been successfully used in a multitude of fluorescence microscopy applications.[8] While it may not match the photostability of Alexa Fluor 594, it remains a viable and more economical option for many standard immunofluorescence experiments where extreme photostability is not the primary concern.

Experimental Design for Fluorophore Comparison

To empirically determine the optimal fluorophore for a specific experimental setup, a direct comparison is recommended. Below is a generalized protocol for comparing the performance of Rhodamine Red-X and Alexa Fluor 594-conjugated secondary antibodies in immunofluorescence confocal microscopy.

G Experimental Workflow for Fluorophore Comparison cluster_0 Sample Preparation cluster_1 Antibody Incubation cluster_2 Imaging and Analysis prep_cells Prepare and seed cells on coverslips fix_perm Fix and permeabilize cells prep_cells->fix_perm block Block with serum fix_perm->block primary_ab Incubate with primary antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab_split Split samples into two groups wash1->secondary_ab_split rhodamine_ab Incubate with Rhodamine Red-X secondary Ab secondary_ab_split->rhodamine_ab alexa_ab Incubate with Alexa Fluor 594 secondary Ab secondary_ab_split->alexa_ab wash2 Wash rhodamine_ab->wash2 alexa_ab->wash2 mount Mount coverslips wash2->mount confocal Image with confocal microscope mount->confocal brightness_analysis Quantitative brightness analysis confocal->brightness_analysis photostability_analysis Photobleaching analysis confocal->photostability_analysis

Caption: A generalized workflow for the comparative analysis of two fluorophore-conjugated secondary antibodies.

Experimental Protocol

1. Cell Culture, Fixation, and Permeabilization:

  • Seed cells on glass coverslips and culture to the desired confluency.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

2. Blocking and Antibody Incubation:

  • Block non-specific antibody binding by incubating in 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Divide the coverslips into two groups.

  • Incubate one group with the Rhodamine Red-X conjugated secondary antibody and the other group with the Alexa Fluor 594 conjugated secondary antibody. Ensure both secondary antibodies are used at the same concentration and are specific to the primary antibody host species. Incubate for 1 hour at room temperature, protected from light.

  • Wash three times with PBS, protected from light.

3. Mounting and Imaging:

  • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Image the samples on a confocal microscope. Crucially, all imaging parameters (laser power, gain, pinhole size, pixel dwell time, and objective) must be kept identical for both sets of samples.

4. Data Analysis:

  • Brightness Comparison:

    • Acquire images from multiple fields of view for each condition.

    • Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) corresponding to the stained structures.

    • Measure the mean fluorescence intensity within the ROIs.

    • Compare the average fluorescence intensity between the Rhodamine Red-X and Alexa Fluor 594 samples.

  • Photostability Assessment:

    • Select a field of view for each fluorophore.

    • Perform a time-lapse acquisition, repeatedly scanning the same area with the excitation laser at a fixed power.

    • Measure the fluorescence intensity of a defined ROI in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time (or number of scans). The rate of intensity decay indicates the degree of photobleaching.

Signaling Pathway Visualization

The choice of fluorophore is often dictated by the biological question being addressed. For instance, in studies of signal transduction, researchers may be interested in the localization of a particular protein within a signaling cascade.

G Generic Signaling Pathway Visualization ligand Ligand receptor Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

Caption: Immunofluorescence can be used to visualize the subcellular localization of proteins at various stages of a signaling pathway.

Conclusion

Both Rhodamine Red-X and Alexa Fluor 594 are valuable tools for confocal microscopy. For routine immunofluorescence applications where cost is a consideration, Rhodamine Red-X is a reliable choice. However, for more demanding applications that require high sensitivity for detecting low-abundance targets, or for experiments involving prolonged imaging such as live-cell imaging or extensive z-stacking, the superior brightness and photostability of Alexa Fluor 594 make it the preferred fluorophore. Ultimately, the choice will depend on the specific requirements of the experiment and the instrumentation available. An in-house comparison using the protocol outlined above is the most definitive way to select the optimal reagent for your research.

References

Comparative

A Head-to-Head Comparison: Rhodamine Red-X vs. Cy3 for Protein Labeling

For researchers engaged in fluorescence-based protein analysis, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental success, data quality, and reproducibility. Among the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence-based protein analysis, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental success, data quality, and reproducibility. Among the myriad of available dyes, Rhodamine Red-X and Cy3 have long been staples for labeling proteins used in applications ranging from immunofluorescence microscopy to single-molecule studies. This guide provides an objective, data-driven comparison of these two fluorophores to aid researchers, scientists, and drug development professionals in making an informed choice for their specific needs.

Core Photophysical Properties

The fundamental performance of a fluorophore is dictated by its photophysical properties. Brightness, a key performance metric, is the product of the molar extinction coefficient (its efficiency in absorbing light) and the quantum yield (its efficiency in converting absorbed light into emitted fluorescence).

Quantitative Data Summary

PropertyRhodamine Red-XCy3Notes
Excitation Maximum (λex) ~570 - 573 nm[1][2][3]~550 - 555 nm[4][5]Rhodamine Red-X is optimally excited by the ~561/568 nm laser lines, while Cy3 is well-matched to the ~532 nm and 543/546 nm lines.[6]
Emission Maximum (λem) ~590 - 591 nm[1][2][3]~568 - 570 nm[4][5]The emission profiles are distinct enough for separation in multi-color imaging, though some bleed-through compensation may be necessary. Rhodamine Red-X offers good spectral separation from green (e.g., Alexa Fluor 488) and far-red (e.g., Alexa Fluor 647) dyes.[3][6]
Molar Extinction Coefficient (ε) ~112,000 M⁻¹cm⁻¹ (for structural analog)[7]150,000 M⁻¹cm⁻¹[4]Cy3 possesses a notably higher extinction coefficient, allowing it to absorb photons more efficiently than Rhodamine Red-X.
Fluorescence Quantum Yield (Φ) ~0.7 - 0.8[7]0.15 - 0.31[4]Rhodamine Red-X exhibits a significantly higher quantum yield. Quantum yield for Cy3 can vary depending on its local environment and conjugation state.
Calculated Brightness (ε x Φ) ~78,400 - 89,60022,500 - 46,500Based on available data, Rhodamine Red-X conjugates are expected to be intrinsically brighter than Cy3 conjugates due to a much higher quantum yield, despite a lower extinction coefficient. An early study found Cy3 conjugates provided brighter staining than older rhodamine derivatives.[8]
Photostability Generally highGood; more stable than many green dyes[4][5]Both dyes are considered robust. Rhodamines are known for their high photostability. Some studies indicate red dyes like Cy3 are more photostable than green dyes such as Alexa Fluor 488 in live-cell imaging.[5]
pH Sensitivity Insensitive between pH 4-10Insensitive between pH 4-10Both dyes are stable across a broad, physiologically relevant pH range, which is a significant advantage over fluorescein-based dyes.

Performance and Application Insights

Brightness and Photostability: While Cy3 has a superior ability to absorb light (higher extinction coefficient), Rhodamine Red-X is more efficient at converting that light into a fluorescent signal (higher quantum yield). This results in a higher calculated intrinsic brightness for Rhodamine Red-X. However, in application, the "best" dye can be context-dependent. An early comparative study in immunocytochemistry concluded that a Cy3.18 conjugate provided significantly brighter staining than other red fluorophores, including lissamine rhodamine.[8]

Both dyes are considered adequately photostable for most standard microscopy applications. Rhodamine derivatives are well-regarded for their resistance to photobleaching.[9] Studies involving live-cell imaging have shown that red fluorescent dyes, including Cy3, tend to be more photostable than their green counterparts like Alexa Fluor 488.[5]

Environmental and Conjugation Effects: A critical consideration is the effect of the dye on the labeled protein's function. The choice of fluorophore can alter the affinity and behavior of a labeled protein, such as an antibody fragment (Fab).[4][5] Some red and far-red dyes have a tendency to form aggregates in the cytoplasm during live-cell imaging.[4][5] For multicolor imaging, one study recommended a combination of Alexa Fluor 488 (green), Cy3 (red), and Cy5 (far-red) for optimal results in living cells.[4]

Rhodamine Red-X includes a seven-atom "X" spacer arm, which is designed to minimize interactions between the dye and the biomolecule, reducing the likelihood of quenching and potential interference with protein function.[9]

Experimental Methodologies

The most common method for labeling proteins with Rhodamine Red-X and Cy3 involves the use of N-hydroxysuccinimidyl (NHS) ester derivatives. This chemistry targets primary amines (the N-terminus and the ε-amino group of lysine residues) to form a stable, covalent amide bond.

Detailed Protocol: NHS Ester Labeling of an Antibody

This protocol is a general guideline for labeling 1 mg of an IgG antibody (MW ~150 kDa). Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

1. Materials and Reagents:

  • Protein: 1 mg of antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Avoid buffers containing Tris or glycine.

  • Reactive Dye: Rhodamine Red-X, succinimidyl ester, or Cy3, NHS ester.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Solvent: High-quality, anhydrous dimethylsulfoxide (DMSO).

  • Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

2. Procedure:

  • Prepare the Protein: If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. Adjust the protein concentration to 5-10 mg/mL.

  • Prepare Dye Stock Solution: Allow the vial of reactive dye to equilibrate to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mg/mL (~10-15 mM) stock solution. Vortex thoroughly. This solution should be prepared immediately before use.

  • Determine Molar Ratio: For IgG, a starting dye-to-protein molar ratio of 10:1 to 15:1 is recommended. Calculate the volume of dye stock solution needed.

    • Calculation Example (10:1 ratio for 1 mg IgG):

      • Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol

      • Moles of Dye needed = 6.67 nmol * 10 = 66.7 nmol

      • Volume of 10 mM Dye Stock = (66.7 nmol) / (10 nmol/µL) = 6.67 µL

  • Labeling Reaction: While gently stirring the protein solution, slowly add the calculated volume of dye stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. Continuous, gentle stirring is recommended.

  • Purification: Purify the conjugate by passing the reaction mixture over the equilibrated gel filtration column. The first colored band to elute is the labeled protein. The second, slower-moving band is the unconjugated, hydrolyzed dye.

  • Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the dye's absorption maximum (573 nm for Rhodamine Red-X, 555 nm for Cy3).

Visualized Workflows and Relationships

G Protein Labeling Experimental Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage p_sol 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-7.4) b_exch 2. Buffer Exchange (Into Reaction Buffer, pH 8.3) p_sol->b_exch react 4. Mix Dye and Protein (Target Molar Ratio: 10:1) b_exch->react d_sol 3. Prepare Dye Stock (10 mg/mL in anhydrous DMSO) incub 5. Incubate (1 hr, Room Temp, Dark) react->incub purify 6. Purify Conjugate (Size-Exclusion Chromatography) incub->purify char 7. Characterize (DOL) (UV-Vis Spectrophotometry) purify->char store 8. Store Conjugate (4°C, protected from light) char->store

A generalized workflow for protein conjugation using NHS-ester chemistry.

G Key Performance Characteristics of Fluorophores EC Molar Extinction Coefficient (ε) Bright Overall Brightness EC->Bright determines QY Quantum Yield (Φ) QY->Bright determines PS Photostability Signal Signal Longevity PS->Signal determines ENV Environmental Sensitivity (pH, etc.) Reliable Data Reliability ENV->Reliable impacts Cy3 Cy3 High ε Cy3->EC RRX Rhodamine Red-X High Φ RRX->QY

Logical relationship between primary dye properties and experimental outcomes.

References

Validation

ATTO 594: A Superior Alternative to Rhodamine Red-X for Advanced Fluorescence Applications

For researchers, scientists, and drug development professionals seeking enhanced performance in fluorescence-based assays, ATTO 594 presents a compelling alternative to the traditional Rhodamine Red-X. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking enhanced performance in fluorescence-based assays, ATTO 594 presents a compelling alternative to the traditional Rhodamine Red-X. This guide provides a detailed, data-driven comparison of these two fluorophores, highlighting the superior photophysical properties of ATTO 594 that translate to brighter, more stable, and higher-quality experimental results.

ATTO 594 is a novel fluorescent label belonging to the rhodamine class of dyes, engineered for strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These characteristics make it highly suitable for a wide range of applications, including high-resolution microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][3] In contrast, while Rhodamine Red-X has been a widely used fluorophore, its performance can be limited by lower quantum yield and photostability.

Photophysical Properties: A Head-to-Head Comparison

A direct comparison of the key photophysical parameters reveals the advantages of ATTO 594. The higher molar extinction coefficient and quantum yield of ATTO 594 contribute to its superior brightness, a critical factor for detecting low-abundance targets. Furthermore, its enhanced photostability allows for longer exposure times and more robust imaging with less signal degradation.

PropertyATTO 594Rhodamine Red-XReference(s)
Excitation Maximum (λex) 601 nm570 - 573 nm[1],[4][5][6]
Emission Maximum (λem) 627 nm590 - 591 nm[1],[4][5][6]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹~85,000 cm⁻¹M⁻¹[1],[4]
Fluorescence Quantum Yield (Φ) 0.85~0.75[1],[4]
Fluorescence Lifetime (τ) 3.9 nsNot specified[1]
Water Solubility ExcellentLimited[1][2],[4]
Net Electrical Charge -1Not specified[1][2][3]

Performance Advantages in Key Applications

The superior photophysical properties of ATTO 594 translate into tangible benefits across various experimental techniques:

  • Fluorescence Microscopy: The high brightness and photostability of ATTO 594 enable the acquisition of high-contrast images with excellent signal-to-noise ratios, even with demanding techniques like confocal and super-resolution microscopy (e.g., STED, PALM, dSTORM).[1][3]

  • Flow Cytometry: In flow cytometry, the strong fluorescence signal of ATTO 594 allows for clear discrimination of cell populations and the detection of weakly expressed markers.[1][3]

  • Förster Resonance Energy Transfer (FRET): The well-defined spectral properties and high quantum yield of ATTO 594 make it an excellent FRET acceptor when paired with suitable donor dyes like Alexa Fluor 488.[7]

Experimental Protocols

The following are detailed methodologies for common applications using fluorescent dyes like ATTO 594 and Rhodamine Red-X.

Antibody Conjugation via NHS Ester Chemistry

This protocol describes the covalent labeling of antibodies with N-hydroxysuccinimidyl (NHS) ester-functionalized dyes.[8][9][][11]

Materials:

  • Antibody to be labeled (free of amine-containing stabilizers like Tris or BSA)

  • ATTO 594 NHS ester or Rhodamine Red-X NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 2.5 mg/mL.[8] If the antibody is in a different buffer, adjust the pH to 8.0-8.5.[9][]

  • Prepare Dye Stock Solution: Allow the vial of NHS ester dye to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM.[8][11]

  • Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. The optimal dye-to-protein molar ratio may need to be determined empirically but a starting point of 10:1 is often used.[] Incubate the reaction for 1 hour at room temperature, protected from light.[8][9]

  • Purification: Separate the labeled antibody from the free dye using a gel filtration column equilibrated with PBS.[8][]

  • Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.[11]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody Solution (pH 8.3) Mix Mix and Incubate (1 hr, RT, dark) Antibody->Mix Dye NHS-Ester Dye Stock Solution Dye->Mix Purify Gel Filtration Chromatography Mix->Purify Analyze Calculate Degree of Labeling (DOL) Purify->Analyze

Antibody conjugation workflow.
Immunofluorescence Staining of Adherent Cells

This protocol provides a general procedure for staining fixed and permeabilized adherent cells.[12][13][14][15]

Materials:

  • Cells grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody (e.g., anti-mouse ATTO 594)

  • Mounting medium

Procedure:

  • Fixation: Rinse cells with PBS, then fix with 4% PFA for 10-20 minutes at room temperature.[14][15]

  • Washing: Wash cells three times with PBS for 5 minutes each.[14]

  • Permeabilization (for intracellular targets): Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[14][15]

  • Blocking: Incubate with blocking buffer for 30-60 minutes to reduce non-specific binding.[12]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[13][14]

  • Washing: Wash cells three times with PBS for 5 minutes each.[14]

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.[12][13]

  • Washing: Wash cells three times with PBS for 5 minutes each in the dark.[14]

  • Mounting: Mount the coverslip onto a microscope slide using mounting medium.[14]

Immunofluorescence_Workflow Start Cells on Coverslip Fix Fixation (4% PFA) Start->Fix Wash1 Wash (PBS) Fix->Wash1 Perm Permeabilization (Triton X-100) Wash1->Perm Block Blocking Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash2 Wash (PBS) PrimaryAb->Wash2 SecondaryAb Secondary Antibody Incubation (Fluorophore) Wash2->SecondaryAb Wash3 Wash (PBS) SecondaryAb->Wash3 Mount Mount Wash3->Mount

Immunofluorescence staining workflow.
Cell Surface Staining for Flow Cytometry

This protocol outlines the staining of cell surface antigens for analysis by flow cytometry.[16][17][18][19]

Materials:

  • Single-cell suspension

  • FACS Buffer (PBS with 0.5-1% BSA and 0.1% sodium azide)

  • Fc block (optional)

  • Fluorophore-conjugated primary antibody

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in ice-cold FACS buffer.[16]

  • Aliquot Cells: Add 100 µL of the cell suspension to each tube.[16]

  • Fc Block (Optional): If cells express high levels of Fc receptors, incubate with an Fc blocking antibody to prevent non-specific binding.[16]

  • Antibody Staining: Add the fluorophore-conjugated primary antibody at the recommended concentration. Incubate for at least 30 minutes at 4°C in the dark.[16][18]

  • Washing: Wash the cells three times by centrifugation at 300-400 x g for 5 minutes and resuspend them in FACS buffer.[19]

  • Analysis: Resuspend the cells in an appropriate volume of FACS buffer and analyze on a flow cytometer.[18]

Flow_Cytometry_Staining cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CellSuspension Single-Cell Suspension in FACS Buffer FcBlock Fc Block (Optional) CellSuspension->FcBlock Stain Incubate with Fluorophore-Conjugated Ab FcBlock->Stain Wash Wash Cells Stain->Wash Analyze Analyze on Flow Cytometer Wash->Analyze

Flow cytometry staining workflow.

References

Comparative

A Researcher's Guide to Mass Spectrometric Validation of Rhodamine Red-X Labeling

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Rhodamine Red-X for protein labeling, with a focus on validation by mass spectrometry. We will explore its pe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rhodamine Red-X for protein labeling, with a focus on validation by mass spectrometry. We will explore its performance relative to common alternatives and provide detailed experimental protocols and supporting data to aid in your research and development endeavors.

Quantitative Performance Comparison

The selection of a fluorescent dye for protein labeling is a critical step in experimental design. The ideal dye should not only provide a strong and stable fluorescent signal but also be amenable to robust analytical validation. Here, we compare the key photophysical properties of Rhodamine Red-X with two common alternatives, Alexa Fluor 594 and Cyanine3.5 (Cy3.5).

PropertyRhodamine Red-XAlexa Fluor 594Cyanine3.5 (Cy3.5)
Excitation Max (nm) ~570[1]~590[2][3]~555
Emission Max (nm) ~590[1]~617[2][3]~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~85,000~73,000[3]~150,000
Fluorescence Quantum Yield (Φ) Moderate0.66[2][4]~0.15
Photostability Good[5]Excellent[6]Moderate
pH Sensitivity Low (pH 4-10)[5]Low (pH 4-10)Moderate
Reactive Group Succinimidyl Ester (amine-reactive)Succinimidyl Ester (amine-reactive)Succinimidyl Ester (amine-reactive)

Note: Photophysical properties can be influenced by the conjugation to a biomolecule and the local environment. Direct head-to-head comparisons under identical experimental conditions are recommended for the most accurate assessment.

Experimental Protocols

Reproducible and reliable experimental data are built upon well-defined protocols. Below are detailed methodologies for protein labeling with Rhodamine Red-X succinimidyl ester and the subsequent validation of this labeling by mass spectrometry.

Protein Labeling with Rhodamine Red-X Succinimidyl Ester

This protocol provides a general procedure for conjugating amine-reactive Rhodamine Red-X to a protein of interest, such as an antibody or bovine serum albumin (BSA).

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Rhodamine Red-X succinimidyl ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Rhodamine Red-X succinimidyl ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Calculate the required amount of dye. A molar excess of 8-15 fold of dye to protein is a good starting point for optimization. Add the calculated volume of the dye stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a gel filtration column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~570 nm (for Rhodamine Red-X).

Mass Spectrometry Validation of Rhodamine Red-X Labeling

This protocol outlines a general workflow for the validation of Rhodamine Red-X labeling using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Rhodamine Red-X labeled protein

  • Unlabeled control protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Ammonium bicarbonate buffer (50 mM)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting spin tips or columns

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in both the labeled and unlabeled protein samples with DTT, followed by alkylation of the resulting free thiols with IAA.

  • In-solution Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Desalting: Desalt the peptide mixtures using C18 spin tips to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a C18 reversed-phase column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluted peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode. The mass spectrometer will perform a full MS scan to detect the peptide precursor ions, followed by MS/MS scans to fragment the most intense ions.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Compare the results from the labeled and unlabeled samples to identify peptides that have been modified with Rhodamine Red-X.

    • The mass of the Rhodamine Red-X dye will be added to the mass of the modified amino acid (typically lysine). This mass shift will be evident in the MS spectra.

    • The MS/MS spectra of the labeled peptides can be manually inspected to confirm the site of modification.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

G Protein Labeling Workflow Protein Protein Solution (Amine-free buffer) Reaction Labeling Reaction (pH 8.3-8.5, RT, 1-2h) Protein->Reaction Dye Rhodamine Red-X SE (in DMSO/DMF) Dye->Reaction Purification Purification (Gel Filtration/Dialysis) Reaction->Purification Characterization Characterization (DOL determination) Purification->Characterization Labeled_Protein Labeled Protein Characterization->Labeled_Protein

Caption: A flowchart of the protein labeling process.

G Mass Spectrometry Validation Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Validation Labeled_Protein Labeled Protein Reduction Reduction (DTT) Labeled_Protein->Reduction Unlabeled_Protein Unlabeled Protein Unlabeled_Protein->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Digestion (Trypsin) Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Validation Identification of Labeled Peptides and Sites Data_Analysis->Validation

Caption: Workflow for mass spectrometry validation.

Conclusion

Rhodamine Red-X is a robust and widely used fluorescent dye for protein labeling. Its favorable photophysical properties and well-established amine-reactive chemistry make it a suitable choice for a variety of applications. The validation of Rhodamine Red-X labeling by mass spectrometry provides a high degree of confidence in the quality of the conjugate, ensuring the specificity of the labeling and identifying the precise sites of modification. While alternatives like Alexa Fluor 594 may offer superior brightness and photostability in some applications[6], the choice of dye should be guided by the specific experimental requirements and the need for rigorous analytical validation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and achieving reliable and reproducible results.

References

Validation

A Comparative Guide to the Spectral Overlap between Rhodamine Red-X and mCherry for Advanced Imaging Applications

For Researchers, Scientists, and Drug Development Professionals In the realm of fluorescence microscopy, the simultaneous use of multiple fluorophores is a powerful technique for elucidating complex biological processes....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence microscopy, the simultaneous use of multiple fluorophores is a powerful technique for elucidating complex biological processes. However, the success of such experiments hinges on the careful selection of fluorescent probes to minimize spectral overlap, which can lead to data misinterpretation. This guide provides a detailed comparison of Rhodamine Red-X and mCherry, two commonly used red-shifted fluorophores, with a focus on their spectral compatibility. We present quantitative spectral data, detailed experimental protocols for assessing spectral bleed-through, and potential alternatives to mitigate overlap.

Spectral Properties: A Head-to-Head Comparison

Rhodamine Red-X is a synthetic rhodamine dye, while mCherry is a monomeric red fluorescent protein derived from DsRed.[1] Their spectral characteristics, while both in the red region of the spectrum, exhibit significant overlap, which is a critical consideration for multicolor imaging experiments. The key spectral properties are summarized in the table below.

PropertyRhodamine Red-XmCherryData Source(s)
Excitation Maximum ~570-573 nm~587 nm[2][3][4][5][6]
Emission Maximum ~590-591 nm~610 nm[2][3][4][5][6]
Excitation Range Not explicitly defined in searches540-590 nm[1]
Emission Range Not explicitly defined in searches550-650 nm[1][7]

The close proximity of their excitation and emission peaks indicates a high potential for spectral bleed-through, where the emission of one fluorophore is detected in the channel intended for the other. Specifically, the emission spectrum of Rhodamine Red-X significantly overlaps with the excitation spectrum of mCherry, creating conditions conducive to Förster Resonance Energy Transfer (FRET), which can be a source of signal contamination if not intended.

Visualizing Spectral Overlap

The following diagram illustrates the concept of spectral overlap between a donor fluorophore (like Rhodamine Red-X) and an acceptor fluorophore (like mCherry).

Caption: Conceptual diagram of spectral overlap.

Experimental Protocols for Assessing Spectral Overlap and Bleed-Through

To empirically determine the degree of spectral bleed-through between Rhodamine Red-X and mCherry in your specific experimental setup, the following protocols can be adapted.

1. Single-Color Control Samples:

  • Objective: To determine the emission profile of each fluorophore individually using the imaging settings intended for the multicolor experiment.

  • Protocol:

    • Prepare two separate samples: one expressing only mCherry and another labeled only with Rhodamine Red-X.

    • Image the mCherry-only sample using both the "mCherry channel" (e.g., 587 nm excitation, 610/50 nm emission filter) and the "Rhodamine Red-X channel" (e.g., 570 nm excitation, 590/50 nm emission filter). Any signal detected in the Rhodamine Red-X channel represents bleed-through from mCherry.

    • Image the Rhodamine Red-X-only sample using both channels. Any signal detected in the mCherry channel represents bleed-through from Rhodamine Red-X.

    • Quantify the percentage of bleed-through by measuring the mean intensity in the "wrong" channel relative to the "correct" channel for each fluorophore.

2. Acceptor Photobleaching FRET (to quantify interaction):

  • Objective: To determine if FRET occurs between Rhodamine Red-X (donor) and mCherry (acceptor) due to their proximity, which confirms significant spectral overlap.

  • Protocol:

    • Prepare a sample co-labeled with Rhodamine Red-X and mCherry.

    • Acquire a pre-bleach image of both the donor (Rhodamine Red-X) and acceptor (mCherry) channels.

    • Select a region of interest (ROI) where both fluorophores are colocalized and selectively photobleach the acceptor (mCherry) using a high-intensity laser at its excitation maximum (e.g., 587 nm).

    • Acquire a post-bleach image of the donor channel.

    • An increase in the donor fluorescence intensity within the bleached ROI indicates that FRET was occurring, as the donor's energy is no longer being transferred to the photobleached acceptor. The FRET efficiency can be calculated from the change in donor intensity.

3. Spectral Imaging and Linear Unmixing:

  • Objective: To computationally separate the emission signals from Rhodamine Red-X and mCherry.

  • Protocol:

    • Acquire a full spectral image (lambda stack) of the co-labeled sample using a confocal microscope equipped with a spectral detector.

    • Using the single-color control samples, record the reference emission spectrum for both Rhodamine Red-X and mCherry.

    • Apply a linear unmixing algorithm in your imaging software, using the reference spectra to calculate the true contribution of each fluorophore to the mixed signal on a pixel-by-pixel basis.

Minimizing Spectral Overlap: Strategies and Alternatives

Given the substantial spectral overlap between Rhodamine Red-X and mCherry, several strategies can be employed to mitigate its effects:

  • Sequential Scanning: In confocal microscopy, excite and detect each fluorophore sequentially rather than simultaneously. This prevents the excitation of one fluorophore from causing emission that bleeds into the other's detection channel.

  • Optimized Filter Selection: Use narrow bandpass emission filters to minimize the collection of out-of-channel fluorescence.

  • Spectral Unmixing: As detailed above, this computational approach can separate overlapping spectra if the appropriate hardware and software are available.

For applications where minimal overlap is critical, consider using a fluorophore with a more red-shifted spectrum as an alternative to mCherry when pairing with Rhodamine Red-X.

Potential Alternatives to mCherry:

FluorophoreExcitation Max.Emission Max.Key Advantages
Cy5 ~649 nm~670 nmWell-separated from Rhodamine Red-X, reducing spectral overlap.
Alexa Fluor 647 ~650 nm~668 nmBright and photostable with minimal overlap with the rhodamine spectrum.
Far-Red Fluorescent Proteins (e.g., iRFP, mNeptune) >600 nm>650 nmGenetically encoded, allowing for fusion protein expression with significantly less spectral overlap with Rhodamine Red-X.[5][8]

Conclusion

While both Rhodamine Red-X and mCherry are valuable tools in fluorescence imaging, their significant spectral overlap necessitates careful experimental design and data analysis to avoid artifacts. For applications requiring the simultaneous visualization of two distinct red-shifted signals, researchers should empirically quantify the level of bleed-through in their system and employ mitigation strategies such as sequential scanning or spectral unmixing. For new experiments, the selection of a far-red fluorophore as a partner for Rhodamine Red-X is strongly recommended to ensure cleaner spectral separation and more reliable data.

References

Comparative

A Comparative Guide to Quantitative Protein Analysis: Rhodamine Red-X vs. Leading Alternatives

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of protein expression is paramount in numerous fields of biological research and drug development. Fluorescent labeling of prote...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of protein expression is paramount in numerous fields of biological research and drug development. Fluorescent labeling of proteins, particularly antibodies for immunofluorescence applications, remains a cornerstone technique for visualizing and measuring protein abundance and localization within cells and tissues. This guide provides an objective comparison of Rhodamine Red-X with other popular fluorescent dyes—FITC, Cy3, and Alexa Fluor 594—for the quantitative analysis of protein expression. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate fluorophore for your research needs.

Data Presentation: A Quantitative Comparison of Key Fluorophores

The selection of a fluorescent dye is a critical step in designing quantitative fluorescence experiments. The ideal fluorophore should exhibit high fluorescence brightness (a product of its molar extinction coefficient and quantum yield), be highly photostable to withstand repeated exposure to excitation light, and have a spectral profile compatible with available imaging instrumentation. The following table summarizes the key photophysical properties of Rhodamine Red-X and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Rhodamine Red-X 570590~85,000~0.75~63,750
FITC (Fluorescein) 495519~75,000~0.92~69,000
Cy3 550570~150,000~0.15~22,500
Alexa Fluor 594 590617~73,000~0.66~48,180

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent, pH, and conjugation state. The values presented here are approximate and intended for comparative purposes.

Photostability Comparison

FluorophoreRelative PhotostabilityObservations
Rhodamine Red-X ModerateGenerally more photostable than FITC.[1]
FITC (Fluorescein) LowProne to rapid photobleaching, which can complicate quantitative analysis.[2][3]
Cy3 Moderate to HighMore photostable than FITC.[4]
Alexa Fluor 594 HighSignificantly more photostable than Texas Red (a derivative of rhodamine) and generally considered more robust than Cy3 for demanding applications.[5][6]

Experimental Protocols

The following protocols provide a detailed methodology for labeling IgG antibodies with succinimidyl ester (NHS ester) derivatives of Rhodamine Red-X, Alexa Fluor 594, and Cy3. These protocols are optimized for a starting protein concentration of 2.5 mg/mL.

Preparation of Antibody Solution
  • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.

  • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against phosphate-buffered saline (PBS) and then transferred into the bicarbonate buffer.

Preparation of Dye Stock Solution
  • Allow the vial of the NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO). For a 1 µmol vial, add 100 µL of DMSO. Vortex briefly to ensure the dye is fully dissolved.

Labeling Reaction
  • While gently stirring or vortexing the antibody solution, add the dye stock solution dropwise. A typical starting molar ratio of dye to antibody is 10:1 to 15:1. For 1 mL of a 2.5 mg/mL IgG solution, this corresponds to approximately 15-25 µL of the 10 mM dye stock.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody
  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled antibody with PBS. The first colored band to elute will be the conjugated antibody.

  • Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)
  • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (see table above).

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, accounting for the correction factor for the dye's absorbance at 280 nm.

  • The DOL is the molar ratio of the dye to the protein. An optimal DOL for most antibodies is between 2 and 10.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow Quantitative Immunofluorescence Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Image Acquisition cluster_analysis Data Analysis a Cell Culture/Tissue Sectioning b Fixation a->b c Permeabilization b->c d Blocking c->d e Primary Antibody Incubation d->e f Secondary Antibody Incubation (Fluorophore-conjugated) e->f g Microscope Setup (Laser Power, Exposure Time) f->g h Image Capture g->h i Image Processing (Background Subtraction) h->i j Cell Segmentation i->j k Fluorescence Intensity Measurement j->k l Statistical Analysis k->l

Caption: A generalized workflow for quantitative immunofluorescence analysis.

logical_relationship Factors Influencing Quantitative Fluorescence Fluorescence\nSignal Fluorescence Signal Fluorophore\nProperties Fluorophore Properties Fluorophore\nProperties->Fluorescence\nSignal Brightness Photostability Experimental\nConditions Experimental Conditions Experimental\nConditions->Fluorescence\nSignal Antibody Conc. Blocking Efficiency Instrumentation Instrumentation Instrumentation->Fluorescence\nSignal Detector Sensitivity Light Source Stability

Caption: Key factors influencing the final quantitative fluorescence signal.

References

Validation

A Comparative Guide to the Photostability of Rhodamine Red-X and DyLight 594

For Researchers, Scientists, and Drug Development Professionals The selection of a fluorescent dye with high photostability is critical for the success of fluorescence-based assays that require prolonged or intense light...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye with high photostability is critical for the success of fluorescence-based assays that require prolonged or intense light exposure, such as in live-cell imaging, high-throughput screening, and single-molecule studies. This guide provides an objective comparison of the photostability and photophysical properties of two commonly used red fluorescent dyes: Rhodamine Red-X and DyLight 594. While direct, side-by-side quantitative photostability data is limited in publicly available literature, this guide synthesizes available information to aid researchers in making an informed decision.

Summary of Photophysical Properties

The intrinsic brightness and overall performance of a fluorophore are determined by its photophysical properties. A summary of the key parameters for Rhodamine Red-X and DyLight 594 is presented below. For context, data for Alexa Fluor 594, a widely used and well-characterized red fluorescent dye, is also included.

PropertyRhodamine Red-XDyLight 594Alexa Fluor 594 (for comparison)
Excitation Maximum (λex) ~570-573 nm[1][2]~593 nm[3]~590 nm[4]
Emission Maximum (λem) ~590-591 nm[1][2]~618 nm[3]~617 nm[4]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ (dimethylamino version)[5]~80,000 cm⁻¹M⁻¹[3][6]~73,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ) 0.75 (dimethylamino version)[5]Stated to be ~50% higher than Alexa Fluor 594 when conjugated to IgG[7][8]0.66[4]
Qualitative Photostability Described as having high photostability[] and being among the most photostable fluorescent labeling reagents available.[10]Described as having high photostability, with improved brightness and photostability similar to the Alexa Fluor family.[7][8] Stated to have slightly longer lifetime and photostability than Alexa Fluor 594.[8]Described as very bright and photostable.[4]

Note: The photophysical properties of fluorescent dyes, including quantum yield and photostability, can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules.

Photostability Comparison

  • Rhodamine Red-X is a well-established fluorophore known for its high photostability, making it suitable for demanding imaging applications.[][10]

  • DyLight 594 is a more modern dye that is reported to have high photostability, often compared favorably to the Alexa Fluor series of dyes.[7][8] A study comparing DyLight 594 to Alexa Fluor 594 found that DyLight 594 exhibited a slightly longer lifetime and greater photostability.[8] Given that Alexa Fluor 594 is itself a highly photostable dye, this suggests excellent performance from DyLight 594.

Without direct comparative experimental data, it is recommended that researchers empirically determine the suitability of each dye for their specific application and imaging setup. The following experimental protocol outlines a general method for such a comparison.

Experimental Protocol for Photostability Measurement

This protocol describes a common method for comparing the photostability of fluorescent dyes by measuring the rate of photobleaching using fluorescence microscopy.

Objective: To determine the relative photostability of Rhodamine Red-X and DyLight 594 by measuring the decay of their fluorescence intensity over time under constant illumination.

Materials:

  • Fluorophore-conjugated antibodies or other biomolecules of interest (ensure similar degree of labeling for a fair comparison).

  • Microscope slides and coverslips.

  • Mounting medium (an antifade mounting medium is recommended to minimize photobleaching).

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or stabilized arc lamp).

    • Appropriate filter sets for Rhodamine Red-X and DyLight 594.

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • Image acquisition software with time-lapse capabilities.

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with cells or other samples labeled with either Rhodamine Red-X or DyLight 594 conjugates.

    • Ensure consistent labeling concentrations and incubation times for both dyes.

    • Mount the coverslips using an antifade mounting medium.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter set for the dye being imaged.

    • Set the objective lens and other microscope parameters (e.g., camera gain, exposure time) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, use the exact same illumination intensity and camera settings for both dyes.

  • Image Acquisition:

    • Locate a region of interest on the slide.

    • Set up a time-lapse acquisition sequence in the software.

    • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

    • Repeat the acquisition for multiple regions of interest and for both dyes.

  • Data Analysis:

    • For each time-lapse series, measure the mean fluorescence intensity of the labeled structures within the region of interest at each time point.

    • Subtract the background fluorescence from each measurement.

    • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable. The data can be fitted to an exponential decay curve to calculate the photobleaching half-life (t₁/₂) for a more quantitative comparison.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the photostability of fluorescent dyes.

G cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Label Sample with Rhodamine Red-X acq1 Mount Sample on Microscope prep1->acq1 prep2 Label Sample with DyLight 594 prep2->acq1 acq2 Time-lapse Imaging (Constant Illumination) acq1->acq2 analysis1 Measure Fluorescence Intensity vs. Time acq2->analysis1 analysis2 Normalize Intensity Data analysis1->analysis2 analysis3 Plot Photobleaching Curves analysis2->analysis3 analysis4 Compare Photostability analysis3->analysis4

Workflow for photostability comparison of fluorescent dyes.

References

Comparative

A Head-to-Head Battle of the Red Fluorophores: Rhodamine Red-X vs. Alexa Fluor 568

For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence, the selection of the optimal fluorophore is a critical decision that can significantly impact experimental out...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence, the selection of the optimal fluorophore is a critical decision that can significantly impact experimental outcomes. In the red-orange spectral region, both Rhodamine Red-X and Alexa Fluor 568 are common choices for a variety of applications, including immunofluorescence, flow cytometry, and microscopy. This guide provides an objective, data-driven comparison of these two popular dyes to aid in the selection process for your specific research needs.

Executive Summary

Extensive analysis of their photophysical properties reveals that Alexa Fluor 568 consistently outperforms Rhodamine Red-X in terms of both brightness and photostability . While both dyes exhibit similar spectral characteristics, making them compatible with common excitation sources and filter sets, the superior quantum yield and molar extinction coefficient of Alexa Fluor 568 translate to a significantly brighter signal. Furthermore, qualitative and comparative experimental data strongly indicate that Alexa Fluor 568 is more resistant to photobleaching, allowing for longer exposure times and more robust imaging.

Quantitative Data Summary

The following table summarizes the key photophysical properties of Rhodamine Red-X and Alexa Fluor 568. Brightness is a product of the molar extinction coefficient and the quantum yield.

PropertyRhodamine Red-XAlexa Fluor 568Reference
Excitation Maximum (nm) ~570-573~578[1][2][3]
Emission Maximum (nm) ~590-591~603[1][2][3]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~85,000~91,000
Quantum Yield (Φ) Not specified~0.69
Calculated Brightness (ε x Φ) Data not fully available~62,790
Photostability GoodExcellent[4][5][6][7]

Note: A specific quantum yield for Rhodamine Red-X is not consistently reported in the literature, preventing a direct calculation of its theoretical brightness. However, comparative studies consistently show Alexa Fluor 568 to be significantly brighter in practical applications.[4]

Brightness and Photostability: A Deeper Dive

The brightness of a fluorophore is a critical factor, particularly when detecting low-abundance targets. Alexa Fluor 568's higher molar extinction coefficient and quantum yield directly contribute to its superior brightness over Rhodamine Red-X.[4] This means that for a given antibody conjugate, Alexa Fluor 568 will produce a more intense fluorescent signal, enhancing sensitivity and improving signal-to-noise ratios.

Photostability, or the resistance to photobleaching, is another crucial parameter, especially for applications requiring prolonged or intense illumination, such as confocal microscopy and time-lapse imaging. The Alexa Fluor dye series, in general, is renowned for its enhanced photostability compared to traditional fluorophores like rhodamines.[5][6][7] Experimental evidence suggests that Alexa Fluor 568 is considerably more photostable than Rhodamine Red-X, allowing for longer image acquisition times with less signal degradation.[4]

Experimental Protocols

To empirically validate the performance of these fluorophores in your specific experimental context, we provide the following detailed protocols for a side-by-side comparison using immunofluorescence microscopy.

Experimental Workflow: Fluorophore Comparison

G cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis cell_culture Culture and seed cells on coverslips fix_perm Fix and permeabilize cells cell_culture->fix_perm blocking Block non-specific binding fix_perm->blocking primary_ab Incubate with primary antibody blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab_rhod Incubate with Rhodamine Red-X secondary antibody wash1->secondary_ab_rhod Sample A secondary_ab_alexa Incubate with Alexa Fluor 568 secondary antibody wash1->secondary_ab_alexa Sample B wash2_rhod Wash secondary_ab_rhod->wash2_rhod wash2_alexa Wash secondary_ab_alexa->wash2_alexa mount Mount coverslips wash2_rhod->mount wash2_alexa->mount acquire_images Acquire images (identical settings) mount->acquire_images photobleaching_assay Perform photobleaching assay acquire_images->photobleaching_assay analyze Analyze brightness and photostability photobleaching_assay->analyze

Caption: Workflow for comparing Rhodamine Red-X and Alexa Fluor 568.

Protocol: Immunofluorescence Staining for Brightness Comparison

Materials:

  • Cells cultured on glass coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target of interest

  • Secondary antibody conjugated to Rhodamine Red-X

  • Secondary antibody conjugated to Alexa Fluor 568

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation:

    • Fix cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate coverslips with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

    • Divide the coverslips into two sets.

    • Incubate one set with the Rhodamine Red-X conjugated secondary antibody and the other set with the Alexa Fluor 568 conjugated secondary antibody, both diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature in the dark.

    • Wash three times with PBS for 5 minutes each in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Image the slides using a fluorescence microscope with appropriate filters for Rhodamine Red-X/Alexa Fluor 568 (e.g., TRITC/RFP filter set).

    • Crucially, use identical acquisition settings (exposure time, laser power, gain) for both sets of slides to allow for a direct comparison of fluorescence intensity.

Protocol: Photostability Assay

Procedure:

  • Image Acquisition:

    • Using the slides prepared for the brightness comparison, select representative fields of view for both the Rhodamine Red-X and Alexa Fluor 568 samples.

    • Focus on a specific region of interest.

  • Continuous Illumination:

    • Continuously illuminate the selected field of view with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes. Maintain the same acquisition settings throughout the time-lapse.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained structures in the region of interest for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of time for both fluorophores. The fluorophore with a slower decay in fluorescence intensity is more photostable.

Logical Relationship: Fluorophore Selection Criteria

G cluster_application Application Requirements cluster_fluorophore Fluorophore Choice low_abundance Low Abundance Target alexa568 Alexa Fluor 568 low_abundance->alexa568 High Brightness Needed long_imaging Long-Term Imaging/ Confocal long_imaging->alexa568 High Photostability Needed standard_imaging Standard Immunofluorescence standard_imaging->alexa568 Optimal Performance rhodamine Rhodamine Red-X (Cost-effective alternative) standard_imaging->rhodamine Acceptable Performance

References

Validation

A Researcher's Guide to Selecting the Optimal Filter Set for Rhodamine Red-X Imaging

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of an appropriate filter set is paramount for achieving high-quality imaging data. This is particularly tru...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of an appropriate filter set is paramount for achieving high-quality imaging data. This is particularly true for popular fluorophores like Rhodamine Red-X, where maximizing signal-to-noise ratio and minimizing phototoxicity are critical for accurate and reproducible results. This guide provides an objective comparison of commercially available filter sets suitable for Rhodamine Red-X imaging, supported by spectral data and a detailed experimental protocol for performance evaluation.

Understanding the Spectral Properties of Rhodamine Red-X

Rhodamine Red-X is a bright and relatively photostable fluorophore commonly used in immunofluorescence and other fluorescence microscopy applications. Its spectral characteristics are the primary determinant for filter set selection. The peak excitation of Rhodamine Red-X is approximately 570-573 nm, and its peak emission is around 590-591 nm.[][2] An ideal filter set will have an excitation filter that selectively transmits light in the 560-580 nm range and an emission filter that captures the peak of the emission spectrum while blocking unwanted excitation light and background fluorescence.

Comparison of Commercially Available Filter Sets

Several reputable manufacturers offer filter sets optimized for fluorophores with spectral properties similar to Rhodamine Red-X, such as TRITC (Tetramethylrhodamine). The following tables summarize the key specifications of some of the most widely used filter sets from leading suppliers.

Key Specifications of Recommended Filter Sets
ManufacturerModel/Part NumberExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)Key Features
Chroma Technology 49005 (ET-DsRed/TRITC/Cy3)545/30T570lp620/60High-transmission, sputtered hard coatings for durability and performance.[3][4]
Semrock TRITC-B-000543/22FF562-Di03593/40BrightLine® technology with steep edges and high transmission for bright images.[5]
Omega Optical XF102-2560/55595DRLP645/75Wide passbands for high brightness and contrast.[6]
Zeiss Filter Set 45BP 560/40FT 585BP 630/75Optimized for a range of red fluorophores including Rhodamine.
Leica Microsystems Y5BP 560/40RKP 590BP 645/75Designed for TRITC and other red fluorophores.
Nikon Instruments G-2E/CEX 540/25DM 565BA 605/55Optimized for TRITC and similar fluorophores.
Olympus U-MWIG3BP 520-550DM 565BA 580 IFWideband excitation for increased brightness.
Performance Considerations: A Qualitative Comparison

While direct head-to-head quantitative data from manufacturers is limited, we can infer performance characteristics based on their design and specifications.

Filter SetPredicted Signal StrengthPredicted Signal-to-Noise RatioPredicted PhotobleachingPrimary Application
Chroma 49005 HighHighModerateGeneral purpose, high-contrast imaging.
Semrock TRITC-B-000 Very HighVery HighLow to ModerateDemanding applications requiring maximum brightness and signal-to-noise.
Omega XF102-2 Very HighHighModerate to HighApplications where maximizing photon capture is the priority.
Zeiss Filter Set 45 HighHighModerateRoutine and advanced fluorescence microscopy with Zeiss systems.
Leica Y5 HighHighModerateOptimized for Leica microscope users for routine and research applications.
Nikon G-2E/C GoodGoodModerateGeneral purpose imaging on Nikon microscopes.
Olympus U-MWIG3 Very HighGoodModerate to HighBrightfield-like fluorescence imaging where high signal is key.

Experimental Workflow for Filter Set Evaluation

To empirically determine the best filter set for your specific application and microscope setup, a standardized experimental protocol is essential. The following workflow outlines the key steps for quantifying and comparing the performance of different filter sets.

experimental_workflow Experimental Workflow for Filter Set Comparison cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep1 Culture and fix cells (e.g., HeLa cells) prep2 Immunostain with primary antibody prep1->prep2 prep3 Incubate with Rhodamine Red-X conjugated secondary antibody prep2->prep3 prep4 Mount coverslips with antifade mounting medium prep3->prep4 img1 Install Filter Set A prep4->img1 img2 Set consistent acquisition parameters (exposure time, laser power, etc.) img1->img2 img3 Acquire images from multiple representative fields of view img2->img3 img4 Repeat for each filter set (B, C, etc.) img3->img4 an1 Measure mean fluorescence intensity of stained structures (Signal) img4->an1 an2 Measure mean fluorescence intensity of background regions img4->an2 an4 Measure photobleaching rate over a time-lapse acquisition img4->an4 an3 Calculate Signal-to-Noise Ratio (SNR) an1->an3 an2->an3 an5 Statistically compare results an3->an5 an4->an5 filter_selection_logic Filter Set Selection Logic for Rhodamine Red-X start Start: Define Experimental Priority q1 Primary Goal? start->q1 ans1_bright Maximum Brightness q1->ans1_bright ans1_snr Highest Signal-to-Noise q1->ans1_snr ans1_multi Multicolor Imaging q1->ans1_multi rec_bright Consider filter sets with wider bandwidths (e.g., Omega XF102-2) ans1_bright->rec_bright rec_snr Choose filter sets with steep edges and high transmission (e.g., Semrock TRITC-B-000) ans1_snr->rec_snr rec_multi Select filter sets with narrower bandwidths to minimize crosstalk ans1_multi->rec_multi q2 Concerned about phototoxicity? rec_bright->q2 rec_snr->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no rec_phototox Prioritize filter sets with high transmission and consider reducing excitation intensity ans2_yes->rec_phototox

References

Comparative

A Researcher's Guide to FRET Pair Validation: Featuring Rhodamine Red-X as a Promising Acceptor

For researchers, scientists, and drug development professionals venturing into Förster Resonance Energy Transfer (FRET) assays, the rigorous validation of a chosen donor-acceptor pair is a critical first step to ensure r...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into Förster Resonance Energy Transfer (FRET) assays, the rigorous validation of a chosen donor-acceptor pair is a critical first step to ensure reliable and quantifiable results. This guide provides a comprehensive comparison of FRET pairs utilizing Rhodamine Red-X as the acceptor, complete with supporting experimental data and detailed protocols for validation.

Rhodamine Red-X, a bright and photostable red fluorescent dye, presents itself as a viable acceptor in FRET-based studies of molecular interactions. Its emission spectrum in the red region of the visible spectrum minimizes interference from cellular autofluorescence, a common challenge in biological imaging. This guide will delve into the essential parameters for validating a FRET pair with Rhodamine Red-X, offer a comparison with alternative pairs, and provide the necessary experimental framework for your own validation studies.

Understanding the Fundamentals of FRET

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor. The efficiency of this transfer is exquisitely sensitive to the distance between the two molecules, typically in the range of 1-10 nanometers, making it a powerful "molecular ruler" for studying protein-protein interactions, conformational changes, and other dynamic cellular processes.[1][2]

The key parameter governing FRET efficiency is the Förster radius (R₀) , which is the distance at which 50% of the excitation energy from the donor is transferred to the acceptor.[3][4] The R₀ value is characteristic of a specific donor-acceptor pair and is dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's excitation spectra, the quantum yield of the donor, and the relative orientation of the two fluorophores.[5][6]

Quantitative Comparison of FRET Pairs with Rhodamine Red-X

The selection of an appropriate donor dye to pair with Rhodamine Red-X is paramount for a successful FRET experiment. An ideal donor should have a high quantum yield and an emission spectrum that significantly overlaps with the excitation spectrum of Rhodamine Red-X. Below are tables summarizing the spectral properties of Rhodamine Red-X and potential donor dyes, along with calculated and experimentally reported Förster radii where available.

Table 1: Spectral Properties of Rhodamine Red-X (Acceptor)

PropertyValueReference
Excitation Maximum (λex)570 - 573 nm[7][8]
Emission Maximum (λem)590 - 591 nm[7][8]
Molar Extinction Coefficient (ε) at λex~100,000 M⁻¹cm⁻¹[9]

Table 2: Potential Donor Dyes for Rhodamine Red-X and Comparative FRET Parameters

Donor DyeDonor Emission Max (λem)Donor Quantum Yield (ΦD)Calculated/Reported R₀ with Rhodamine Acceptor (Å)Notes
Fluorescein (FITC)~520 nm0.92~50 - 55A classic and widely used FRET pair with rhodamines.[10]
Tetramethylrhodamine (TMR)~575 nm0.68~55Another rhodamine-based dye, offering good spectral overlap.[2]
Cyanine3 (Cy3)~570 nm0.31~50-60A popular and photostable cyanine dye.
Alexa Fluor 488~519 nm0.92~54Known for high brightness and photostability.
Alexa Fluor 546~570 nm0.79~60Offers excellent spectral overlap with Rhodamine Red-X.

Note: R₀ values can vary depending on the local environment and the specific conjugation chemistry. The values presented here are estimates based on available data and theoretical calculations.

Experimental Protocols for FRET Pair Validation

The validation of a new FRET pair is a multi-step process that involves both theoretical calculations and experimental measurements.

Theoretical Calculation of the Förster Radius (R₀)

The Förster radius can be calculated using the following equation:

R₀⁶ = 8.79 x 10⁻⁵ * J(λ) * n⁻⁴ * κ² * ΦD

Where:

  • J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.[3][11]

  • n is the refractive index of the medium (typically assumed to be 1.33-1.4 for aqueous solutions).

  • κ² is the orientation factor, which accounts for the relative orientation of the donor and acceptor dipoles (often assumed to be 2/3 for freely rotating molecules).

  • ΦD is the quantum yield of the donor fluorophore in the absence of the acceptor.[12]

Protocol for Calculating the Spectral Overlap Integral (J(λ))

  • Acquire Spectra: Obtain the normalized emission spectrum of the donor (FD(λ)) and the molar extinction coefficient spectrum of the acceptor (εA(λ)) in the same solvent.

  • Plot the Data: Plot both spectra on the same graph with wavelength (in nm) on the x-axis.

  • Calculate the Overlap: For each wavelength, multiply the donor emission intensity by the acceptor's molar extinction coefficient and the fourth power of the wavelength (λ⁴).

  • Integrate: Numerically integrate the resulting values over the entire wavelength range of spectral overlap.[13][14]

Experimental Determination of FRET Efficiency

Several methods can be employed to experimentally measure FRET efficiency. Two common techniques are Acceptor Photobleaching and Sensitized Emission.

a) Acceptor Photobleaching FRET

This method relies on the principle that FRET quenches the donor's fluorescence. By selectively photobleaching the acceptor, this quenching is relieved, leading to an increase in the donor's fluorescence intensity.

Protocol for Acceptor Photobleaching FRET:

  • Sample Preparation: Prepare samples containing the donor-acceptor pair, as well as donor-only and acceptor-only controls.

  • Pre-Bleach Imaging: Acquire images of the donor and acceptor fluorescence before photobleaching.

  • Acceptor Photobleaching: Selectively photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength.

  • Post-Bleach Imaging: Acquire an image of the donor fluorescence immediately after photobleaching.

  • Calculate FRET Efficiency (E): E = 1 - (ID_pre / ID_post)

    Where ID_pre is the donor intensity before photobleaching and ID_post is the donor intensity after photobleaching.[15]

b) Sensitized Emission FRET

This method involves exciting the donor and measuring the resulting emission from the acceptor due to FRET.

Protocol for Sensitized Emission FRET:

  • Sample Preparation: Prepare samples with the donor-acceptor pair, donor-only, and acceptor-only.

  • Acquire Three Images:

    • Donor Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.

    • Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.

    • FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.

  • Correct for Crosstalk: Correct the FRET image for donor bleed-through (donor emission detected in the acceptor channel) and direct acceptor excitation (acceptor excitation by the donor's excitation wavelength).

  • Calculate Apparent FRET Efficiency: Various algorithms can be used to calculate a corrected FRET efficiency value from the three images.

Visualization of the FRET Validation Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the FRET pair validation process.

FRET_Validation_Workflow cluster_theoretical Theoretical Validation cluster_experimental Experimental Validation Acquire Spectra 1. Acquire Spectral Data Calculate J 3. Calculate Spectral Overlap (J) Acquire Spectra->Calculate J Donor Emission Acceptor Absorption Calculate R0 4. Calculate Förster Radius (R0) Calculate J->Calculate R0 Determine Donor QY 2. Determine Donor Quantum Yield Determine Donor QY->Calculate R0 Prepare Samples 5. Prepare FRET Constructs & Controls Calculate R0->Prepare Samples Predicted R0 Measure FRET Efficiency 6. Perform FRET Measurements (e.g., Acceptor Photobleaching) Prepare Samples->Measure FRET Efficiency Analyze Data 7. Analyze FRET Data & Calculate Efficiency Measure FRET Efficiency->Analyze Data Validate Pair 8. Compare Experimental & Theoretical Data Analyze Data->Validate Pair Final Application Use in FRET Assays Validate Pair->Final Application

Caption: A workflow for the validation of a new FRET pair.

FRET_Principle cluster_excitation Excitation cluster_fret FRET cluster_emission Emission Donor_Ground D Donor_Excited D Donor_Excited->Donor_Ground Donor Emission (hν_em_D) Acceptor_Ground A Donor_Excited->Acceptor_Ground Energy Transfer Acceptor_Excited A Acceptor_Excited->Acceptor_Ground Acceptor Emission (hν_em_A) Excitation Light (hν_ex) Excitation->Donor_Ground

Caption: The principle of Förster Resonance Energy Transfer (FRET).

Alternative FRET Pairs

While Rhodamine Red-X is a strong candidate for an acceptor dye, several other well-validated FRET pairs are available to researchers. The choice of a FRET pair should be guided by the specific application, the available instrumentation, and the biological system under investigation.

Table 3: Common Alternative FRET Pairs

DonorAcceptorTypical R₀ (Å)AdvantagesDisadvantages
Cyan Fluorescent Protein (CFP)Yellow Fluorescent Protein (YFP)~45-50Genetically encoded, widely used.Photobleaching of CFP, spectral crosstalk.
Green Fluorescent Protein (GFP)Red Fluorescent Protein (RFP)~50-60Reduced phototoxicity compared to CFP, good spectral separation.Some RFPs have lower quantum yields and maturation efficiency.
Alexa Fluor 488Alexa Fluor 594~50-60High brightness and photostability.Requires chemical labeling.
Cy3Cy5~50-60Photostable, widely used in single-molecule FRET.Can exhibit complex photophysics.

Conclusion

The validation of a FRET pair is a crucial prerequisite for obtaining accurate and reproducible data in molecular interaction studies. Rhodamine Red-X, with its favorable spectral properties, offers a compelling option as a FRET acceptor. By following the detailed protocols for theoretical calculation of the Förster radius and experimental determination of FRET efficiency outlined in this guide, researchers can confidently validate their chosen donor dye for pairing with Rhodamine Red-X. Careful consideration of alternative FRET pairs will further ensure the selection of the most appropriate tools for answering specific biological questions. This systematic approach to FRET pair validation will ultimately lead to more robust and impactful scientific discoveries.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Rhodamine Red-X: A Comprehensive Guide for Laboratory Personnel

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposa...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Rhodamine Red-X, a fluorescent dye commonly used in various biological and imaging applications. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Rhodamine Red-X and its derivatives are classified as hazardous materials. They are harmful if swallowed, can cause serious eye damage, and pose a significant threat to aquatic life with long-lasting effects.[1] Therefore, standard laboratory waste disposal methods are insufficient and improper disposal can lead to significant environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn to avoid skin contact.

  • Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent contamination of personal attire.

In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Rhodamine Red-X. This information is essential for understanding the chemical's properties and potential hazards.

PropertyValueSource
Molecular Formula C₃₂H₃₀N₂O₇S₂N/A
Molecular Weight 626.7 g/mol N/A
Excitation Maximum ~570 nm[2]
Emission Maximum ~590 nm[2]
Appearance Dark green solidN/A
Solubility Water solubleN/A
Oral Toxicity (LD50) Data not specific to Red-X, but Rhodamine B is >2,000 mg/kg (Rat)N/A

Disposal Workflow

The primary and most critical step in the disposal of Rhodamine Red-X is to engage a licensed professional waste disposal service.[1][3] Do not dispose of this chemical down the drain or in regular trash. The following diagram outlines the decision-making process for proper disposal.

G Rhodamine Red-X Disposal Workflow start Start: Rhodamine Red-X Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste: Contaminated labware, gloves, etc. segregate->solid_waste Solid liquid_waste Liquid Waste: Aqueous solutions, experimental residues segregate->liquid_waste Liquid containerize_solid Step 3: Place in a Labeled, Leak-Proof Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Step 3: Place in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->containerize_liquid storage Step 4: Store in a Designated Hazardous Waste Accumulation Area containerize_solid->storage containerize_liquid->storage disposal_service Step 5: Arrange for Pickup by a Licensed Professional Waste Disposal Service storage->disposal_service end End: Proper Disposal Complete disposal_service->end

References

Handling

Essential Safety and Logistical Information for Handling Rhodamine Red-X

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling fluorescent dyes like Rhodamine Red-X. Adherence to proper personal protective equipment...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling fluorescent dyes like Rhodamine Red-X. Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize risks and maintain a secure research environment. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of Rhodamine Red-X.

Hazard Summary

Rhodamine Red-X and its derivatives are potent fluorescent dyes. While a specific Safety Data Sheet (SDS) for Rhodamine Red-X is not always readily available, data from similar rhodamine compounds, such as Rhodamine B and Rhodamine 6G, indicate several potential hazards. These compounds can be harmful if swallowed and may cause serious eye damage, as well as skin and respiratory tract irritation.[1][2][3] It is crucial to handle Rhodamine Red-X with stringent safety measures to mitigate these risks.

Personal Protective Equipment (PPE) Recommendations

A multi-layered PPE strategy is essential when working with Rhodamine Red-X, from initial handling of the powder to the disposal of waste.

Stage of HandlingEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving and Storage General Laboratory VentilationNitrile or Neoprene GlovesSafety GlassesStandard Laboratory CoatNot generally required
Weighing (as solid powder) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Chemical Safety GogglesStandard Laboratory Coat (fully buttoned)N95 or higher-rated respirator if not in a ventilated enclosure[4]
Solubilization and Dilution Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles or Face ShieldStandard Laboratory CoatNot generally required if handled in a fume hood
Use in Experiments General Laboratory Ventilation or Fume HoodNitrile or Neoprene GlovesSafety Glasses or GogglesStandard Laboratory CoatNot generally required
Spill Cleanup Dependent on spill size; may require a fume hoodChemical-resistant gloves (e.g., Butyl rubber, PVC, or Neoprene)[5]Chemical Safety Goggles and Face ShieldChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal General Laboratory VentilationNitrile or Neoprene GlovesSafety Glasses or GogglesStandard Laboratory CoatNot generally required

Glove Selection:

Glove MaterialBreakthrough TimeThickness
Nitrile Rubber (NBR)>480 minutes (permeation: level 6)[6]>0.11 mm[6]
Neoprene--
Butyl Rubber--
PVC--

Note: Breakthrough times and thickness are general recommendations. It is advised to consult the glove manufacturer's specific chemical resistance data for Rhodamine Red-X or similar compounds.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a systematic procedure for handling Rhodamine Red-X will significantly reduce the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2]

  • Keep the container tightly closed when not in use.[7]

2. Preparation of Stock and Working Solutions:

  • Weighing: Always handle the powdered form of Rhodamine Red-X in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[4] Use anti-static weigh boats to minimize powder dispersal.

  • Solubilization: When dissolving the compound, perform the task within a chemical fume hood.[4] Add the solvent to the powdered dye slowly to prevent splashing.[4]

3. Experimental Use:

  • Clearly label all solutions containing Rhodamine Red-X.

  • When transferring solutions, use appropriate tools such as pipettes with filtered tips to avoid aerosol generation.

  • Wash hands thoroughly after handling, even if gloves were worn.[2][8]

4. Spill Management:

  • Small Spills: In the event of a small spill, ensure you are wearing the appropriate PPE.[4] Absorb the spill with an inert material like vermiculite or sand.[4] Collect the absorbed material in a sealed, labeled container for proper disposal.[2][4] Ventilate the area and wash the spill site after material pickup is complete.[2]

  • Large Spills: For larger spills, evacuate the area immediately and follow your institution's emergency procedures.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[4]

  • Chemical Waste: All solid waste contaminated with Rhodamine Red-X (e.g., weigh boats, pipette tips, gloves) and liquid waste (e.g., unused solutions, reaction mixtures) must be disposed of as hazardous chemical waste.[4][9]

  • Containers: Do not dispose of containers with household garbage.[9] Empty containers should be treated as hazardous waste.

  • Disposal Method: Unused contents and contaminated materials must be disposed of through an approved licensed professional disposal service or waste disposal plant.[9] Do not pour Rhodamine Red-X waste down the drain, as it can be harmful to aquatic life.[3][10]

Workflow for Safe Handling of Rhodamine Red-X

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Experimental Phase cluster_disposal Disposal Phase prep Preparation handling Handling disposal Disposal receive Receive & Inspect store Store Appropriately receive->store weigh Weigh Powder in Hood store->weigh dissolve Dissolve in Hood weigh->dissolve use Use in Experiment dissolve->use spill Spill Management use->spill If spill occurs collect_solid Collect Solid Waste use->collect_solid collect_liquid Collect Liquid Waste use->collect_liquid spill->collect_solid dispose_waste Dispose via Professional Service collect_solid->dispose_waste collect_liquid->dispose_waste

Caption: Workflow for the safe handling of Rhodamine Red-X.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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